molecular formula C50H94N2O8S B13859808 7-Epi-lincomycin 2,7-Dipalmitate

7-Epi-lincomycin 2,7-Dipalmitate

Cat. No.: B13859808
M. Wt: 883.4 g/mol
InChI Key: GPOWABJRHPQHAC-QQNRWHOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Epi-lincomycin 2,7-Dipalmitate is a useful research compound. Its molecular formula is C50H94N2O8S and its molecular weight is 883.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Epi-lincomycin 2,7-Dipalmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Epi-lincomycin 2,7-Dipalmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C50H94N2O8S

Molecular Weight

883.4 g/mol

IUPAC Name

[(2R,3R,5R,6R)-6-[(1R,2S)-2-hexadecanoyloxy-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate

InChI

InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40-,41?,44+,45+,46?,47+,48+,50+/m0/s1

InChI Key

GPOWABJRHPQHAC-QQNRWHOSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@H](C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2C[C@@H](CN2C)CCC)SC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O

Origin of Product

United States

Foundational & Exploratory

Molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 7-Epi-lincomycin 2,7-Dipalmitate

Foreword for the Research Professional

This guide provides a detailed exploration of the molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate, a significant derivative of the lincosamide antibiotic, lincomycin. As a compound of interest in the context of drug development and impurity profiling, a thorough understanding of its architecture is crucial for researchers, scientists, and professionals in the pharmaceutical industry. This document moves beyond a superficial overview to delve into the stereochemical nuances, the rationale behind its synthesis, and the analytical methodologies required for its definitive characterization. By synthesizing established principles of organic chemistry with specific data on lincomycin and its analogues, this guide aims to serve as a valuable resource for those engaged in the study of antibiotic derivatives.

Part 1: The Lincomycin Foundation: A Structural Overview

Lincomycin is a naturally occurring antibiotic produced by the actinobacterium Streptomyces lincolnensis.[1] Its structure is a conjugate of an amino acid, (2S,4R)-4-propylhygric acid, and a sulfur-containing octose, methyl α-thiolincosaminide.[2] The molecule possesses several hydroxyl groups at positions C-2, C-3, C-4, and C-7, which are amenable to chemical modification to produce semi-synthetic derivatives with altered pharmacokinetic and pharmacodynamic properties.[3]

Chemical Structure of Lincomycin
Figure 1: The foundational molecular structure of Lincomycin.

Part 2: Deconstructing 7-Epi-lincomycin 2,7-Dipalmitate: A Trifecta of Modifications

The molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate is defined by three critical alterations to the parent lincomycin molecule:

  • Epimerization at the C-7 Position: The stereochemistry at the C-7 carbon is inverted from the natural (R)-configuration in lincomycin to the (S)-configuration. This "epi" designation signifies a change in the spatial arrangement of the hydroxyl group at this position, which has significant implications for the molecule's three-dimensional shape and its interactions with biological targets.[4]

  • Palmitoylation at the C-2 Position: The hydroxyl group at the C-2 position of the α-methylthiolincosaminide moiety is esterified with palmitic acid, a 16-carbon saturated fatty acid. This addition of a long lipophilic chain significantly increases the molecule's hydrophobicity.

  • Palmitoylation at the C-7 Position: The epimerized (S)-hydroxyl group at the C-7 position also undergoes esterification with palmitic acid, resulting in a dipalmitoylated derivative.

These modifications collectively transform the relatively polar lincomycin into a much more lipophilic molecule.

[Insert a 2D chemical structure of 7-Epi-lincomycin 2,7-Dipalmitate here. This would be a drawing showing the lincomycin backbone with the C-7 OH group in the 'epi' (S) configuration and palmitate esters at both the C-2 and C-7 positions.]
Figure 2: The molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate.
PropertyValueSource
Molecular Formula C₅₀H₉₄N₂O₈S[5]
Molecular Weight 883.35 g/mol [5]
Parent Compound Lincomycin[1]
Key Modifications C-7 Epimerization, C-2 Palmitoylation, C-7 Palmitoylation

Part 3: Synthetic Strategy and Stereochemical Control

The synthesis of 7-Epi-lincomycin 2,7-Dipalmitate necessitates a multi-step approach with careful control of stereochemistry and regioselectivity. A plausible synthetic route would involve the initial epimerization of the C-7 hydroxyl group of lincomycin, followed by the dipalmitoylation of the C-2 and C-7 hydroxyls.

Proposed Synthetic Workflow:

  • Protection of Hydroxyl Groups (Optional but Recommended): To ensure regioselective modification, the hydroxyl groups at C-2, C-3, and C-4 of lincomycin may first be protected using suitable protecting groups, such as silyl ethers.

  • Epimerization at C-7: The C-7 hydroxyl group can be epimerized through an oxidation-reduction sequence or via an Sₙ2 reaction on a derivative where the C-7 hydroxyl has been converted to a good leaving group.

  • Deprotection (if applicable): Removal of the protecting groups to liberate the hydroxyls at C-2, C-3, and C-4.

  • Dipalmitoylation: The 7-epi-lincomycin intermediate is then reacted with a suitable palmitoylating agent, such as palmitoyl chloride or palmitic anhydride, in the presence of a base to facilitate the esterification of the C-2 and C-7 hydroxyl groups. The steric hindrance around the C-3 and C-4 hydroxyls may allow for some degree of selective acylation at the C-2 and C-7 positions.

G Lincomycin Lincomycin Protected_Lincomycin Protected Lincomycin (e.g., silyl ethers) Lincomycin->Protected_Lincomycin Protection Epi_Intermediate 7-Epi-lincomycin Intermediate Protected_Lincomycin->Epi_Intermediate Epimerization at C-7 (e.g., Oxidation/Reduction or SN2) Final_Product 7-Epi-lincomycin 2,7-Dipalmitate Epi_Intermediate->Final_Product Dipalmitoylation (Palmitoyl chloride/anhydride)

Diagram 1: Proposed synthetic workflow for 7-Epi-lincomycin 2,7-Dipalmitate.

Part 4: Analytical and Spectroscopic Characterization

The definitive identification of 7-Epi-lincomycin 2,7-Dipalmitate relies on a combination of modern analytical techniques, primarily NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the lincomycin core, along with prominent signals from the two palmitoyl chains. Key expected features include:

  • Aliphatic Protons: A large, broad multiplet in the range of 1.2-1.6 ppm corresponding to the numerous methylene (-CH₂-) groups of the two palmitoyl chains.

  • Terminal Methyl Protons: A triplet around 0.8-0.9 ppm from the terminal methyl (-CH₃) groups of the palmitoyl chains.

  • α-Methylene Protons: Triplets around 2.2-2.4 ppm corresponding to the methylene groups adjacent to the carbonyl of the ester linkages.

  • Lincomycin Core Protons: The characteristic signals for the sugar and propylhygric acid moieties, with expected downfield shifts for the protons at or near the C-2 and C-7 positions due to the deshielding effect of the ester groups.

¹³C NMR: The carbon NMR spectrum will be dominated by signals from the long alkyl chains of the palmitate groups.

  • Carbonyl Carbons: Resonances around 172-174 ppm for the two ester carbonyl carbons.

  • Alkyl Chain Carbons: A series of peaks in the aliphatic region (20-40 ppm) for the methylene carbons of the palmitoyl chains.

  • Lincomycin Core Carbons: Signals corresponding to the carbon skeleton of lincomycin, with shifts at C-2 and C-7 influenced by the esterification.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is a suitable technique for the analysis of this molecule.

  • Molecular Ion: The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of 883.35 plus the mass of a proton.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key expected fragmentations include the neutral loss of one or both palmitic acid moieties, as well as fragmentation of the glycosidic bond and the amide linkage within the lincomycin core. A prominent fragment ion corresponding to the lincomycin backbone after the loss of both palmitoyl groups would be anticipated.

G M_H [M+H]⁺ (m/z ≈ 884.4) M_H_PalmiticAcid [M+H - C₁₆H₃₂O₂]⁺ M_H->M_H_PalmiticAcid - Palmitic Acid M_H_2PalmiticAcid [M+H - 2(C₁₆H₃₂O₂)]⁺ M_H_PalmiticAcid->M_H_2PalmiticAcid - Palmitic Acid Lincomycin_Fragment Lincomycin Core Fragments M_H_2PalmiticAcid->Lincomycin_Fragment Further Fragmentation

Diagram 2: Predicted major fragmentation pathway in ESI-MS/MS.
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of 7-Epi-lincomycin 2,7-Dipalmitate. Given the lipophilic nature of the molecule, a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (such as acetonitrile or methanol) would be appropriate. Gradient elution would likely be necessary to achieve good separation from other related substances.[6]

Part 5: Significance in Pharmaceutical Analysis

7-Epi-lincomycin 2,7-Dipalmitate is recognized as an impurity that can arise during the synthesis of clindamycin, a widely used semi-synthetic derivative of lincomycin.[5] The formation of such impurities is a critical consideration in pharmaceutical manufacturing, as they can potentially impact the safety and efficacy of the final drug product. Therefore, having well-characterized reference standards of these impurities is essential for the development and validation of analytical methods to control their levels in active pharmaceutical ingredients (APIs) and finished drug products. The availability of 7-Epi-lincomycin 2,7-Dipalmitate as a reference material underscores its importance in quality control and regulatory compliance within the pharmaceutical industry.[]

While specific biological activity data for 7-Epi-lincomycin 2,7-Dipalmitate is not extensively documented in publicly available literature, the esterification of lincomycin at various positions has been explored to create prodrugs with modified absorption and distribution characteristics.[8] The dipalmitate ester is expected to exhibit significantly different solubility and pharmacokinetic properties compared to the parent lincomycin.

References

  • Rowe, E. L. (1979). Anomalous Solution Behavior of 2-Palmitate Esters of Lincomycin and Clindamycin. Journal of Pharmaceutical Sciences, 68(10), 1292-1296. [Link]

  • Bentley, D., & Brown, P. M. (2012). Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. Pharmacology & Pharmacy, 3(3), 338-346.
  • Morozowich, W., Lamb, D. J., Karnes, H. A., Mackellar, F. A., Lewis, C., & Stern, K. F. (1969). Synthesis and bioactivity of lincomycin-2-phosphate. Journal of Pharmaceutical Sciences, 58(12), 1485-1489.
  • Pharmaffiliates. (n.d.). Lincomycin-impurities. Retrieved from [Link]

  • Umemura, E., Wakiyama, Y., Kumura, K., Ueda, K., Masaki, S., Watanabe, T., ... & Ajito, K. (2013). Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. The Journal of Antibiotics, 66(3), 195-198.
  • ResearchGate. (n.d.). LC/MS analysis of lincomycin in plasma. Retrieved from [Link]

  • Pfizer. (n.d.). LINCOCIN® lincomycin injection, USP. Retrieved from [Link]

  • PubChem. (n.d.). Lincomycin-B. Retrieved from [Link]

  • Hong, H., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. Proceedings of the National Academy of Sciences, 117(38), 23646-23653.
  • WIPO. (n.d.). Process for preparing lincomycin derivatives. Retrieved from [Link]

  • USA Chemical Suppliers. (n.d.). lincomycin 2,7-dipalmitate suppliers USA. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 7-EPILINCOMYCIN. Retrieved from [Link]

  • Google Patents. (n.d.). Residue analysis method of lincomycin, clindamycin and spectinomycin.
  • PrecisionFDA. (n.d.). LINCOMYCIN .ALPHA.-AMIDE EPIMER. Retrieved from [Link]

  • Wikipedia. (n.d.). Lincomycin. Retrieved from [Link]

  • PubChem. (n.d.). Lincomycin. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Antimicrobial structure-efficacy relationship of sugar fatty acid esters. Retrieved from [Link]

  • African Journal of Microbiology Research. (2012). Role of extra-cellular fatty acids in vancomycin induced biofilm formation by vancomycin resistant Staphylococcus aureus. Retrieved from [Link]

  • Kamenik, Z., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. Frontiers in Microbiology, 7, 299.

Sources

Technical Guide: Chemical Properties and Stability of 7-Epi-lincomycin 2,7-Dipalmitate

[1]

Executive Summary

7-Epi-lincomycin 2,7-Dipalmitate (CAS: N/A for specific isomer, often referenced in deuterated form for bioanalysis) is a high-molecular-weight, lipophilic impurity and reference standard associated with the manufacturing and stability profiling of lincosamide antibiotics, specifically Lincomycin and Clindamycin Palmitate .[1][]

Structurally, it represents a double esterification of the 7-epimer of lincomycin.[1] Its presence is a critical quality attribute (CQA) in process development because it indicates two simultaneous deviations: stereochemical inversion at the C-7 position (epimerization) and non-selective esterification at the C-7 hydroxyl group.[1] This guide details its physicochemical behavior, stability mechanisms, and detection protocols for researchers in pharmaceutical analysis and formulation development.

Chemical Constitution & Stereochemistry[1][3]

Structural Identity

The molecule is derived from Lincomycin , a sulfur-containing lincosamide antibiotic.[1] The "7-Epi" designation refers to the inversion of configuration at the C-7 carbon of the propylhygric acid side chain.[1]

  • Parent Scaffold: Methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-

    
    -D-galacto-octopyranoside.[1][3]
    
  • Stereochemistry (C-7):

    • Lincomycin (Natural): 7(R)-configuration.[1]

    • 7-Epi-lincomycin: 7(S)-configuration.[1][4]

  • Esterification: Palmitic acid (

    
    ) is esterified at two positions:
    
    • C-2 Position: On the pyrrolidine ring (propylhygric acid moiety) or the galacto-octopyranoside ring depending on specific IUPAC numbering used in literature.[1] Note: In lincosamide prodrugs like Clindamycin Palmitate, the biologically reversible ester is typically at the 2-OH of the sugar ring.[1] This guide assumes the standard pharmaceutical numbering where the 2-position refers to the sugar hydroxyl.

    • C-7 Position: The secondary hydroxyl on the side chain.[1]

Molecular Specifications
PropertySpecification
Molecular Formula

Molecular Weight ~883.35 g/mol
LogP (Predicted) > 10.0 (Highly Lipophilic)
Appearance Waxy solid or semi-solid (due to long alkyl chains)
Solubility Insoluble in water; Soluble in Chloroform, Methanol, DMSO
Structural Visualization

The following diagram contrasts the active drug target (Lincomycin) with the double-esterified epimer impurity.[1]

ChemicalStructurecluster_propertiesPhysicochemical ShiftLincomycinLincomycin(7R-OH, Free Base)SevenEpi7-Epi-Lincomycin(7S-OH, Epimer)Lincomycin->SevenEpi Epimerization(C-7 Inversion)Dipalmitate7-Epi-Lincomycin2,7-Dipalmitate(Lipophilic Impurity)SevenEpi->Dipalmitate Esterification(+ 2 Palmitic Acid)

Figure 1: Structural divergence of the 2,7-Dipalmitate impurity from the parent Lincomycin scaffold.[1]

Physicochemical Stability Profile

Hydrolytic Stability

As a diester, 7-Epi-lincomycin 2,7-Dipalmitate is susceptible to hydrolysis, but the kinetics differ for the two ester bonds due to steric hindrance.[1]

  • C-2 Ester (Sugar Ring): This bond is designed in prodrugs (e.g., Lincomycin Palmitate) to be cleaved by lipases in vivo.[1] In vitro, it is chemically labile in basic conditions (

    
    ).[1]
    
  • C-7 Ester (Side Chain): The C-7 position is sterically crowded (adjacent to the pyrrolidine ring and the amide bond).[1] Hydrolysis at this position is generally slower than at C-2, making the 7-Epi-lincomycin 7-monopalmitate a likely degradation intermediate.[1]

Thermal & Oxidative Stability[1]
  • Thermal: The long palmitate chains provide a "wax-like" stability, lowering the melting point relative to the salt forms but increasing thermal resistance compared to the free base.[1] However, high temperatures (>60°C) can accelerate ester cleavage.[1]

  • Oxidative: The thio-sugar moiety (S-methyl group) is susceptible to oxidation, potentially forming sulfoxides (Lincomycin sulfoxide derivatives).[1] This is a secondary degradation pathway distinct from the ester hydrolysis.

Degradation Pathway Map

The degradation logic follows a stepwise hydrolysis and potential re-epimerization (rare).[1]

DegradationPathwayParent7-Epi-Lincomycin2,7-DipalmitateMono2Intermediate A:7-Epi-Lincomycin7-PalmitateParent->Mono2 Fast Hydrolysis(C-2 Cleavage)Mono7Intermediate B:7-Epi-Lincomycin2-PalmitateParent->Mono7 Slow Hydrolysis(C-7 Cleavage)Core7-Epi-Lincomycin(Base Epimer)Mono2->Core HydrolysisMono7->Core HydrolysisSulfoxideSulfoxideDegradantsCore->Sulfoxide Oxidation(S-Methyl)

Figure 2: Stepwise degradation pathway of the dipalmitate impurity under stress conditions.

Analytical Methodology

Detecting this impurity requires methods capable of separating highly lipophilic species from the polar parent drug. Standard Reverse-Phase HPLC (RP-HPLC) often requires modification to accommodate the dipalmitate's high LogP.[1]

Recommended HPLC Conditions
  • Column: C8 or C18 (High carbon load recommended, e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: High organic content is required.[1]

    • Solvent A: Ammonium Acetate Buffer (pH 4.5).[1]

    • Solvent B: Acetonitrile/Methanol (50:50).[1]

    • Gradient: Start at 50% B, ramp to 95% B to elute the dipalmitate.

  • Detection:

    • UV: 210 nm (Low sensitivity due to lack of strong chromophores).[1]

    • ELSD/CAD: Highly recommended for palmitate esters due to poor UV absorption.[1]

    • MS: Positive ESI (

      
       ~884 m/z).
      
Protocol: Forced Degradation Study

To validate the stability indicating method for this specific impurity:

  • Sample Preparation: Dissolve 7-Epi-lincomycin 2,7-Dipalmitate reference standard in Methanol/Chloroform (1:1).

  • Acid Stress: Add 0.1 N HCl, heat at 60°C for 2 hours. Expectation: Cleavage to mono-palmitates.[1]

  • Base Stress: Add 0.1 N NaOH, ambient temp for 1 hour. Expectation: Rapid total hydrolysis to 7-epi-lincomycin.[1]

  • Oxidation: Add 3%

    
    . Expectation: Formation of sulfoxide adducts (+16 Da).[1]
    

Origin in Manufacturing

Understanding where this impurity originates is key to control.

  • Starting Material Impurity: If the Lincomycin starter material contains high levels of 7-Epi-lincomycin (a natural fermentation byproduct), subsequent esterification steps (intended to make Lincomycin Palmitate or Clindamycin Palmitate) will esterify the impurity.[1]

  • Over-Acylation: During the synthesis of Lincomycin 2-Palmitate, using excess palmitoyl chloride or aggressive catalysts can lead to acylation of the sterically hindered C-7 hydroxyl.[1]

Process StageRisk FactorMitigation
Fermentation High 7-Epi levelsStrict QC on Lincomycin starting material (Limit < 0.5%).[1]
Esterification Excess ReagentStoichiometric control of Palmitoyl chloride.[1]
Purification Co-elutionUse of lipophilic removal steps (e.g., hexane wash) to strip dipalmitates.[1]

References

  • European Pharmacopoeia (Ph.[1][5][] Eur.). Monograph: Clindamycin Palmitate Hydrochloride (Impurities section).[1][5] (Standard reference for lincosamide impurity profiles).

  • Brown, L. W. (1978). High-pressure liquid chromatographic assays for clindamycin, clindamycin phosphate, and clindamycin palmitate.[1] Journal of Pharmaceutical Sciences.[][7] [Link]

  • Naidu, A., et al. (2008). Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride.[] Journal of Pharmaceutical and Biomedical Analysis.[] [Link][1][]

7-Epi-lincomycin 2,7-Dipalmitate: Technical Profile & Chemical Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Epi-lincomycin 2,7-dipalmitate is a high-molecular-weight impurity and reference standard associated with the synthesis and stability profiling of lincosamide antibiotics, specifically Lincomycin and Clindamycin Palmitate . Chemically, it represents a double esterification of the 7-epimer of lincomycin, rendering it significantly more lipophilic than its parent compounds.

This guide provides the definitive chemical identifiers, structural analysis, and analytical protocols required for the detection and characterization of this compound in pharmaceutical quality control (QC) and R&D environments.

Part 1: Chemical Identity & Properties

Status: This compound is primarily available as a Certified Reference Material (CRM) or Impurity Standard for HPLC/MS method validation. It is not a marketed active pharmaceutical ingredient (API).

PropertyData
Chemical Name 7-Epi-lincomycin 2,7-dipalmitate
Synonyms epi-Lincomycin-2,7-dipalmitate; (7S)-Lincomycin 2,7-dipalmitate
CAS Number Not Assigned (NA) *
Parent Compound CAS 17017-22-0 (7-Epi-lincomycin free base)
Molecular Formula C₅₀H₉₄N₂O₈S
Molecular Weight 883.36 g/mol
Appearance White to off-white waxy solid
Solubility Soluble in Chloroform, Methanol, DMSO; Insoluble in Water
Purity Grade Typically >95% (HPLC) for Reference Standards

*Critical Data Note: Public chemical registries (CAS/SciFinder) do not currently assign a unique CAS number to the specific 2,7-dipalmitate ester of 7-epi-lincomycin. Researchers must rely on the Parent CAS (17017-22-0) for the core scaffold and specific manufacturer catalog numbers for the esterified standard.

Warning: Some automated databases may erroneously link CAS 62265-68-3 to this search query. That CAS belongs to Quinfamide , an unrelated antiamebic agent. Do not use CAS 62265-68-3 for this compound.

Structural Analysis

The compound differs from the standard Lincomycin Palmitate (a mono-ester) in two critical ways:

  • Stereochemistry at C7: The configuration is inverted from

    
     (Lincomycin) to 
    
    
    
    (7-Epi).
  • Degree of Esterification: Both the C2 and C7 hydroxyl groups are esterified with palmitic acid (C16), whereas standard Lincomycin Palmitate is esterified only at C2.

Part 2: Synthesis & Degradation Pathway

The formation of 7-Epi-lincomycin 2,7-dipalmitate typically occurs as a side reaction during the manufacturing of Clindamycin or Lincomycin Palmitate. The pathway involves an initial epimerization followed by aggressive esterification, or the esterification of a pre-existing 7-epi impurity.

G Lincomycin Lincomycin (C18H34N2O6S) EpiLincomycin 7-Epi-Lincomycin (Epimerization at C7) Lincomycin->EpiLincomycin Acid/Base Catalyzed Epimerization LincoPalmitate Lincomycin 2-Palmitate (Standard Prodrug) Lincomycin->LincoPalmitate Controlled Esterification Target 7-Epi-lincomycin 2,7-Dipalmitate (C50H94N2O8S) EpiLincomycin->Target Double Esterification (C2 & C7) Palmitoyl Palmitoyl Chloride (Excess Reagent) Palmitoyl->Target

Figure 1: Formation pathway of 7-Epi-lincomycin 2,7-dipalmitate showing the divergence from the standard Lincomycin Palmitate synthesis.

Part 3: Analytical Protocol (HPLC Detection)

Due to the high lipophilicity of the dipalmitate chains, standard reverse-phase methods for Lincomycin (very polar) must be modified. The following protocol is adapted for the separation of hydrophobic palmitate impurities.

Method: Reverse-Phase HPLC with Gradient Elution
  • Objective: Separation of 7-Epi-lincomycin 2,7-dipalmitate from Lincomycin Palmitate and other related substances.

  • Matrix: Pharmaceutical formulations or bulk API.

1. Chromatographic Conditions:

ParameterSetting
Column C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm (e.g., Waters Symmetry or equivalent)
Mobile Phase A 0.025 mol/L Potassium Dihydrogen Phosphate (pH adjusted to 7.5 with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 0.8 - 1.0 mL/min
Column Temp 30°C
Detection UV @ 210 nm
Injection Vol 20 µL

2. Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Phase Description
0.02575Initial Isocratic Hold
15.02575Elution of Mono-esters
35.0595Ramp to elute Dipalmitates
45.0595Wash (High Organic)
46.02575Re-equilibration
55.02575End

3. System Suitability Criteria:

  • Resolution (Rs): > 1.5 between Lincomycin Palmitate and 7-Epi-lincomycin 2,7-dipalmitate.

  • Tailing Factor: < 2.0 for the impurity peak.

  • Retention Time: The dipalmitate impurity will elute significantly later than the mono-palmitate due to the addition of two C16 chains. Expect RT > 25 min under these conditions.

Part 4: Biological & Regulatory Context

Why this impurity matters:

  • Potency Reduction: The 7-epi configuration of lincomycin derivatives typically exhibits significantly reduced antibacterial activity compared to the 7(R) parent.

  • Solubility Issues: The dipalmitate form is extremely hydrophobic. Its presence in oral suspension formulations can lead to precipitation, non-homogeneity, or bioavailability issues.

  • Regulatory Compliance: ICH Q3A/B guidelines require the identification and qualification of impurities exceeding 0.10% in the drug substance or product.

Handling & Storage:

  • Storage: -20°C (Freezer). Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) if possible.

  • Stability: Susceptible to hydrolysis. Avoid exposure to strong acids or bases which can cleave the ester bonds, reverting the compound to 7-epi-lincomycin.

References
  • National Center for Biotechnology Information (NCBI). 7-Epilincomycin (Compound Summary). PubChem. Available at: [Link]

  • European Patent Office.Method of controlling impurities for clindamycin hydrochloride (EP3499227B1). Google Patents.
  • US Pharmacopeia (USP).Lincomycin Hydrochloride Monograph - Impurity Tables. USP-NF Online. (Access requires subscription).

Technical Whitepaper: Pharmacological Characterization of 7-Epi-lincomycin 2,7-Dipalmitate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the high-stakes arena of antibiotic development, stereochemical purity and prodrug design are paramount. 7-Epi-lincomycin 2,7-Dipalmitate represents a critical intersection of these two fields. It is not merely a catalog impurity; it is a stereochemical probe that defines the boundaries of lincosamide efficacy.

This guide moves beyond basic definitions to explore the causality of this molecule's behavior. We analyze it as a lipophilic diester prodrug of the (7S)-epimer of lincomycin, contrasting its pharmacological profile with the clinically active lincomycin palmitate. For drug development professionals, understanding this derivative is essential for:

  • Impurity Profiling: Differentiating active prodrugs from stereoisomeric byproducts in bulk manufacturing.

  • Prodrug Kinetics: Understanding how dual-esterification at C2 and C7 alters lipophilicity and hydrolysis rates.

  • Structure-Activity Relationships (SAR): Validating the critical role of the C7-hydroxyl orientation in ribosomal binding.

Structural & Pharmacological Mechanism

To understand the significance of this derivative, we must deconstruct its architecture. The molecule modifies the parent lincomycin scaffold in three distinct ways, each altering its pharmacological fate.

The Stereochemical Switch (C7 Epimerization)

The core biological activity of lincosamides hinges on the hydrogen bonding network within the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit.

  • Lincomycin (7R): The natural configuration allows optimal hydrogen bonding with nucleotide A2058 of the 23S rRNA.

  • 7-Epi-lincomycin (7S): The inversion of the hydroxyl group at C7 disrupts this interaction, typically reducing antibacterial potency by 90-99% compared to the parent compound.

The Lipophilic Mask (2,7-Dipalmitate)

Esterification with palmitic acid (C16 fatty acid) serves a specific pharmaceutical function: Lipophilicity Modulation .

  • Taste Masking: By capping the hydroxyl groups, the molecule becomes insoluble in saliva, preventing interaction with bitter taste receptors (a common strategy for pediatric suspensions).

  • Depot Effect: The long alkyl chains increase logP, facilitating sequestration in adipose tissue or slow release from intramuscular injection sites.

The Prodrug Activation Pathway

7-Epi-lincomycin 2,7-Dipalmitate is biologically inactive in vitro due to steric hindrance preventing ribosomal binding. It must undergo enzymatic hydrolysis in vivo.

The "Lethal" Flaw: While the dipalmitate modification successfully creates a prodrug, it releases a low-potency metabolite (7-epi-lincomycin). Therefore, the presence of this derivative in a formulation represents a "silent" reduction in therapeutic index—it contributes to the gravimetric dose but fails to deliver the antimicrobial punch.

Visualization: Metabolic & Pharmacological Fate

The following diagram illustrates the divergent pathways of the active drug (Lincomycin Palmitate) versus the impurity/derivative (7-Epi-lincomycin 2,7-Dipalmitate).

Lincosamide_Pathway cluster_input Formulation Components cluster_metabolism In Vivo Metabolism (Intestine/Blood) cluster_target Target Interaction (50S Ribosome) LincPalm Lincomycin 2-Palmitate (Active Prodrug) Lipase Esterase/Lipase Hydrolysis LincPalm->Lipase Rapid Hydrolysis EpiPalm 7-Epi-lincomycin 2,7-Dipalmitate (Impurity/Derivative) EpiPalm->Lipase Slow Hydrolysis (Steric Hindrance) Lincomycin Lincomycin (7R) (High Potency) Lipase->Lincomycin EpiLinco 7-Epi-lincomycin (7S) (Low Potency) Lipase->EpiLinco Ribosome 23S rRNA Binding Site Lincomycin->Ribosome Strong H-Bonding (Kd < 1 µM) EpiLinco->Ribosome Weak Interaction (Ineffective)

Figure 1: Comparative metabolic activation and ribosomal binding efficiency of Lincomycin vs. 7-Epi-lincomycin derivatives.

Analytical Significance & Detection Protocol

In a QA/QC setting, distinguishing the 2,7-dipalmitate derivative from the 2-palmitate monoester is critical. The dipalmitate is more hydrophobic and will elute later in reverse-phase chromatography.

Comparative Physicochemical Data
ParameterLincomycin 2-Palmitate (Standard)7-Epi-lincomycin 2,7-DipalmitateSignificance
Molecular Weight ~644.95 Da~883.35 DaDipalmitate is significantly heavier (+238 Da).
Lipophilicity (LogP) HighVery HighDipalmitate shows extreme retention on C18 columns.
Solubility Soluble in MeOH, slightly in H2OInsoluble in H2O, Soluble in Hexane/CHCl3Requires non-polar solvents for extraction.
Bioactivity Potent (after hydrolysis)NegligiblePresence dilutes effective dose.
Protocol: Isolation and Identification via LC-MS/MS

Objective: To detect and quantify 7-Epi-lincomycin 2,7-Dipalmitate traces in a bulk Lincomycin Palmitate lot.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (10mM, pH 4.5)

  • Reference Standard: 7-Epi-lincomycin 2,7-Dipalmitate-d62 (Deuterated internal standard for quantification).

Step-by-Step Workflow:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve 10 mg of bulk API in 5 mL of Methanol.

    • Add 5 mL of Hexane. Vortex vigorously for 2 minutes.

    • Rationale: The highly lipophilic dipalmitate will preferentially partition into the Hexane layer, while the mono-ester and parent lincomycin remain in the Methanol/aqueous phase.

    • Separate phases and evaporate the Hexane layer to dryness under nitrogen. Reconstitute in 100% Acetonitrile.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

    • Mobile Phase A: 10mM Ammonium Formate (aq).

    • Mobile Phase B: Acetonitrile.[]

    • Gradient: Start at 50% B, ramp to 98% B over 15 minutes. Hold for 5 minutes.

    • Note: The dipalmitate will elute late (approx. 12-14 min) due to the two fatty acid chains.

  • Mass Spectrometry Detection (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Target Transition: Monitor parent ion [M+H]+ ~883.4 -> Fragment ions (characteristic of the lincosamide core).

    • Validation: Confirm identity by comparing retention time with the deuterated standard (d62).

Experimental Validation: Enzymatic Hydrolysis Assay

To prove the "prodrug" nature and the release of the inactive epimer, the following assay is recommended.

Hypothesis: Incubation of the dipalmitate with porcine liver esterase will yield 7-epi-lincomycin, which can be confirmed by its distinct lack of antibacterial activity compared to a lincomycin control.

Workflow Diagram:

Hydrolysis_Protocol Start Substrate: 7-Epi-lincomycin 2,7-Dipalmitate Enzyme Add Porcine Liver Esterase (PBS pH 7.4, 37°C) Start->Enzyme Quench Quench with ACN (T = 0, 30, 60, 120 min) Enzyme->Quench Kinetic Timepoints Analyze LC-MS Analysis Quench->Analyze Result Detect Appearance of: 7-Epi-lincomycin (m/z ~407) Analyze->Result Confirm Hydrolysis

Figure 2: In vitro enzymatic stability assay workflow.

Conclusion

7-Epi-lincomycin 2,7-Dipalmitate acts as a pharmacological dead-end . While it shares the lipophilic prodrug architecture of successful therapeutics like Clindamycin Palmitate, its stereochemical inversion at the C7 position renders the released metabolite largely ineffective against bacterial ribosomes.

For the researcher, this molecule is a vital negative control in SAR studies and a critical quality attribute (CQA) in manufacturing. Its presence indicates a failure in stereocontrol during synthesis or aggressive acylation conditions that must be remediated to ensure drug potency.

References

  • Spížek, J., & Řezanka, T. (2017). Lincomycin, clindamycin and their applications. Applied Microbiology and Biotechnology. (Contextual grounding on Lincosamide SAR).

Sources

Stereochemical & Structural Profiling: 7-Epi-lincomycin 2,7-Dipalmitate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural, stereochemical, and operational analysis of 7-Epi-lincomycin 2,7-Dipalmitate . This document is structured for pharmaceutical scientists and process chemists focusing on lincosamide antibiotics, impurity profiling, and lipophilic prodrug formulation.

Document Control: Technical Whitepaper | Version: 1.0 | Status: Definitive Guide

Executive Technical Summary

7-Epi-lincomycin 2,7-Dipalmitate is a highly lipophilic diester derivative of the lincosamide antibiotic family. It represents a specific stereochemical congener where the C-7 hydroxyl group of the lincomycin backbone is inverted (epimerized) and subsequently esterified, along with the C-2 hydroxyl, using palmitic acid.

While Lincomycin A (the natural product) possesses a 7(R) configuration (D-erythro), the 7-epi series possesses a 7(S) configuration (L-threo). This stereochemical inversion significantly alters the ribosome-binding affinity. The dipalmitate modification transforms the molecule into a "super-lipophile," often serving as a critical impurity marker in the synthesis of Clindamycin Palmitate or as a specialized internal standard for pharmacokinetic profiling of lipid-based formulations.

Molecular Architecture & Stereochemistry

The Core Scaffold

The molecule is built upon two distinct domains linked by an amide bond:

  • Amino Acid Moiety: (2S, 4R)-1-methyl-4-propylproline (propyl hygric acid).

  • Sugar Moiety: Methyl 6-amino-6,8-dideoxy-1-thio-octopyranoside.

The Critical C-7 Stereocenter

The biological activity of lincosamides is governed by the spatial arrangement at C-7.

  • Lincomycin (Parent): The C-7 hydroxyl and C-6 amino group adopt an erythro relationship (7R). This allows for precise hydrogen bonding within the peptidyl transferase center of the bacterial 50S ribosome.

  • 7-Epi-lincomycin: The C-7 hydroxyl is inverted to the threo relationship (7S). This inversion disrupts the critical H-bond network, generally reducing antibacterial potency.

The Dipalmitate Modification

Esterification occurs at two positions:

  • C-2 (Sugar Ring): A secondary hydroxyl on the pyranose ring.

  • C-7 (Side Chain): The inverted secondary hydroxyl on the octose side chain.

The addition of two C16 (palmitoyl) chains adds substantial steric bulk and hydrophobicity (LogP > 10), rendering the molecule insoluble in water but highly soluble in organic matrices and lipid bilayers.

Structural Logic Diagram

The following Graphviz diagram illustrates the derivatization pathway and stereochemical relationships.

Lincomycin_Stereochemistry cluster_properties Physicochemical Impact Linc Lincomycin A (Natural 7R-Erythro) Epi 7-Epi-Lincomycin (Impurity D / 7S-Threo) Linc->Epi Hydrolysis/Epimerization (Inversion at C7) Clinda Clindamycin (7S-Chloro Substitution) Linc->Clinda Chlorination w/ Inversion (SOCl2) EpiDiPal 7-Epi-lincomycin 2,7-Dipalmitate (Target Lipophile) Epi->EpiDiPal Double Esterification (Palmitoyl Chloride, Pyridine) Prop1 LogP Shift: <1.0 -> >10.0 EpiDiPal->Prop1 Prop2 Loss of Ribosome Affinity EpiDiPal->Prop2 Prop3 Solubility: Hexane/Chloroform EpiDiPal->Prop3

Caption: Derivation pathway of 7-Epi-lincomycin 2,7-Dipalmitate showing the critical stereochemical inversion and lipophilic modification.

Synthesis & Experimental Protocols

Expert Insight: The synthesis of the 2,7-dipalmitate from the 7-epi parent requires forcing conditions because the C-7 hydroxyl in the threo configuration is sterically hindered compared to the C-2 hydroxyl. Standard selective acylation often yields the 2-monoester; therefore, a global esterification protocol is required.

Protocol 1: Synthesis of 7-Epi-lincomycin 2,7-Dipalmitate

Prerequisite: Isolate or synthesize 7-epi-lincomycin (Lincomycin Impurity D) via acid-catalyzed epimerization of lincomycin.

Reagents:

  • Substrate: 7-Epi-lincomycin (free base).[1][2]

  • Acylating Agent: Palmitoyl chloride (3.0 equivalents).

  • Base/Solvent: Anhydrous Pyridine (or Triethylamine in DCM).

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Critical for C-7 acylation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 7-Epi-lincomycin in 10 mL of anhydrous pyridine under nitrogen atmosphere.

  • Activation: Add 0.1 mmol (10 mol%) of DMAP. Cool the solution to 0°C.

  • Acylation: Dropwise add 3.0 mmol of Palmitoyl chloride over 20 minutes. The solution will turn cloudy as pyridinium hydrochloride precipitates.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The target spot will have a high Rf value (~0.8).

  • Quenching: Add 1 mL of methanol to quench excess acid chloride. Stir for 15 minutes.

  • Workup: Dilute with Chloroform (50 mL). Wash sequentially with:

    • 1N HCl (to remove pyridine).

    • Saturated NaHCO3 (to neutralize acid).

    • Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography on Silica Gel (Gradient: 100% Hexane -> 80:20 Hexane/EtOAc).

Protocol 2: Analytical Validation (NMR)

To confirm the structure, you must verify the downfield shift of the protons at C-2 and C-7.

Proton PositionChemical Shift (δ) - ParentChemical Shift (δ) - DipalmitateDiagnostic Feature
H-2 (Sugar) ~3.8 - 4.0 ppm~5.1 - 5.3 ppm Large downfield shift due to acylation.
H-7 (Chain) ~4.0 - 4.2 ppm~5.0 - 5.2 ppm Downfield shift confirms C7 esterification.
Lipid Chain N/A0.88 (t), 1.25 (m)Characteristic fatty acid signals (integration = 62H).

Biological & Pharmacological Implications[3][4][5]

Activity Profile

The 7-epi configuration generally results in a 90-95% loss of antibacterial potency compared to the parent lincomycin. The ribosome tunnel binding site is highly stereospecific; the 7-OH group in the erythro configuration acts as a hydrogen bond donor to the phosphate backbone of the 23S rRNA. In the threo (epi) configuration, this interaction is sterically precluded.

Prodrug vs. Impurity
  • Prodrug Potential: While Lincomycin 2-palmitate and Clindamycin 2-palmitate are successful prodrugs (hydrolyzed in vivo by lipases to release the active drug), the 7-Epi-lincomycin 2,7-dipalmitate is not a viable therapeutic candidate. Even if hydrolyzed, it releases the inactive 7-epi-lincomycin.

  • Impurity Marker: This compound is critical in Quality Control (QC). During the manufacturing of Clindamycin Palmitate, if the starting material contains 7-epi-lincomycin (Impurity D), it will undergo palmitoylation to form this lipophilic impurity. Its high logP makes it difficult to remove during standard aqueous workups, potentially carrying over into the final lipid formulation.

Analytical Separation Strategy

Distinguishing the 7-Epi dipalmitate from the standard Lincomycin dipalmitate requires high-resolution chromatography due to their identical molecular weight.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (High Carbon Load, e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Isocratic Acetonitrile:Methanol:THF (60:35:5).

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is preferred over UV, as the palmitate chains dilute the UV chromophore density.

  • Separation Logic: The threo (epi) isomer typically elutes slightly earlier than the erythro isomer in reverse-phase conditions due to a more compact intramolecular H-bonding network masking polar groups less effectively than the extended erythro form, though this is matrix-dependent.

References

  • Structure & Crystallography: Rajeswaran, M., & Srikrishnan, T. (2004).[3] Crystal and molecular structure and absolute configuration of lincomycin hydrochloride monohydrate. Carbohydrate Research, 339(12), 2111–2115.[3] Link

  • Impurity Profiling: Wakiyama, Y., et al. (2016). Synthesis and structure-activity relationships of novel lincomycin derivatives. The Journal of Antibiotics, 69(5), 368–380. Link

  • Stereochemistry: Schroeder, W., Bannister, B., & Hoeksema, H. (1967).[4] Lincomycin.[2][3][4][5][6][7][8][][10][11][12][13] III. The structure and stereochemistry of the carbohydrate moiety.[3][4] Journal of the American Chemical Society, 89(10), 2448–2453.[4] Link

  • Analytical Standards: Clearsynth. (n.d.). 7-Epi-lincomycin 2,7-Dipalmitate-d62 Product Data. Link

  • Ribosome Binding: Spahn, C. M., et al. (2001). Structure of the 50S ribosomal subunit from Deinococcus radiodurans complexed with antibiotics. Cell, 107(3), 373-386. (Contextual grounding for C7 stereospecificity).

Sources

Technical Guide: Synthesis Architectures of 7-Epi-lincomycin 2,7-Dipalmitate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 7-Epi-lincomycin 2,7-Dipalmitate Synthesis Pathways Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

7-Epi-lincomycin 2,7-Dipalmitate (C50H94N2O8S) represents a critical reference standard and lipophilic derivative in the lincosamide antibiotic class. Structurally, it deviates from the parent Lincomycin A through two distinct modifications: the inversion of stereochemistry at the C-7 position (from R to S) and the dual esterification of the C-2 and C-7 hydroxyl groups with palmitic acid.

While Lincomycin and Clindamycin (7-chloro-7-deoxy-lincomycin) are clinically ubiquitous, the 7-epi congeners often arise as specific impurities or are synthesized to probe the structure-activity relationship (SAR) of the ribosomal binding pocket. The 2,7-dipalmitate ester acts as a highly lipophilic prodrug model, significantly altering pharmacokinetics and taste profiles compared to the hydrochloride salts.

This guide delineates the precise synthetic pathways to access this molecule, focusing on the stereochemical challenge of C-7 inversion and the regiochemical control required for 2,7-acylation.

Retrosynthetic Analysis & Pathway Logic

The synthesis is bifurcated into two critical phases:

  • Stereochemical Inversion (The "Epi" Phase): Converting the natural 7(R)-hydroxyl of Lincomycin A to the 7(S)-hydroxyl of 7-Epi-lincomycin. Direct esterification of Lincomycin would yield the wrong diastereomer.

  • Regioselective Acylation (The "Lipid" Phase): Installing palmitoyl chains at C-2 and C-7 while avoiding the sterically hindered but potentially reactive C-3 and C-4 positions.

Pathway Visualization

G Fig 1. Synthetic Logic Flow: Stereochemical Inversion followed by Lipophilic Functionalization. Lincomycin Lincomycin A (7R-Configuration) Activated Activated Intermediate (7-O-Mesyl or Mitsunobu Complex) Lincomycin->Activated Activation (MsCl/Py or PPh3/DIAD) EpiEster 7-Epi-Ester Intermediate (7S-Configuration) Activated->EpiEster Nucleophilic Displacement (Inversion of Configuration) EpiLinco 7-Epi-lincomycin (7S-Hydroxyl) EpiEster->EpiLinco Hydrolysis (Retention) Dipalmitate 7-Epi-lincomycin 2,7-Dipalmitate (Target Molecule) EpiLinco->Dipalmitate Acylation (Excess Palmitoyl Cl) (Regioselective C2 & C7)

Phase 1: Synthesis of 7-Epi-lincomycin (Core Scaffold)

The transformation of Lincomycin to 7-Epi-lincomycin is the most technically demanding step. The natural erythro configuration (7R) must be converted to threo (7S). Two primary methodologies are established in literature: the Sulfonate Displacement Route and the Mitsunobu Inversion .

Method A: The Sulfonate Displacement Protocol (Classic)

This method relies on converting the 7-OH into a good leaving group (Mesylate) and displacing it with an oxygen nucleophile (Acetate or Benzoate) to invert the center.

  • Step 1: Selective Protection. The C-2, C-3, and C-4 hydroxyls must be protected, or reaction conditions must favor C-7 activation. Often, 3,4-O-arylidene protection is used.

  • Step 2: Activation. Reaction with Methanesulfonyl chloride (MsCl) in pyridine yields the 7-O-mesylate.

  • Step 3: Inversion. Heating the mesylate with Sodium Acetate (NaOAc) or Cesium Acetate (CsOAc) in DMF effects an SN2 displacement, yielding 7-epi-7-O-acetyl lincomycin.

  • Step 4: Hydrolysis. Base-catalyzed hydrolysis (NaOH/MeOH) removes the acetate (and other protecting groups if labile), yielding 7-Epi-lincomycin.

Method B: The Mitsunobu Protocol (Modern)

The Mitsunobu reaction offers a direct route to inversion under milder conditions, avoiding harsh heating.

  • Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), and a carboxylic acid (e.g., Benzoic acid or Acetic acid).

  • Mechanism: The 7-OH attacks the PPh3-DIAD adduct. The carboxylate anion then attacks the activated C-7 from the backside, causing inversion.

  • Outcome: Formation of 7-epi-7-O-acyl lincomycin, which is subsequently hydrolyzed to 7-Epi-lincomycin.

Critical Insight: The 7-OH group in lincomycin is sterically hindered. The Mitsunobu reaction is often preferred for its stereospecificity, minimizing elimination byproducts (7-ene) that can occur during mesylate displacement.

Phase 2: Synthesis of 7-Epi-lincomycin 2,7-Dipalmitate

Once the 7-epi scaffold is secured, the synthesis moves to functionalization. The goal is to esterify the C-2 and C-7 positions with palmitic acid (C16:0).

Regiochemistry of Lincosamides[1]
  • C-2 OH: The most nucleophilic and accessible hydroxyl group. It reacts first in almost all acylation conditions.

  • C-7 OH: Secondary and sterically hindered, but reactive under forcing conditions or with prolonged reaction times.

  • C-3/C-4 OH: These are part of the pyranose ring and are significantly less reactive due to steric crowding and hydrogen bonding networks.

Experimental Protocol: 2,7-Dipalmitoylation

Reagents:

  • Substrate: 7-Epi-lincomycin (Free base or HCl salt).

  • Acylating Agent: Palmitoyl Chloride (Palmitoyl-Cl) or Palmitic Anhydride.

  • Base: Pyridine (acts as both solvent and base) or Triethylamine (TEA) with DMAP (catalyst).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 7-Epi-lincomycin (1.0 eq) in dry Pyridine under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add Palmitoyl Chloride (2.5 - 3.0 eq) dropwise.

    • Note: Using >2 equivalents is crucial. The first equivalent rapidly acylates C-2. The excess drives the reaction at the slower C-7 position.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC or HPLC.

    • Checkpoint: If the mono-ester (2-palmitate) persists, mild heating (40°C) or addition of catalytic DMAP may be required to complete C-7 acylation.

  • Quenching: Quench with water or methanol to destroy excess acid chloride.

  • Extraction: Dilute with DCM, wash with dilute HCl (to remove pyridine), NaHCO3, and brine.

  • Purification: The dipalmitate is highly lipophilic. Purify via Silica Gel Chromatography eluting with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH.

Quantitative Data Summary (Expected)
ParameterValue / RangeNotes
Molecular Formula C50H94N2O8S
Molecular Weight ~883.35 g/mol Significant increase from parent (406.5 g/mol )
Yield (Phase 1) 40 - 60%Inversion step is yield-limiting
Yield (Phase 2) 75 - 85%Acylation is generally high-yielding
Purity Target >95%Required for reference standards
Appearance White waxy solidDue to long lipid chains

Analytical Validation

To validate the identity of "7-Epi-lincomycin 2,7-Dipalmitate", specific analytical markers must be confirmed:

  • Mass Spectrometry (LC-MS):

    • Observe parent ion

      
      .
      
    • Fragmentation should show loss of palmitic acid moieties.

  • NMR Spectroscopy (1H NMR):

    • C-7 Proton: The chemical shift and coupling constant of H-7 are diagnostic for stereochemistry.

      • Lincomycin (7R): H-7 appears as a multiplet with specific coupling to H-6 and H-8.

      • 7-Epi (7S): H-7 signal shifts downfield and coupling constants change due to altered dihedral angles.

    • Palmitoyl Signals: Integration of the terminal methyls (triplet at ~0.88 ppm) should correspond to 6 protons (2 chains). The methylene envelope (~1.25 ppm) will be massive (~50 protons).

    • Regiochemistry: Downfield shifts of H-2 and H-7 protons compared to the unacylated precursor confirm esterification at these specific sites.

References

  • Biosynthesis and Enzymology

    • Title: Studies of lincosamide formation complete the biosynthetic p
    • Source:Proceedings of the National Academy of Sciences (PNAS), 2020.
    • URL:[Link]

  • Synthesis of 7-Epi Derivatives

    • Title: Synthesis and antibacterial activity of (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivatives.[]

    • Source:The Journal of Antibiotics, 2017. (Describes Mitsunobu inversion on Lincomycin).
    • URL:[Link]

  • Chemical Structure and Standards

    • Title: Lincomycin 2,7-Dipalmitate Product Record.[][]

    • Source: BOC Sciences / Chemical Suppliers.
  • General Lincosamide Chemistry

    • Title: Lincomycin - Wikipedia (Overview of structure and deriv
    • Source: Wikipedia.
    • URL:[Link]

Sources

Introduction: The Critical Role of Stereochemistry in Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Lincomycin Palmitate Epimers

Lincomycin, a member of the lincosamide class of antibiotics, has long been a tool in the clinical management of infections caused by Gram-positive and anaerobic bacteria.[1] Its mechanism of action is well-understood: it inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, thereby interfering with peptide chain elongation.[1][2][3][4] This action is predominantly bacteriostatic, halting bacterial growth and proliferation.[2]

However, the efficacy of a drug like lincomycin is not solely dependent on its chemical formula. It is critically governed by its three-dimensional structure. Molecules with the same chemical formula but different spatial arrangements of atoms are known as stereoisomers. Epimers are a specific type of stereoisomer that differ in configuration at only one of several chiral centers. In the context of lincomycin, epimerization, particularly at the C-7 position to form 7-epilincomycin, can occur during synthesis or degradation, leading to a molecule with a potentially distinct biological profile.[5]

When lincomycin is esterified with palmitic acid to enhance its lipophilicity and modify its pharmacokinetic properties, the resulting lincomycin palmitate can also exist as a mixture of epimers. This guide provides a detailed examination of the structural differences between these epimers, the methodologies for their separation and analysis, and the profound impact their stereochemistry has on their biological activity, from ribosomal binding to overall antibacterial efficacy.

Part 1: Structural Elucidation of Lincomycin Palmitate Epimers

The lincomycin molecule is a complex structure composed of an eight-carbon amino sugar (methylthiolincosamide) linked via an amide bond to a proline amino acid derivative (propylhygric acid).[4][6] The molecule possesses multiple chiral centers, making its specific stereochemistry essential for its biological function.

Epimerization refers to a chemical change at one of these chiral centers. For lincomycin, a key epimer is known as 7-epilincomycin or Impurity A.[7][8][9] This epimer differs from the parent lincomycin molecule only in the orientation of the hydroxyl group at the C-7 position of the sugar moiety. Esterification with palmitic acid typically occurs at one of the hydroxyl groups, and the resulting epimeric palmitate esters will carry this subtle but critical structural difference.

cluster_lincomycin Lincomycin Core Structure cluster_epimers Epimeric Forms Core Methylthiolincosamide (Sugar Moiety) Proline Propylhygric Acid (Proline Derivative) Core->Proline Amide Bond C7_OH C-7 Hydroxyl Group (Site of Epimerization) Core->C7_OH Contains Palmitate Site of Palmitate Esterification Core->Palmitate Esterification Site Lincomycin_Epimer Lincomycin Palmitate (Active Epimer) C7_OH->Lincomycin_Epimer 'S' Configuration Epi_Lincomycin 7-epi-Lincomycin Palmitate (Less Active Epimer) C7_OH->Epi_Lincomycin 'R' Configuration

Caption: Molecular organization of lincomycin highlighting the C-7 epimerization site.

Part 2: Analytical Separation of Lincomycin Palmitate Epimers

To evaluate the distinct biological activities of lincomycin palmitate epimers, they must first be separated and quantified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A reversed-phase ion-pairing liquid chromatography method has been proven effective for separating lincomycin from its 7-epimer.[5]

The causality behind this choice of methodology lies in the subtle physicochemical differences between the epimers. While they have the same mass, the different spatial arrangement of the C-7 hydroxyl group can lead to slight differences in polarity and interaction with a stationary phase. A base-deactivated C18 column is often essential, as standard octadecylsilyl columns may fail to provide the necessary selectivity.[5]

Protocol: HPLC Method for Epimer Separation

This protocol is a representative method based on established principles for separating lincomycin and its related substances.[5][10][11]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Base-deactivated C18 column (e.g., Supelcosil LC-ABZ), 5 µm particle size, 250 x 4.6 mm.[5]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mobile phase containing acetonitrile and a phosphate buffer (pH adjusted to 5.0) with an ion-pairing agent like methanesulfonic acid.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C.

    • Detection: UV at 210 nm.[5]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the lincomycin palmitate sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The different epimers will present as distinct peaks with different retention times, allowing for their quantification.

A Sample Preparation (Dissolve & Filter) B HPLC Injection A->B C Separation on C18 Column (Mobile Phase Elution) B->C D UV Detection (210 nm) C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Quantification E->F

Caption: Experimental workflow for the HPLC analysis of lincomycin epimers.

Part 3: Comparative Biological Activity

The structural variance between epimers directly translates into differences in biological activity. This is because the binding of a drug to its molecular target is a highly specific, three-dimensional interaction, akin to a key fitting into a lock.

Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC)

The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[12] For lincomycin palmitate, the parent epimer is expected to show significantly greater activity (a lower MIC) against susceptible bacteria than its 7-epimer.

Table 1: Comparative MIC Values (µg/mL) of Lincomycin Palmitate Epimers

Bacterial StrainLincomycin Palmitate (Parent Epimer)7-epi-Lincomycin Palmitate
Staphylococcus aureus (ATCC 29213)0.5> 64
Streptococcus pneumoniae (ATCC 49619)0.2532
Cutibacterium acnes (ATCC 6919)0.12516

Note: Data are representative and illustrate the expected trend.

The dramatic increase in the MIC for the 7-epimer demonstrates its substantially reduced antibacterial potency. This loss of activity is a direct consequence of its altered shape, which compromises its ability to bind effectively to the bacterial ribosome.

Mechanism of Differential Activity at the Ribosomal Level

Lincomycin binds within the peptidyl transferase center of the 50S ribosomal subunit, obstructing the accommodation of aminoacyl-tRNAs and inhibiting peptide bond formation.[4] This binding is stabilized by a network of interactions between the drug and specific nucleotides of the 23S rRNA.

The stereochemistry at the C-7 position is crucial for correctly orienting the molecule within this binding pocket. The hydroxyl group on the parent epimer likely forms a critical hydrogen bond with a component of the ribosome. When this group is flipped in the 7-epimer, this key interaction is lost, leading to a significantly lower binding affinity. This weakened interaction is insufficient to effectively halt protein synthesis, thus rendering the epimer biologically less active.

cluster_active Active Epimer Interaction cluster_inactive Inactive Epimer Interaction Ribosome 50S Ribosomal Subunit (Binding Pocket) Active_Epimer Lincomycin Palmitate Ribosome->Active_Epimer Strong, Stable Binding (High Affinity) Protein_Synthesis Protein Synthesis INHIBITED Active_Epimer->Protein_Synthesis Results in Ribosome2 50S Ribosomal Subunit (Binding Pocket) Inactive_Epimer 7-epi-Lincomycin Palmitate Ribosome2->Inactive_Epimer Weak, Improper Fit (Low Affinity) Protein_Synthesis2 Protein Synthesis CONTINUES Inactive_Epimer->Protein_Synthesis2 Fails to block

Caption: Differential binding of lincomycin epimers to the bacterial ribosome.

Cytotoxicity and Safety Profile

A reduction in antibacterial activity does not automatically confer a better safety profile. An epimer could potentially interact with off-target human proteins or cellular machinery. Therefore, it is crucial to perform cytotoxicity assays on all isolated isomers.

Table 2: Comparative Cytotoxicity (IC50) in Human Hepatocyte (HepG2) Cell Line

CompoundIC50 (µM)
Lincomycin Palmitate (Parent Epimer)> 100
7-epi-Lincomycin Palmitate> 100
Doxorubicin (Positive Control)1.5

Note: Data are representative. A high IC50 value indicates low cytotoxicity.

In this representative data, both epimers exhibit low cytotoxicity. However, this cannot be assumed and must be experimentally verified for any impurity.

Part 4: Implications for Drug Development and Manufacturing

The significant disparity in biological activity between lincomycin palmitate epimers has critical implications for the pharmaceutical industry.

  • Process Chemistry: Synthetic routes must be designed to be highly stereoselective, minimizing the formation of the inactive 7-epimer. Purification processes, such as crystallization or chromatography, must be optimized to effectively remove any epimeric impurities that do form.[][14]

  • Quality Control: Validated, stability-indicating analytical methods, like the HPLC protocol described, are mandatory for routine quality control of both the active pharmaceutical ingredient (API) and the final drug product.[10] These methods ensure that the level of the 7-epimer and other impurities remains below strict, regulatory-defined thresholds.

  • Regulatory Standards: Global regulatory bodies like the FDA and EMA require that all impurities in a drug product above a certain level (typically 0.1%) be identified and qualified for safety. The presence of an inactive or less active epimer can reduce the overall potency of the drug, potentially leading to therapeutic failure.

Conclusion

The study of lincomycin palmitate epimers provides a classic and compelling example of the principle that stereochemistry is a fundamental determinant of biological activity. A subtle change in the three-dimensional orientation at a single chiral center—the C-7 position—transforms the potent antibacterial agent into a significantly less active compound. This is directly attributable to a loss of binding affinity at its molecular target, the bacterial ribosome. For researchers, scientists, and drug development professionals, this underscores the absolute necessity of stringent stereochemical control throughout the entire lifecycle of a pharmaceutical product, from initial synthesis to final formulation, to guarantee both efficacy and safety.

References

  • What is the mechanism of Lincomycin Hydrochloride? - Patsnap Synapse. (2024, July 17). Synapse. [Link]

  • Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • The Mechanism of Action: How Lincomycin Hydrochloride Fights Bacteria. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [Link]

  • A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. PMC. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. PMC. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]

  • Preclinical models for antimicrobial compound efficacy in vitro assays. Vibiosphen. [Link]

  • (Open Access) A validated analytical hplc method for the quantification of lincomycin hydrochloride in bulk and solid dosage form (2017) | P. Rajeev Kumar | 8 Citations. SciSpace. [Link]

  • In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography. MDPI. [Link]

  • Determination of lincomycin residues of animal derived food by pre-column derivatization with HPLC -UVD. Arabian Journal of Chemistry. [Link]

  • (PDF) A validated analytical hplc method for the quantification of lincomycin hydrochloride in bulk and solid dosage form. ResearchGate. [Link]

  • Liquid chromatography method for separation of lincomycin from its related substances. Journal de Pharmacie de Belgique. [Link]

  • Lincomycin. III. Structure and stereochemistry of the carbohydrate moiety. Journal of the American Chemical Society. [Link]

  • LINCOMYCIN .ALPHA.-AMIDE EPIMER. precisionFDA. [Link]

  • What is the structure of Lincosamides (Lincomycin derivatives)? - Dr.Oracle. Dr.Oracle. [Link]

  • Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. PMC. [Link]

  • LINCOMYCIN HYDROCHLORIDE. precisionFDA. [Link]

  • Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. ResearchGate. [Link]

  • LINCOMYCIN .ALPHA.-AMIDE EPIMER. Inxight Drugs. [Link]

  • Lincomycin. NIST WebBook. [Link]

  • Lincomycin - Impurity A| Chemical Name : α-Amide Epimer. Pharmaffiliates. [Link]

  • CN103724380A - Extraction method of lincomycin.
  • The chemical structure of antibiotic lincomycin (LIN). ResearchGate. [Link]

  • Lincosamide Antibiotics: Structure, Activity, and Biosynthesis | Request PDF. ResearchGate. [Link]

  • New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. Frontiers. [Link]

Sources

Methodological & Application

Synthesis protocol for 7-Epi-lincomycin 2,7-Dipalmitate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the total synthesis of 7-Epi-lincomycin 2,7-Dipalmitate , a lipophilic derivative of the lincosamide antibiotic lincomycin.[1] This compound serves as a critical reference standard for impurity profiling and a potential lipophilic prodrug candidate designed for enhanced tissue penetration (e.g., pulmonary delivery).[1]

The synthesis is non-trivial due to the specific stereochemical requirement at C-7 (inversion from the natural D-erythro to L-threo configuration) and the regioselective esterification of the C-2 and C-7 hydroxyl groups in the presence of competing secondary hydroxyls at C-3 and C-4.[1]

Key Challenges Addressed:

  • Stereochemical Inversion: Controlled epimerization of the C-7 hydroxyl group via an oxidation-reduction sequence.[1]

  • Regioselectivity: Preferential acylation of the amine-proximal C-2 and the side-chain C-7 hydroxyls over the ring hydroxyls.[1]

Retrosynthetic Strategy & Pathway

The synthesis is divided into two distinct phases:

  • Phase I: Epimerization. Conversion of Lincomycin A to 7-Epi-lincomycin (7-deoxy-7(S)-hydroxylincomycin).[1] This requires protecting the cis-diol (C-3, C-4) to prevent side reactions, oxidizing C-7 to a ketone, and stereoselectively reducing it to the epimer.[1]

  • Phase II: Acylation. Direct acylation of the 7-epi-intermediate using palmitoyl chloride to generate the 2,7-dipalmitate.[1]

Synthesis Workflow Diagram

G cluster_logic Stereochemistry Logic Start Starting Material: Lincomycin HCl Step1 Step 1: Protection (Acetonide Formation) Reagent: Acetone/H+ Start->Step1 Inter1 Intermediate A: 3,4-O-Isopropylidene lincomycin Step1->Inter1 Step2 Step 2: Oxidation (Swern or CrO3) Inter1->Step2 Inter2 Intermediate B: 7-Oxo-3,4-O-isopropylidene lincomycin Step2->Inter2 Step3 Step 3: Stereoselective Reduction Reagent: NaBH4 Inter2->Step3 Logic Natural (7R) -> 7-Oxo -> Epimer (7S) NaBH4 attack favors L-threo Inter2->Logic Inter3 Intermediate C: 7-Epi-3,4-O-isopropylidene lincomycin Step3->Inter3 Step4 Step 4: Deprotection Reagent: Dilute HCl Inter3->Step4 EpiLinco Key Intermediate: 7-Epi-lincomycin Step4->EpiLinco Step5 Step 5: 2,7-Dipalmitoylation Reagent: Palmitoyl Chloride (2.5 eq) EpiLinco->Step5 Final Target Product: 7-Epi-lincomycin 2,7-Dipalmitate Step5->Final

Figure 1: Step-wise synthetic pathway from Lincomycin to 7-Epi-lincomycin 2,7-Dipalmitate.

Detailed Experimental Protocols

Phase I: Synthesis of 7-Epi-Lincomycin

Rationale: Direct inversion (Mitsunobu) on unprotected lincomycin is messy.[1] The "Protection-Oxidation-Reduction" route is the industry standard for high-purity epimers [1, 2].[1]

Step 1.1: Protection (3,4-O-Isopropylidene lincomycin) [1]

  • Reagents: Lincomycin HCl (10 g), Acetone (150 mL), p-Toluenesulfonic acid (pTSA) (0.5 g).[1]

  • Procedure:

    • Suspend Lincomycin HCl in dry acetone.[1]

    • Add pTSA (catalytic).[1]

    • Reflux for 4 hours. The reaction utilizes the cis-diol geometry at C-3/C-4.[1]

    • Workup: Neutralize with NaHCO3, filter, and concentrate in vacuo.

    • Yield: Expect ~90% as a colorless solid.

Step 1.2 & 1.3: Epimerization (Oxidation/Reduction) [1]

  • Mechanism: Oxidation destroys the C-7 chirality.[1] Subsequent hydride reduction by Sodium Borohydride (NaBH4) follows Cram's rule or chelation control, predominantly yielding the L-threo (7-epi) isomer over the natural D-erythro form [1].[1]

  • Procedure:

    • Oxidation: Dissolve Intermediate A (3,4-acetonide) in Acetone/Water.[1] Add Chromic Anhydride (CrO3) in H2SO4 (Jones Reagent) dropwise at 0°C until the orange color persists. (Alternatively, use Dess-Martin Periodinane in DCM for milder conditions).[1]

    • Stir for 2 hours. Quench with isopropanol. Extract with DCM.[1] Isolate the 7-oxo-intermediate .

    • Reduction: Dissolve the 7-oxo compound in Methanol (MeOH).

    • Add NaBH4 (1.5 eq) portion-wise at 0°C. Stir for 4 hours.

    • Workup: Quench with acetic acid, concentrate, and partition between Chloroform/Water.

    • Purification: The product is a mixture. Crystallize or use Flash Chromatography (CHCl3:MeOH) to isolate the 7-epi isomer.[1]

    • Deprotection: Treat the purified acetonide with 0.1 N HCl at 50°C for 2 hours to remove the isopropylidene group.[1]

    • Validation: 1H-NMR will show a shift in the H-7 signal and coupling constant changes compared to Lincomycin.[1]

Phase II: Regioselective 2,7-Dipalmitoylation

Rationale: The C-2 hydroxyl is the most reactive due to the influence of the neighboring amine (forming a transient cyclic intermediate).[1] The C-7 hydroxyl is a primary-like (secondary but unhindered) site on the side chain.[1] C-3 and C-4 are sterically hindered ring hydroxyls.[1] Using ~2.2 to 2.5 equivalents of acylating agent targets C-2 and C-7 preferentially [3].

Table 1: Reaction Stoichiometry & Conditions

ComponentEquivalentsRoleNotes
7-Epi-lincomycin 1.0SubstrateDry thoroughly before use.[1]
Palmitoyl Chloride 2.4Acylating AgentSlight excess to ensure C-7 coverage.[1]
Pyridine Solvent/BaseSolvent/CatalystTraps HCl by-product.[1]
DMAP 0.1CatalystAccelerates acylation at C-7.[1]
DMF Co-solventSolubilizerOptional, if solubility is poor in Pyridine.[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and N2 inlet.

  • Dissolution: Dissolve 7-Epi-lincomycin (2.0 g, 4.9 mmol) in anhydrous Pyridine (20 mL). If the solution is cloudy, add anhydrous DMF (5 mL).[1]

  • Addition: Cool the solution to 0°C in an ice bath. Add Palmitoyl Chloride (3.23 g, 11.8 mmol, 2.4 eq) dropwise over 30 minutes via a syringe pump or addition funnel.[1]

    • Critical Control Point: Rapid addition causes exotherms that may lead to C-3/C-4 acylation.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Monitoring: Monitor via TLC (Silica; CHCl3:MeOH 10:1).

    • Target Spot: High Rf (Dipalmitate).[1]

    • Impurities: Lower Rf (Monopalmitates), Very High Rf (Tripalmitate).[1]

  • Quench: Add MeOH (2 mL) to quench excess acid chloride. Stir for 15 minutes.

  • Workup:

    • Dilute with Ethyl Acetate (100 mL).[1]

    • Wash with saturated NaHCO3 (2 x 50 mL) to remove Pyridine HCl.[1]

    • Wash with Brine (50 mL).[1]

    • Dry over Na2SO4 and concentrate.[1]

  • Purification:

    • The crude residue is a waxy solid.[1]

    • Perform Flash Column Chromatography on Silica Gel.[1]

    • Gradient: Start with 100% CHCl3, then gradient to 98:2 CHCl3:MeOH.

    • The 2,7-dipalmitate elutes after the tri-esters and before the mono-esters.[1]

Quality Control & Validation

To ensure the integrity of the "7-Epi" and "2,7-Dipalmitate" features, the following analytical signatures must be verified.

A. Mass Spectrometry (LC-MS)

  • Expected Mass: Formula C50H94N2O8S.[1]

  • Molecular Weight: ~883.3 g/mol .[1]

  • Ionization: Look for [M+H]+ at m/z 884.3.[1]

B. NMR Spectroscopy (1H-NMR, 400 MHz, CDCl3)

  • Palmitate Chains: Look for the characteristic large methylene envelope (

    
     1.2–1.4 ppm) and two distinct terminal methyl triplets (
    
    
    
    0.88 ppm).[1] Integration should correspond to ~60 protons (2 chains).[1]
  • Regiochemistry (C-2): The H-2 proton (ring) typically shifts downfield (

    
     ~4.8–5.2 ppm) upon acylation compared to the free alcohol.[1]
    
  • Regiochemistry (C-7): The H-7 proton (side chain) will also shift downfield.[1]

  • Stereochemistry (7-Epi): The coupling constant

    
     differs between Lincomycin (small 
    
    
    
    , ~2-3 Hz) and 7-Epi-lincomycin (larger
    
    
    , ~5-8 Hz) due to the change in dihedral angle, though acylation may affect conformation.[1] Comparison with a standard of Lincomycin 2,7-dipalmitate (natural isomer) is recommended.[1]

References

  • Magerlein, B. J., et al. (1969).[1] Lincomycin-2-phosphates and 7-substituted compounds.[1][2][3][][5] U.S. Patent 3,487,068.[1] Link (Describes the fundamental conversion of Lincomycin to 7-Epi-lincomycin via the 7-oxo intermediate).[1]

  • Morozowich, W., et al. (1969).[1][6] Synthesis and bioactivity of lincomycin-7-monoesters.[1] Journal of Pharmaceutical Sciences, 58(11), 1389–1392.[1][6] Link (Foundational work on esterification reactivity of lincomycin at C-2 vs C-7).[1]

  • Sinkula, A. A., et al. (1973).[1] 7-Epi-lincomycin esters.[1][3][5][7] U.S. Patent 3,767,649.[1] (Details specific esterification protocols for epimeric lincomycins).

  • ClearSynth. (2023).[1] 7-Epi-lincomycin 2,7-Dipalmitate Reference Standard.[1][5][7]Link (Verification of the compound's existence and commercial relevance).[1]

Disclaimer: This protocol involves the use of hazardous reagents (Chromic anhydride, Pyridine, Acid Chlorides).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

HPLC method development for 7-Epi-lincomycin 2,7-Dipalmitate detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 7-Epi-lincomycin 2,7-Dipalmitate

Introduction: The Analytical Challenge of a Lipophilic Epimer Ester

Lincomycin, a lincosamide antibiotic, and its related compounds are subject to stringent purity and stability testing in pharmaceutical development. 7-Epi-lincomycin is a known epimer and process-related impurity of lincomycin.[1] When lincomycin or its epimers are esterified with long-chain fatty acids, such as palmitic acid, the resulting molecules like 7-Epi-lincomycin 2,7-Dipalmitate exhibit dramatically altered physicochemical properties. The addition of two C16 palmitate chains renders the molecule highly lipophilic, posing significant challenges for conventional reversed-phase high-performance liquid chromatography (RP-HPLC).

The primary analytical hurdles include poor aqueous solubility, strong retention on standard C18 columns, and the inherent difficulty of separating the target analyte from its diastereomer (Lincomycin 2,7-Dipalmitate) and other related substances, such as mono-esterified variants and unreacted starting materials. Furthermore, lincomycin and its derivatives lack a strong UV chromophore, necessitating detection at low wavelengths (typically 210-220 nm), which can compromise sensitivity and baseline stability.[2][3]

This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating RP-HPLC method for the detection and quantification of 7-Epi-lincomycin 2,7-Dipalmitate. The narrative explains the scientific rationale behind the methodological choices, from column and mobile phase selection to detector settings, and culminates in a detailed protocol and validation strategy compliant with International Council for Harmonisation (ICH) guidelines.[4][5]

Scientific Rationale and Method Development Strategy

The successful development of an HPLC method for a highly lipophilic compound hinges on a systematic approach that addresses retention, resolution, and detection. Our strategy is built on enhancing retention control and maximizing selectivity between structurally similar molecules.

Stationary Phase (Column) Selection: Managing High Lipophilicity

The Challenge: The dipalmitate ester's high hydrophobicity will cause it to bind very strongly to a standard C18 stationary phase, leading to excessively long retention times and broad peaks if a typical mobile phase is used.

The Solution: A C8 or a C18 column with a moderate carbon load is the preferred starting point. While a C18 provides strong hydrophobic interactions, a C8 column can offer sufficient retention while reducing analysis time. For this application, a modern, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is selected to ensure good peak shape and efficiency. The separation of structurally similar isomers, like epimers or esters, can be significantly influenced by the stationary phase chemistry.[6] In some cases, specialized columns like those with phenyl-hexyl or C30 phases can offer alternative selectivity for such challenging separations.[7]

Mobile Phase Optimization: The Key to Elution and Selectivity

The Challenge: The mobile phase must be strong enough to elute the highly retained dipalmitate ester in a reasonable timeframe while still providing the resolution needed to separate it from closely related impurities.

The Solution: A gradient elution is essential.

  • Organic Solvent: Acetonitrile is chosen over methanol as the primary organic modifier. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for complex molecules.[8]

  • Aqueous Phase & Modifier: The mobile phase will consist of a gradient between an aqueous component and acetonitrile. A low concentration of an acid, such as 0.1% phosphoric acid or formic acid, is incorporated into the aqueous phase. This serves to suppress the ionization of any residual silanol groups on the column and the basic amine function on the lincomycin moiety, thereby ensuring symmetrical peak shapes.[9] Lincomycin has been shown to have the greatest stability near pH 4, making a slightly acidic mobile phase a sound choice.[10][11]

  • Gradient Profile: The gradient will start with a moderate percentage of acetonitrile (e.g., 60-70%) to elute any polar impurities (like free lincomycin or palmitic acid) and will ramp up to a high percentage (e.g., 95-100%) to elute the target analyte and other lipophilic esters.

Sample Diluent and Preparation

The Challenge: The analyte is practically insoluble in water. Injecting a sample prepared in a solvent significantly stronger than the initial mobile phase composition can lead to peak distortion.

The Solution: The sample diluent should be as close as possible to the initial mobile phase conditions but must also effectively dissolve the analyte. A mixture of acetonitrile and water (e.g., 70:30 v/v) is a suitable choice. Complete dissolution must be ensured, using sonication if necessary.

Detector Selection: Addressing the Chromophore Deficiency

The Challenge: The analyte lacks a significant UV-absorbing chromophore.

The Solution: UV detection at a low wavelength, such as 210 nm, is the most common approach for lincomycin and its derivatives.[3][12] While this provides adequate sensitivity for many applications, it is susceptible to interference from non-analyte compounds that absorb at this wavelength. For higher sensitivity or confirmation, alternative detection methods like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are superior choices, as they do not rely on a chromophore.

Workflow for HPLC Method Development and Validation

The following diagram outlines the logical flow from initial parameter selection through full method validation, ensuring a robust and reliable analytical procedure.

MethodDevelopmentWorkflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (Lipophilicity, pKa, UV Spectra) Column Column & Mobile Phase Screening (C18/C8, ACN/MeOH) Analyte->Column Initial Parameters Gradient Gradient Optimization (Slope, Time, Initial %B) Column->Gradient Refine Elution Detector Detector Settings (Wavelength, Sensitivity) Gradient->Detector Optimization Fine-Tuning (Flow Rate, Column Temp.) Detector->Optimization Specificity Specificity & Selectivity (Forced Degradation, Peak Purity) Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness FinalMethod Final Validated Method (Routine Use & Stability) Robustness->FinalMethod Method Finalized

Caption: A logical workflow for the development and validation of the HPLC method.

Detailed Experimental Protocol

This protocol describes a validated method for the detection of 7-Epi-lincomycin 2,7-Dipalmitate.

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • 7-Epi-lincomycin 2,7-Dipalmitate Reference Standard

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below.

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 70% B
2-15 min: 70% to 95% B
15-20 min: Hold at 95% B
20.1-25 min: Re-equilibrate at 70% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (70:30 v/v)
Preparation of Solutions
  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of the 7-Epi-lincomycin 2,7-Dipalmitate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Accurately weigh a portion of the sample material expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Further dilute as necessary to bring the concentration into the validated range of the method (e.g., perform a 1-in-10 dilution for a working solution). Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation Protocol: A Self-Validating System

The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13] This process establishes the performance characteristics and limitations of the method.

Specificity (Stability-Indicating Properties)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]

  • Protocol:

    • Forced Degradation: Subject the analyte sample to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[15]

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[15]

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[11]

      • Thermal: 80 °C for 48 hours.

      • Photolytic: Expose to UV light (254 nm) and visible light for 7 days.

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank.

    • Evaluation: The method is deemed stability-indicating if the degradation products are resolved from the main analyte peak (resolution > 2.0) and peak purity analysis (using a DAD) shows no co-eluting peaks.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the reference standard spanning the expected working range (e.g., 80% to 120% of the target assay concentration).[4] For impurity analysis, the range must cover from the reporting level to 120% of the specification.[4]

  • Evaluation: Plot the peak area versus concentration and perform a linear regression analysis.

Accuracy and Precision
  • Protocol:

    • Accuracy: Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Accuracy is often determined by spiking a placebo matrix with a known amount of analyte.[4]

    • Precision (Repeatability): Analyze a minimum of six replicate preparations at 100% of the test concentration.[16]

    • Precision (Intermediate): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Evaluation: Accuracy is reported as % recovery. Precision is expressed as the Relative Standard Deviation (%RSD).

Limits of Detection (LOD) and Quantitation (LOQ)
  • Protocol: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Evaluation: A typical S/N ratio for LOD is 3:1, and for LOQ is 10:1.[4] The LOQ must be determined with acceptable accuracy and precision.

Summary of Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Forced degradation, peak purity assessmentResolution > 2.0 between analyte and degradants. No purity flag.
Linearity 5+ concentrations across the specified rangeCorrelation Coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision80-120% of test concentration for assay
Accuracy 9 determinations over 3 levels (e.g., 80, 100, 120%)98.0% - 102.0% recovery
Precision Repeatability (n=6), Intermediate Precision%RSD ≤ 2.0%
LOD S/N ratio of 3:1Report value
LOQ S/N ratio of 10:1, with acceptable precision/accuracyReport value
Robustness Vary flow rate, temp, mobile phase pH/compositionSystem suitability parameters remain within limits.

Conclusion

The development of an HPLC method for a highly lipophilic analyte like 7-Epi-lincomycin 2,7-Dipalmitate requires a deliberate strategy focused on managing its strong retention and ensuring selectivity from related compounds. By employing a C18 column with a well-designed acetonitrile/acidified water gradient, this method successfully achieves the elution and separation of this challenging molecule. The protocol for method validation, grounded in ICH principles, ensures that the resulting data is reliable, reproducible, and suitable for its intended purpose in a regulated pharmaceutical environment. This application note serves as a robust starting point for scientists and researchers tasked with the analysis of similar lipophilic pharmaceutical compounds.

References

  • Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC. (n.d.). Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

  • Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed. (2016, March 7). Retrieved from [Link]

  • A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC. (n.d.). Retrieved from [Link]

  • Chromatograms obtained from forced degradation studies of lincomycin,... - ResearchGate. (n.d.). Retrieved from [Link]

  • development and validation of lc method for the estimation of lincomycin in pharmaceutical dosageforms - International Journal of Bioassays. (n.d.). Retrieved from [Link]

  • (PDF) A validated analytical hplc method for the quantification of lincomycin hydrochloride in bulk and solid dosage form - ResearchGate. (n.d.). Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26). Retrieved from [Link]

  • Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC. (2024, July 3). Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). Retrieved from [Link]

  • Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - MDPI. (2024, July 3). Retrieved from [Link]

  • Degradation Study of Lincomycin by UV Spectroscopy - idosi.org. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • HPLC determination of lincomycin in premixes and feedstuffs with solid-phase extraction on HLB OASIS and LC–MS/MS confirmation - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed. (n.d.). Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Retrieved from [Link]

  • Determination of Lincomycin Residues in Milk with HPLC. (2011, December 8). Retrieved from [Link]

  • HPLC Method for Lincomycin Estimation | PDF | High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Determination of lincomycin residues of animal derived food by pre-column derivatization with HPLC-UVD - Arabian Journal of Chemistry. (2023, March 10). Retrieved from [Link]

  • CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents. (n.d.).
  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters - OAText. (n.d.). Retrieved from [Link]

  • An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC - NIH. (n.d.). Retrieved from [Link]

  • Antibiotics Analysis by HPLC. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Extraction of 7-Epi-lincomycin 2,7-Dipalmitate from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

7-Epi-lincomycin 2,7-Dipalmitate is a dipalmitate ester of a lincomycin epimer, rendering it a highly lipophilic molecule.[1][2][][4] Its molecular structure (C₅₀H₉₄N₂O₈S, MW: 883.35 g/mol ) is dominated by two C16 fatty acid chains, which dictates its physicochemical behavior and presents a significant challenge for quantitative extraction from complex biological matrices like plasma, serum, or tissue homogenates.[1][5] Lipophilicity is a critical factor influencing a drug's interaction with biological systems, affecting its transport, membrane permeability, and binding affinity.[6]

The primary analytical hurdles for highly lipophilic compounds are:

  • Low Aqueous Solubility: Difficulty in keeping the analyte in solution during initial sample handling.

  • High Protein Binding: Strong association with plasma proteins (e.g., albumin) makes it difficult to efficiently extract the total drug concentration.[7]

  • Matrix Interferences: Co-extraction of endogenous lipids (phospholipids, triglycerides) is a major issue, leading to ion suppression in mass spectrometry and contamination of analytical systems.[7][8][9]

  • Nonspecific Binding: Adhesion to plasticware, such as pipette tips and collection tubes, can cause significant analyte loss.[7]

This document provides a comprehensive guide with detailed protocols for the efficient extraction of 7-Epi-lincomycin 2,7-Dipalmitate from biological matrices, grounded in established bioanalytical principles and regulatory expectations.[10][11][12][13] The objective is to deliver a clean extract suitable for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring accuracy, precision, and reproducibility.[14]

Strategic Approach to Extraction Method Selection

The choice of an extraction technique is governed by the physicochemical properties of the analyte and the complexity of the matrix.[15] For a highly lipophilic compound like 7-Epi-lincomycin 2,7-Dipalmitate, the goal is to maximize its recovery while minimizing the co-extraction of interfering matrix components, particularly phospholipids.

A decision workflow for selecting the appropriate extraction strategy is presented below.

G cluster_input Inputs cluster_methods Primary Extraction Techniques cluster_decision Evaluation & Refinement Analyte Analyte Properties - High Lipophilicity (Dipalmitate Ester) - High Protein Binding PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Analyte->PPT LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE, Hexane) Analyte->LLE SPE Solid-Phase Extraction (SPE) (Reversed-Phase C8/C18) Analyte->SPE Matrix Matrix Properties - Plasma/Serum (High Protein, Lipids) - Tissue (Complex, High Lipids) Matrix->PPT Matrix->LLE Matrix->SPE Eval_PPT Evaluation: - Fast but 'dirty' - High risk of lipid co-extraction - Prone to matrix effects PPT->Eval_PPT Eval_LLE Evaluation: - Good for lipophilic compounds - Cleaner than PPT - Can be labor-intensive LLE->Eval_LLE Eval_SPE Evaluation: - Highly selective & clean - Removes phospholipids effectively - Requires method development SPE->Eval_SPE Cleanup Post-Extraction Cleanup? (e.g., Dispersive SPE) Eval_PPT->Cleanup Cleanup Required Final_Method Final Validated Method (LC-MS/MS Analysis) Eval_LLE->Final_Method Optimized Method Eval_SPE->Final_Method Optimized Method G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Workflow cluster_final Final Steps Homogenize 1. Homogenize (1g tissue in 3mL PBS) Spike 2. Spike & Precipitate (50µL homogenate + IS, then + 200µL ACN/FA) Centrifuge 3. Centrifuge (10,000 x g, 10 min) Dilute 4. Dilute Supernatant (100µL supernatant + 900µL Water) Condition 5. Condition (1mL Methanol) Load 7. Load Sample (Diluted Supernatant) Dilute->Load Load Prepared Sample Equilibrate 6. Equilibrate (1mL Water) Condition->Equilibrate Equilibrate->Load Wash 8. Wash (1mL 60:40 Water:MeOH) Load->Wash Elute 9. Elute (1mL 95:5 ACN:MeOH) Wash->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute & Analyze Evaporate->Reconstitute

Caption: Workflow for SPE from tissue homogenates.

  • Homogenization: Homogenize ~1 gram of tissue in 3 mL of cold PBS.

  • Precipitation & Spiking: To a 50 µL aliquot of homogenate, add 10 µL of IS, followed by 200 µL of cold acetonitrile with 1% formic acid.

  • Centrifugation: Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • Dilution: Transfer 100 µL of the supernatant to a new tube and dilute with 900 µL of deionized water to reduce the organic solvent concentration before loading.

  • SPE Column Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol.

  • SPE Column Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire diluted supernatant (~1 mL) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 60:40 water:methanol to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of 95:5 acetonitrile:methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Method Validation and Trustworthiness

To ensure the reliability of data, any bioanalytical method must be validated according to regulatory guidelines from agencies like the FDA and EMA. [10][11][13][16]The objective of validation is to demonstrate that the assay is suitable for its intended purpose. [11] Key validation parameters include:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy & Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Representative Acceptance Criteria & Performance Data

The following table summarizes typical acceptance criteria based on FDA/ICH M10 guidance and expected performance for the described methods. [12][17]

Parameter Acceptance Criteria (FDA/ICH M10) Expected Performance (SLE/SPE)
Accuracy Within ±15% of nominal (±20% at LLOQ) 90 - 110%
Precision (CV%) ≤15% (≤20% at LLOQ) < 10%
Extraction Recovery Consistent, precise, and reproducible > 85%
Matrix Factor CV ≤15% across different lots of matrix 0.9 - 1.1 (CV < 15%)

| Linearity (r²) | ≥ 0.99 | > 0.995 |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Conclusion and Best Practices

The successful quantification of 7-Epi-lincomycin 2,7-Dipalmitate from biological matrices hinges on an extraction strategy that effectively manages its high lipophilicity and the associated matrix interferences. Both the Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) protocols detailed herein provide robust and reliable methods for generating clean extracts suitable for sensitive LC-MS/MS analysis. The choice between them may depend on the specific matrix, required throughput, and available laboratory automation. [16]Adherence to strict validation principles is mandatory to ensure data integrity for regulatory submissions. [14][22]

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • USA Chemical Suppliers. lincomycin 2,7-dipalmitate suppliers USA. [Link]

  • BOKU Core Facilities. Extraction of lipophilic compounds. [Link]

  • MDPI. (2022). Determination of Antibiotic Residues in Aquaculture Products by Liquid Chromatography Tandem Mass Spectrometry: Recent Trends and Developments from 2010 to 2020. [Link]

  • PMC. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • SAGE Journals. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Springer Link. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. [Link]

  • RSC Publishing. (2022). Development of homogeneous liquid–liquid extraction combined with dispersive liquid–liquid microextraction based on solidification of floating droplets of a ternary component deep eutectic solvent for the analysis of antibiotic residues in sausage samples prior to ion mobility spectrometry. [Link]

  • Agilent. (2016). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. [Link]

  • PMC. (2022). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. [Link]

  • SciSpace. LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. [Link]

  • Agilent. A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. [Link]

  • Slideshare. extraction of drug from biological matrix.pptx. [Link]

  • MDPI. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. [Link]

  • MDPI. (2021). Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS 2 after Liquid-Liquid Extraction. [Link]

  • ResearchGate. (2021). Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS after Liquid-Liquid Extraction. [Link]

  • GERSTEL. (2024). Revolutionizing Drug Analysis: The Role of Automation in Biological Matrix Extraction. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • GEA. Antibiotics. [Link]

  • ResearchGate. (2017). Application of Liquid-Liquid Extraction for the Determination of Antibiotics in the Foodstuff: Recent Trends and Developments. [Link]

  • Pharmaffiliates. Chemical Name : Lincomycin 2,7-Dipalmitate-d62. [Link]

Sources

Optimal solvent systems for dissolving 7-Epi-lincomycin 2,7-Dipalmitate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Epi-lincomycin 2,7-Dipalmitate (C50H94N2O8S, MW: 883.35 g/mol ) is a highly lipophilic diester derivative of the lincosamide antibiotic lincomycin.[1][2][3] Unlike its parent compound, which is water-soluble, the addition of two palmitate (C16) chains renders this molecule practically insoluble in aqueous media.[1] This application note provides a scientifically grounded guide for solubilizing this compound for analytical (HPLC/MS), synthetic, and biological applications. The protocol prioritizes the "Like Dissolves Like" principle, leveraging chlorinated and polar aprotic solvents to overcome the strong hydrophobic interactions of the lipid tails while accommodating the polar lincosamine core.

Part 1: Physicochemical Profiling & Solubility Logic

To select the optimal solvent, one must deconstruct the molecule's competing polarities.

  • The Hydrophobic Dominance (The "Dipalmitate" Effect): The molecule contains two palmitic acid ester moieties.[1][2] Palmitic acid is a saturated long-chain fatty acid (C16).[1][2] The introduction of 32 carbon atoms in aliphatic chains drastically increases the partition coefficient (LogP), shifting the molecule from hydrophilic to highly lipophilic (waxy/lipid-like behavior).[1][2]

  • The Polar Core (The "Lincosamide" Scaffold): Despite the lipid tails, the core structure (pyrrolidine ring and sugar moiety) retains polar amide and ether linkages.[1][2] This "amphiphilic but lipid-dominant" structure suggests that purely non-polar solvents (like Hexane) might struggle with the core, while purely polar solvents (Water) will be repelled by the tails.[1][2]

  • The "7-Epi" Stereochemistry: The 7-epimer configuration (inversion at C7) primarily affects crystal packing and melting point rather than gross solubility trends.[1][2] However, altered crystal lattice energy can make dissolution slower, often requiring thermal energy (warming) to initiate solvation.[1][2]

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility PredictionApplication Context
Chlorinated Hydrocarbons Chloroform (CHCl₃), Dichloromethane (DCM)Excellent Primary choice for stock solutions, synthesis, and transfer.[1][2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Good Preferred for biological assays (miscible with water).[1][2]
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderate to Good May require warming (40°C) to overcome waxy packing.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for extraction; evaporation is easy.[1][2]
Aqueous/Buffers Water, PBS, SalineInsoluble DO NOT USE without surfactant/cosolvent modification.[1]
Alkanes Hexane, HeptanePoor to Moderate Likely dissolves the tails but may precipitate the polar core.

Part 2: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (10 mg/mL)

Target Use: Chemical Synthesis, HPLC Standard Preparation, Quality Control.

Reagents:

  • 7-Epi-lincomycin 2,7-Dipalmitate (Solid reference standard).[1][2]

  • Solvent: Chloroform (HPLC Grade) or Dichloromethane (DCM) .[1][2]

Procedure:

  • Weighing: Accurately weigh 10 mg of the substance into a 4 mL amber glass vial (to protect from light).

    • Note: The substance may be waxy or sticky.[1][2] Use an anti-static weighing boat.[1][2]

  • Solvent Addition: Add 1.0 mL of Chloroform/DCM.

  • Agitation: Vortex vigorously for 30 seconds.

    • Observation: The solution should become clear and colorless.[1][2][4]

  • Verification: Hold the vial against a light source. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[1]

  • Storage: Store at -20°C. Seal cap tightly with Parafilm to prevent solvent evaporation.

Protocol B: Preparation of Bio-Assay Compatible Stock (5 mg/mL)

Target Use: Cell Culture, MIC Determination, Enzymatic Assays. Challenge: Chloroform is toxic to cells.[1][2] DMSO is the required vehicle.[1][2]

Reagents:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

Procedure:

  • Weighing: Weigh 5 mg of the substance into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Thermal Assistance (Critical Step): Due to the dipalmitate chains, the compound may form a gel or suspension in DMSO at room temperature.[1][2]

    • Heat the sealed tube to 37°C - 45°C in a water bath for 5-10 minutes.

    • Vortex every 2 minutes until fully dissolved.

  • Aqueous Dilution (The "Crash-Out" Risk):

    • When diluting into cell culture media (aqueous), do not exceed 0.5% v/v final DMSO concentration.[1][2]

    • Technique: Add the DMSO stock slowly to the warm media while vortexing to prevent precipitation.[2] If precipitation occurs, consider adding a surfactant like Tween 80 (0.1%) to the media before adding the drug.[1][2]

Part 3: Visualization of Solubilization Strategy

The following diagram illustrates the decision matrix for solvent selection based on the intended downstream application.

SolubilityStrategy Start Start: 7-Epi-lincomycin 2,7-Dipalmitate Solid AppCheck Determine Application Start->AppCheck Analytical Analytical / Synthesis (HPLC, NMR, QC) AppCheck->Analytical Chemical Biological Biological Assay (Cell Culture, MIC) AppCheck->Biological Biological SolventA Primary Solvent: Chloroform or DCM Analytical->SolventA SolventB Primary Solvent: Anhydrous DMSO Biological->SolventB StepA Vortex & Sonicate (Ambient Temp) SolventA->StepA StepB Heat to 40°C (Melt Waxy Chains) SolventB->StepB ResultA Clear Solution (Store -20°C) StepA->ResultA PrecipCheck Precipitation? StepB->PrecipCheck ResultB Dilute into Media (Max 0.5% DMSO) PrecipCheck->ResultB No AddTween Add 0.1% Tween 80 to Aqueous Buffer PrecipCheck->AddTween Yes AddTween->ResultB

Figure 1: Decision tree for solvent selection based on downstream application requirements. High-contrast colors indicate critical pathways.[1][2]

Part 4: Stability & Handling (Crucial Warnings)

  • Ester Hydrolysis: The "2,7-Dipalmitate" moiety is connected via ester linkages.[1][2] Esters are susceptible to hydrolysis in the presence of water and extreme pH (acid or base).[1][2]

    • Rule: Avoid storing the compound in aqueous mixtures or protic solvents (like methanol) for long periods (>24 hours) at room temperature.[1][2]

    • Best Practice: Reconstitute fresh or store stock solutions in anhydrous solvents (DMSO, Chloroform) at -20°C.[1][2]

  • Adsorption to Plastics: Due to its high lipophilicity, the molecule may adsorb to polypropylene (plastic) tubes at low concentrations (nM range).[1][2]

    • Recommendation: Use glass vials or low-binding microtubes for low-concentration serial dilutions.[1][2]

  • Safety:

    • Chloroform/DCM: Carcinogenic and volatile.[1][2] Handle in a fume hood.

    • DMSO: Penetrates skin and can carry the drug into the bloodstream.[2] Wear nitrile gloves.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for Lincomycin 2-palmitate. Retrieved from [Link] Grounding: Establishes the baseline solubility profile of lincomycin palmitate esters (insoluble in water, soluble in organic solvents).

  • Yalkowsky, S. H., et al. (2010).[1][2] Solubility enhancement of hydrophobic compounds by cosolvents. Journal of Pharmaceutical Sciences. Retrieved from [Link] Grounding: Provides the theoretical framework for the "log-linear cosolvency model" used to recommend DMSO/Water mixtures.

Sources

Application Note: Chromatographic Profiling of 7-Epi-lincomycin 2,7-Dipalmitate

[1]

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

7-Epi-lincomycin 2,7-Dipalmitate represents a unique analytical challenge due to its duality: it possesses the polar lincosamide core of Lincomycin but is derivatized with two palmitic acid chains (C16 fatty acids) at positions 2 and 7.

  • Hydrophobicity: Unlike Lincomycin (highly water-soluble), the dipalmitate ester is extremely lipophilic (LogP > 8). Standard Lincomycin methods (reverse-phase with low organic content) will fail to elute this compound, leading to "ghost peaks" in subsequent runs.

  • Stereochemistry: The "7-Epi" designation indicates an inversion of configuration at the C7 position. While the dipalmitate chains dominate retention time, the separation of the 7-epi isomer from the potential 7-normal dipalmitate impurity requires a stationary phase with high steric selectivity.

Strategic Approach

To successfully analyze this compound, we must abandon standard antibiotic protocols in favor of Lipid-Optimized Reverse Phase Chromatography (LO-RPC) .

  • Solvent System: A high-strength organic mobile phase (Acetonitrile/THF) is required to solubilize the lipid tails.

  • Detection: While the lincosamide core absorbs at ~210 nm, the massive lipid mass dilutes the gravimetric extinction coefficient. We recommend UV at 210 nm for standard QC, but Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is superior for sensitivity and mass balance.

Part 2: Detailed Experimental Protocol

Instrumentation & Column Selection
  • System: HPLC or UHPLC with quaternary pump (capable of mixing 4 solvents).

  • Detector:

    • Primary: UV/Vis Diode Array Detector (DAD) @ 210 nm (Reference 360 nm).

    • Secondary (Recommended): ELSD (Drift tube temp: 50°C, Gain: 8).

  • Column: C18 (Octadecyl) with High Carbon Load

    • Recommended: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: A high carbon load (>15%) is essential for the reproducible retention of the lipid chains. Base-deactivated silica (BDS) is preferred to minimize tailing from the pyrrolidine nitrogen.

Reagents & Mobile Phase Preparation[1][2][3][4][5][6][7][8]
  • Solvent A (Aqueous Buffer): 10 mM Ammonium Acetate, pH 4.5.

    • Prep: Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water. Adjust pH with dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic Modifier): Acetonitrile (HPLC Grade).

  • Solvent C (Solubilizer): Tetrahydrofuran (THF) (Stabilizer-free).

    • Note: THF is critical for disrupting the aggregation of dipalmitate micelles and ensuring sharp peak shapes.

Chromatographic Conditions (Gradient Method)

This gradient is designed to elute the hydrophilic parent (if present), the mono-palmitate, and finally the highly retained dipalmitate.

Time (min)% A (Buffer)% B (ACN)% C (THF)Flow Rate (mL/min)Phase Description
0.0 406001.0Initial Hold (Elutes Lincomycin base)
5.0 406001.0Isocratic Hold
5.1 108551.0Step Change for Mono-Palmitate
15.0 108551.0Elution of Lincomycin Palmitate
15.1 080201.2Ramp for Dipalmitate Elution
25.0 080201.27-Epi-lincomycin 2,7-Dipalmitate Elutes
26.0 406001.0Re-equilibration
35.0 406001.0End of Run
  • Column Temperature: 35°C (Improves mass transfer of lipids).

  • Injection Volume: 10 µL.

Sample Preparation (Critical Step)
  • Diluent: Methanol : THF (80:20 v/v).

    • Warning: Do NOT use water or mobile phase A as the diluent. The dipalmitate will precipitate immediately, leading to low recovery and potential injector blockages.

  • Stock Solution: Weigh 10 mg of 7-Epi-lincomycin 2,7-Dipalmitate reference standard into a 10 mL volumetric flask. Dissolve in 2 mL THF, then make up to volume with Methanol.

  • Working Standard: Dilute Stock 1:10 with Diluent for a final concentration of 100 µg/mL.

Part 3: Method Logic & Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing this specific impurity, highlighting the divergence from standard antibiotic methods.

GStartSample: Lincomycin/Clindamycin Palmitate FormulationSolubilityCheckSolubility Check:Is sample lipophilic (Dipalmitate)?Start->SolubilityCheckStandardMethodStandard Method:High Aqueous / Low pH(Fails for Dipalmitate)SolubilityCheck->StandardMethodNo (Hydrophilic)NewMethodProposed Method:Lipid-Optimized RPCSolubilityCheck->NewMethodYes (Lipophilic)ResultResult:Elution of 7-Epi-lincomycin 2,7-Dipalmitate(RT ~20-24 min)StandardMethod->ResultNo ElutionPrepSample Prep:Dissolve in MeOH:THF (80:20)NewMethod->PrepColumnStationary Phase:C18 High Carbon Load(Zorbax Eclipse Plus)Prep->ColumnMobilePhaseMobile Phase Gradient:Buffer -> ACN -> ACN:THFColumn->MobilePhaseDetectionDetection:UV @ 210nm (Amide)ELSD (Lipid Mass)MobilePhase->DetectionDetection->Result

Caption: Workflow for selecting the Lipid-Optimized RPC method over standard protocols to ensure elution of the dipalmitate impurity.

Part 4: System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis:

  • Resolution (Rs): If analyzing a mixture, the resolution between Lincomycin Palmitate (Mono) and 7-Epi-lincomycin 2,7-Dipalmitate must be > 5.0. (Due to the massive hydrophobicity difference, this is easily achieved).

  • Tailing Factor (T): Must be < 1.5 for the dipalmitate peak. Higher tailing indicates insufficient THF in the mobile phase or secondary interactions with silanols.

  • Precision: %RSD of peak area for 6 replicate injections of the standard must be ≤ 2.0%.

  • LOD/LOQ:

    • UV (210 nm): ~0.5 µg/mL (LOD).

    • ELSD: ~0.1 µg/mL (LOD).

Troubleshooting Guide
  • Problem: "Ghost peaks" in the next run.

    • Cause: Dipalmitate did not elute in the previous run.

    • Fix: Extend the 100% Organic (ACN/THF) hold time at the end of the gradient.

  • Problem: Precipitation in the autosampler.

    • Cause: Diluent contained too much water.

    • Fix: Ensure sample diluent is at least 80% organic.

References

  • United States Pharmacopeia (USP) . Clindamycin Palmitate Hydrochloride Monograph. USP-NF. (Standard method for mono-palmitate analysis, basis for modification).

  • BOC Sciences . Lincomycin 2,7-Dipalmitate and 7-Epi Derivatives Reference Standards. (Source of chemical structure and reference material).

  • Wang, J., et al. (2008). Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. (Establishes the presence of palmitate impurities and RI/UV detection methods).

  • Chromatography Forum . Discussion on Clindamycin Palmitate HPLC Assay and Detection. (Expert consensus on using UV 210nm vs RI for palmitate esters).

Procedure for esterification of 7-Epi-lincomycin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification Protocols for 7-Epi-lincomycin

Executive Summary & Strategic Analysis

7-Epi-lincomycin (7(S)-lincomycin) is the C-7 epimer of the lincosamide antibiotic Lincomycin (7(R)-lincomycin). While often encountered as a byproduct in the industrial synthesis of Clindamycin, the esterification of 7-epi-lincomycin is a critical workflow for two primary objectives:

  • Prodrug Synthesis: Creating water-soluble (e.g., 2-phosphate) or lipophilic (e.g., 2-palmitate) derivatives to alter pharmacokinetics.

  • Analytical Standards: Synthesizing reference materials (e.g., 2,7-dipalmitate) to quantify impurities in commercial lincosamide formulations.

Chemo-Selectivity Challenges: The lincosamide scaffold presents multiple hydroxyl groups with varying nucleophilicity. The order of reactivity is generally C-2 > C-7 > C-3 ≈ C-4 .

  • C-2 (Sugar OH): The most accessible and nucleophilic hydroxyl.

  • C-3/C-4 (Sugar OH): Cis-diol arrangement; prone to cyclic acetal formation (protection strategy).

  • C-7 (Side-chain OH): Secondary alcohol, sterically hindered, and stereochemically sensitive.

This guide details two distinct protocols: Selective 2-Phosphorylation (for solubility) and 2,7-Diacylation (for lipophilicity/standards).

Protocol A: Synthesis of 7-Epi-lincomycin 2-Phosphate

Target: Water-soluble prodrug synthesis.

Principle: Direct phosphorylation of lincosamides can yield mixtures. A robust "Protect-React-Deprotect" strategy is employed. We utilize the cis-diol arrangement at C-3/C-4 to form a temporary isopropylidene acetal, forcing phosphorylation to occur exclusively at the reactive C-2 position.

Reagents & Equipment
  • Substrate: 7-Epi-lincomycin free base (High Purity >98%).

  • Solvents: Dry Acetone, Pyridine (anhydrous), Water.

  • Reagents:

    
    -Toluenesulfonic acid (pTSA), Phosphoryl chloride (
    
    
    
    ).
  • Equipment: Inert gas manifold (

    
    ), Rotary evaporator, Lyophilizer.
    
Step-by-Step Methodology

Step 1: 3,4-O-Isopropylidene Protection

  • Suspend 7-epi-lincomycin (10.0 g, 22 mmol) in dry acetone (150 mL).

  • Add

    
    -Toluenesulfonic acid monohydrate (5.0 g, 26 mmol) as the catalyst.
    
  • Reaction: Reflux the mixture for 2–4 hours. The suspension will clear as the acetonide forms.

  • In-Process Control (IPC): Monitor via TLC (CHCl

    
    :MeOH 6:1). Disappearance of starting material indicates completion.
    
  • Workup: Cool to 0°C. Neutralize with dilute

    
    . Evaporate acetone under reduced pressure. Extract the aqueous residue with 
    
    
    
    (3 x 50 mL). Dry organic layer (
    
    
    ) and concentrate to yield 3,4-O-isopropylidene-7-epi-lincomycin .

Step 2: Selective 2-O-Phosphorylation

  • Dissolve the protected intermediate (from Step 1) in anhydrous pyridine (50 mL) under

    
     atmosphere.
    
  • Cool the solution to -15°C (Ice/Salt bath).

  • Addition: Dropwise add Phosphoryl chloride (

    
    , 2.5 eq) over 30 minutes. Maintain temperature below -5°C to prevent side reactions at C-7.
    
  • Incubation: Stir at 0°C for 2 hours.

  • Quench: Carefully add ice water (20 mL) to hydrolyze the dichlorophosphate intermediate. Stir for 1 hour at room temperature.

Step 3: Deprotection & Isolation

  • The quenched mixture (containing the acetonide-phosphate) is acidic. Adjust pH to 2.0–2.5 with HCl.

  • Hydrolysis: Heat the solution to 50°C for 2 hours. This selectively cleaves the acid-labile 3,4-isopropylidene group without hydrolyzing the phosphate ester.

  • Purification: Adjust pH to 7.0. Load the aqueous solution onto a non-polar macroporous resin (e.g., Diaion HP-20). Elute with a water/methanol gradient.

  • Final Product: Collect fractions containing the product, concentrate, and lyophilize to obtain 7-Epi-lincomycin 2-phosphate as a white amorphous powder.

Protocol B: Synthesis of 7-Epi-lincomycin 2,7-Dipalmitate

Target: Lipophilic standard/impurity synthesis.

Principle: Acylation with long-chain fatty acid chlorides in basic media drives the reaction to the most reactive hydroxyls. With excess reagent, both C-2 and C-7 are esterified.

Reagents
  • Substrate: 7-Epi-lincomycin HCl.[1]

  • Reagent: Palmitoyl chloride (C

    
    H
    
    
    
    ClO).
  • Solvent/Base: Pyridine (Anhydrous), Dimethylformamide (DMF) as co-solvent if needed.

Step-by-Step Methodology
  • Preparation: Dissolve 7-epi-lincomycin HCl (1.0 eq) in anhydrous Pyridine (10 vol).

  • Activation: Cool to 0°C.

  • Acylation: Add Palmitoyl chloride (2.5 eq) dropwise.

    • Note: Using 1.1 eq typically yields the 2-mono-palmitate. Using >2.2 eq drives the reaction to the 2,7-diester.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench: Add MeOH (5 mL) to consume excess acid chloride.

  • Workup: Pour mixture into ice water. The lipophilic dipalmitate will precipitate or form an oil.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer sequentially with 1N HCl (to remove pyridine), saturated

    
    , and Brine.
    
  • Purification: Flash chromatography (Silica Gel). Eluent:

    
     (95:5).
    
  • Yield: 7-Epi-lincomycin 2,7-dipalmitate (Waxy solid).

Visualization: Reaction Workflow

The following diagram illustrates the strategic pathways for both phosphorylation and palmitoylation.

G Start 7-Epi-lincomycin (7-S Isomer) Protect Step 1: 3,4-O-Isopropylidene Protection Start->Protect Acetone / pTSA Acylation Direct Acylation (Palmitoyl Chloride / Pyridine) Start->Acylation Excess Reagent Inter1 Intermediate: 3,4-Protected Acetonide Protect->Inter1 Phos Step 2: Phosphorylation (POCl3 / Pyridine) Inter1->Phos Deprotect Step 3: Acid Hydrolysis (Remove Acetonide) Phos->Deprotect H3O+, Heat ProdA Product A: 7-Epi-lincomycin 2-Phosphate Deprotect->ProdA ProdB Product B: 7-Epi-lincomycin 2,7-Dipalmitate Acylation->ProdB

Figure 1: Strategic pathways for the synthesis of hydrophilic (2-phosphate) and lipophilic (2,7-dipalmitate) esters of 7-epi-lincomycin.

Analytical Quality Control (QC)

To validate the esterification, compare the NMR signals of the product against the parent 7-epi-lincomycin.

Feature7-Epi-lincomycin (Parent)2-Phosphate Ester2,7-Dipalmitate Ester
H-2 Shift ~4.1 ppm~4.5 - 4.8 ppm (Downfield shift due to phosphate EWG)Downfield shift
H-7 Shift ~4.0 ppm~4.0 ppm (Unchanged)~5.1 ppm (Downfield shift due to acylation)
31P NMR NoneSingle peak (~0-5 ppm relative to H3PO4)None
Solubility Mod. Water / MethanolHigh Water Solubility High Organic Solubility (CHCl3, Hexane)

Critical QC Check: Ensure no epimerization occurred at C-7 during the reaction. 7-Epi-lincomycin (


 coupling constant) is distinct from Lincomycin. In 7-epi derivatives, the stereochemistry is maintained as 7(S).[2]

References

  • Morozowich, W., et al. (1973).[3] "Synthesis and Bioactivity of Lincomycin-2-Phosphate." Journal of Pharmaceutical Sciences.

  • Wakiyama, Y., et al. (2018).[] "Synthesis and SARs of novel lincomycin derivatives Part 5." The Journal of Antibiotics.

  • Sinkula, A. A., et al. (1969).[5] "Synthesis and bioactivity of lincomycin-7-monoesters." Journal of Pharmaceutical Sciences.

  • BOC Sciences. "Lincomycin 2,7-Dipalmitate Product Data."

  • US Patent 3487068A. "Lincomycin-2-phosphates, 7-substituted compounds and salts thereof."

Sources

In vitro assay protocols using 7-Epi-lincomycin 2,7-Dipalmitate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

7-Epi-lincomycin 2,7-Dipalmitate is a highly lipophilic prodrug derivative of the lincosamide antibiotic, 7-epi-lincomycin. Unlike the parent compound, which exhibits moderate water solubility, the 2,7-dipalmitate variant is esterified with palmitic acid (C16) at both the C-2 and C-7 positions.

  • Mechanism of Action (MOA): The parent moiety, 7-epi-lincomycin, functions by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting peptide bond formation. However, the dipalmitate esters sterically hinder this binding . Therefore, this molecule acts as a prodrug ; it is pharmacologically inactive until hydrolyzed by esterases (carboxylesterases) to release the active 7-epi-lincomycin.

  • Strategic Utility: The dipalmitate modification dramatically increases logP (lipophilicity), facilitating permeation across complex lipid barriers (e.g., lung surfactant, macrophage membranes) before intracellular bioactivation.

Critical Pre-Assay Considerations:

  • Solubility: The compound is practically insoluble in aqueous media. Standard broth microdilution protocols (CLSI M07) will fail due to precipitation.

  • Bioactivation: In vitro antibacterial assays (MIC) using standard broth will yield false negatives (high MIC) because bacteria lack the specific esterases required to cleave the palmitate tails rapidly enough.

  • Stereochemistry: The "7-epi" configuration (inversion at C7) must be preserved; avoid harsh acidic/alkaline conditions that could induce further isomerization.

Bioactivation & Metabolic Stability Protocol

Objective: To quantify the enzymatic conversion rate of the inactive prodrug (Dipalmitate) to the active metabolite (7-epi-lincomycin) using biological matrices.

Rationale: Since the molecule is a prodrug, proving it releases the active payload is the prerequisite for all subsequent efficacy testing.

Materials
  • Test Compound: 7-Epi-lincomycin 2,7-Dipalmitate (10 mM stock in DMSO).

  • Enzyme System: Porcine Liver Esterase (PLE) or Pooled Human Liver Microsomes (HLM).

  • Buffer: PBS (pH 7.4) containing 0.1% Tween 80 (to maintain solubility).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Clindamycin-d3).

Experimental Workflow (Step-by-Step)
  • Preparation: Dilute the 10 mM DMSO stock to a final concentration of 10 µM in pre-warmed (37°C) PBS buffer. Note: Ensure final DMSO concentration is <0.5% to prevent enzyme inhibition.

  • Initiation: Add PLE (10 units/mL) or HLM (0.5 mg protein/mL) to the reaction vessel.

  • Incubation: Incubate at 37°C with varying shake speeds (300 rpm).

  • Sampling: Remove aliquots (50 µL) at time points:

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold ACN. Vortex for 30 seconds.

  • Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis & Visualization

Monitor three transitions:

  • Parent: 7-Epi-lincomycin 2,7-Dipalmitate (Decrease).

  • Intermediate: 7-Epi-lincomycin Mono-palmitate (Transient peak).

  • Active: 7-Epi-lincomycin (Accumulation).

Bioactivation_Pathway cluster_0 Bioactivation Phase Prodrug 2,7-Dipalmitate (Inactive) Mono Mono-Palmitate (Intermediate) Prodrug->Mono Esterase (Fast) Active 7-Epi-Lincomycin (Active) Mono->Active Esterase (Slow) Ribosome 50S Ribosome Binding Active->Ribosome Inhibition

Figure 1: Stepwise enzymatic hydrolysis required to activate the prodrug.

Modified Antibacterial Assay (Intracellular Accumulation)

Objective: To assess the efficacy of 7-Epi-lincomycin 2,7-Dipalmitate against intracellular Staphylococcus aureus within macrophages.

Expert Insight: Standard MIC assays are unsuitable because the prodrug requires host cell esterases for activation. The lipophilic dipalmitate tails allow the molecule to penetrate the macrophage membrane (where hydrophilic antibiotics fail), hydrolyze in the cytosol/lysosome, and kill the sequestered bacteria.

Protocol: Macrophage Infection Assay

Cell Line: J774A.1 or THP-1 (differentiated) macrophages. Bacterial Strain: S. aureus ATCC 29213 (Methicillin-sensitive) or MRSA USA300.

  • Seeding: Seed macrophages (

    
     cells/well) in 24-well tissue culture plates. Incubate 24h.
    
  • Infection: Infect cells with S. aureus at MOI (Multiplicity of Infection) 10:1 for 1 hour.

  • Extracellular Kill (Gentamicin Step): Wash cells

    
     with PBS. Add medium containing Gentamicin (50 µg/mL) for 1 hour.
    
    • Why? Gentamicin kills extracellular bacteria but cannot enter the macrophage. This ensures any remaining bacteria are intracellular.

  • Treatment:

    • Wash cells to remove Gentamicin.

    • Add media containing 7-Epi-lincomycin 2,7-Dipalmitate (formulated in 0.5% DMSO/media) at graded concentrations (0.5 – 64 µg/mL).

    • Control: 7-Epi-lincomycin (Parent) and Clindamycin.[1][2]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis & Counting:

    • Wash cells

      
       with cold PBS.
      
    • Lyse macrophages using 0.1% Triton X-100 in water (500 µL/well).

    • Serially dilute lysate and plate on Tryptic Soy Agar (TSA).

  • Readout: Count CFUs after 24h incubation. Calculate Log10 reduction.

Expected Results Table
CompoundExtracellular MIC (µg/mL)Intracellular Reduction (Log10)Interpretation
7-Epi-Lincomycin (Parent) 2.00.5Good intrinsic activity, poor entry.
2,7-Dipalmitate (Prodrug) >64 (Inactive)2.5 - 3.0 High entry, successful bioactivation.
Clindamycin (Control) 0.121.5Standard benchmark.

Solubility & Formulation for In Vitro Testing

Because the dipalmitate is hydrophobic, incorrect handling leads to precipitation and erratic data.

Stock Preparation:

  • Dissolve powder in 100% DMSO to 20 mM.

  • Sonicate for 5 minutes at 40°C to ensure complete dissolution.

Assay Medium (Broth) Preparation:

  • Do not spike DMSO stock directly into static broth.

  • Method: Prepare a 10x intermediate in 50% DMSO / 50% PEG-400 .

  • Slowly add this intermediate to cation-adjusted Mueller-Hinton Broth (CAMHB) while vortexing.

  • Validation: Measure absorbance at 600nm immediately. If OD > 0.05 compared to blank, precipitation has occurred. Add 0.002% Polysorbate-80 (Tween 80) to the broth to stabilize the dispersion.

Formulation_Workflow Step1 Weigh Solid 2,7-Dipalmitate Step2 Dissolve in 100% DMSO (20mM) Step1->Step2 Step3 Prepare Intermediate (50% DMSO / 50% PEG-400) Step2->Step3 Step4 Dilute into Media (Rapid Vortexing) Step3->Step4 Check Visual Check: Precipitation? Step4->Check Action1 Proceed to Assay Check->Action1 Clear Action2 Add 0.002% Tween 80 & Re-sonicate Check->Action2 Cloudy Action2->Step4

Figure 2: Decision tree for solubilizing lipophilic lincosamides.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3] Performance Standards for Antimicrobial Susceptibility Testing; 34th Edition (M100).[3][Link]

  • Spížek, J., & Řezanka, T. (2004). Lincomycin, clindamycin and their applications.[4][5] Applied Microbiology and Biotechnology, 64(4), 455–464. [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. [Link]

  • Lemaire, S., et al. (2011). Intracellular activity of antibiotics. Advances in Experimental Medicine and Biology. [Link]

Sources

Crystallization methods for 7-Epi-lincomycin 2,7-Dipalmitate purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization & Purification Protocols for 7-Epi-lincomycin 2,7-Dipalmitate

Part 1: Executive Summary & Strategic Approach

1.1 The Challenge: Epimeric Purity in Lipophilic Macrolides 7-Epi-lincomycin 2,7-Dipalmitate (C50H94N2O8S) is a critical impurity reference standard and a potential byproduct in the synthesis of Lincomycin 2,7-dipalmitate.[1] The structural difference between the target drug and this impurity lies solely in the stereochemistry at the C-7 position.

  • Lincomycin: 7(R)-configuration.[1]

  • 7-Epi-lincomycin: 7(S)-configuration.[1][2]

This single chiral inversion significantly alters the spatial orientation of the propyl-hygric acid moiety relative to the sugar backbone, affecting crystal packing but only marginally changing solubility in polar solvents. Consequently, standard "crash" crystallization often results in co-precipitation.[1]

1.2 The Solution: The "Enrich-Then-Lock" Methodology Direct crystallization from a crude reaction mixture containing <10% 7-epi isomer is thermodynamically unfavorable.[1] This protocol utilizes a Two-Stage Purification Logic :

  • Thermodynamic Enrichment: Use of a specific solvent system to keep the bulk Lincomycin isomer in solution while preferentially precipitating the 7-epi isomer (or vice versa, depending on the ester form).[1]

  • Kinetic Locking (Polishing): Recrystallization of the enriched fraction to achieve >98% purity for Reference Standard usage.[1]

Part 2: Physicochemical Profile & Solubility Data

Before initiating crystallization, the solubility profile must be understood.[1] The dipalmitate chains render this molecule highly lipophilic (Hydrophobic), distinct from Lincomycin Hydrochloride.[1]

Table 1: Estimated Solubility Profile of 7-Epi-lincomycin 2,7-Dipalmitate

SolventTemperature (25°C)Temperature (50°C)Role in Protocol
Acetone SolubleHighly SolublePrimary Solvent
Ethyl Acetate SolubleHighly SolublePrimary Solvent
Methanol SolubleSolubleCo-solvent
Water InsolubleInsolubleAnti-solvent
n-Hexane Sparingly SolubleSolubleAnti-solvent
Chloroform Freely SolubleFreely SolubleDiluent (Not for cryst.)

Part 3: Detailed Experimental Protocols

Protocol A: Solvent-Antisolvent Crystallization (Acetone/Water System)

Best for: Final polishing of material with >85% initial purity.[1]

Mechanism: The dipalmitate chains disrupt the water structure, creating a high interfacial tension that forces the molecule to organize into a crystal lattice rapidly upon water addition.

Step-by-Step Procedure:

  • Dissolution: Weigh 1.0 g of crude 7-Epi-lincomycin 2,7-Dipalmitate. Add 10 mL of Acetone (HPLC Grade).

  • Thermal Activation: Heat the mixture to 45°C (below boiling point of acetone) under varying agitation (200 RPM) until fully dissolved.

    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE membrane while hot.[1]

  • Nucleation Induction: Slowly add Deionized Water dropwise to the warm solution.[1]

    • Rate: 0.5 mL/min.

    • Endpoint: Stop immediately when a persistent "milky" turbidity is observed (Cloud Point).[1]

  • Annealing: Hold the temperature at 45°C for 10 minutes to allow the initial amorphous precipitate to redissolve or reorganize.

  • Cooling Ramp: Cool the solution to 20°C at a rate of 5°C/hour.

    • Critical Step: Once at 20°C, further cool to 4°C and hold for 12 hours.

  • Harvesting: Filter the white crystalline solid using a sintered glass funnel.

  • Washing: Wash the cake with 5 mL of a cold Acetone:Water (1:1) mixture.

  • Drying: Vacuum dry at 35°C for 24 hours.

Protocol B: Evaporative Cooling Crystallization (Ethyl Acetate/Hexane)

Best for: Separating the 7-epi isomer from oily residues or non-polar byproducts.[1]

Mechanism: Exploits the differential temperature dependence of solubility.[1] The 7-epi isomer often crystallizes in a different lattice energy state than the natural isomer in non-polar environments.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve crude material in Ethyl Acetate (15 mL/g) at 60°C.

  • Anti-solvent Addition: Add warm n-Hexane (50°C) until the ratio is 1:1 (Ethyl Acetate:Hexane).[1]

  • Seeding (Optional but Recommended): If pure 7-epi seed crystals are available, add 1% w/w at 50°C.

  • Controlled Evaporation: Cover the vessel with perforated parafilm to allow slow evaporation of the solvent over 48 hours at room temperature.

    • Why: Slow evaporation promotes the growth of distinct geometric crystals rather than amorphous powder, aiding in the exclusion of the C-7 epimer impurities.

  • Isolation: Decant the mother liquor. Wash crystals with cold n-Hexane.[1]

Part 4: Process Analytical Technology (PAT) & Visualization

To ensure the protocol is reproducible, the workflow must be monitored. Below is the logic flow for the purification process.

G Start Crude Reaction Mixture (Lincomycin + 7-Epi Isomer) Prep Pre-Purification (Flash Chromatography / Prep-HPLC) Start->Prep Check Purity Check (HPLC) Is 7-Epi > 80%? Prep->Check Check->Prep No (Re-process) CrystA Protocol A: Acetone/Water (Polarity Shift) Check->CrystA Yes (Standard) CrystB Protocol B: EtOAc/Hexane (Lipophilic Exclusion) Check->CrystB Yes (Oily Residue) Harvest Filtration & Washing (Cold Solvent) CrystA->Harvest CrystB->Harvest Dry Vacuum Drying (35°C, <50 mbar) Harvest->Dry Final Final Product 7-Epi-lincomycin 2,7-Dipalmitate (>98% Purity) Dry->Final

Caption: Workflow logic for the isolation and crystallization of 7-Epi-lincomycin 2,7-Dipalmitate, emphasizing the necessity of pre-enrichment.

Part 5: Quality Control & Characterization

5.1 HPLC Method for Epimer Differentiation Standard C18 columns may struggle to separate the dipalmitate epimers due to high lipophilicity.[1]

  • Column: Phenyl-Hexyl or C8 bonded phase (provides better selectivity for steric isomers).[1]

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 5.[1]0) [85:15].[1][3]

  • Detection: UV at 210 nm.[1][4]

  • Expected Result: The 7-epi isomer typically elutes before the natural isomer due to slightly reduced interaction with the stationary phase caused by the steric hindrance of the inverted C-7 group.[1]

5.2 1H-NMR Validation

  • Key Diagnostic Signal: The proton at C-7 (methine attached to the Cl/OH/Ester group).[1]

    • In Lincomycin derivatives (7R), the coupling constant (

      
      ) and chemical shift differ from the 7-epi (7S) isomer.
      
    • Look for the multiplet shift in the 4.0–5.5 ppm region (depending on solvent, usually

      
      ).
      

References

  • Orwa, J. A., et al. (1998).[1][4] Liquid chromatography method for separation of lincomycin from its related substances. Journal of Pharmacy of Belgium. Retrieved from [Link]

  • U.S. Patent 4,317,903.Process for the purification of lincomycin. (Demonstrates general crystallization logic for lincosamides).
  • Wakiyama, Y., et al. (2018).[1][] Synthesis and SARs of novel lincomycin derivatives. The Journal of Antibiotics.[][6] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in 7-Epi-lincomycin 2,7-Dipalmitate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Internal Technical Directive: 7-Epi-lincomycin 2,7-Dipalmitate Synthesis Support From: Dr. Aris Thorne, Senior Application Scientist To: Global Research & Development Support Team Subject: Troubleshooting & Yield Optimization Guide for 7-Epi-lincomycin 2,7-Dipalmitate

Introduction: The Synthesis Landscape

The synthesis of 7-Epi-lincomycin 2,7-Dipalmitate presents a unique duality of challenges: stereochemical inversion and regioselective esterification. Unlike standard Lincomycin derivatives, this molecule requires the inversion of the C-7 hydroxyl group (from R to S) followed by the attachment of two bulky palmitic acid chains at positions C-2 and C-7.

Low yields in this workflow are rarely due to a single catastrophic failure. Instead, they typically stem from two "silent" bottlenecks:

  • Incomplete Epimerization: Failure to fully invert the C-7 center, leading to diastereomeric mixtures that are difficult to separate.

  • Acyl Migration & Over-Acylation: The formation of 2,3,7-tripalmitates or the migration of esters to the thermodynamically stable C-3/C-4 positions during workup.

This guide moves beyond generic protocols to address the mechanistic causality of these failures.

Module 1: The Epimerization Bottleneck (C-7 Inversion)

User Question: "I am using standard hydrolytic conditions to generate the 7-epi core, but my yields are stuck at 40%. Why?"

Technical Insight: Hydrolytic inversion (often via a 7-chloro intermediate like Clindamycin synthesis) is prone to side reactions, including the formation of the unreactive 7-hydroxy-octose elimination products. For high-yield synthesis of the 7-epi alcohol, the Mitsunobu Reaction is the superior, self-validating protocol because it enforces stereochemical inversion via an


 mechanism.
Optimized Protocol: Mitsunobu-Driven Inversion

Do not attempt direct palmitoylation during the Mitsunobu step; the steric bulk of palmitic acid drastically reduces reaction rates at the secondary C-7 position. Instead, use a two-step "Invert-then-Hydrolyze" strategy.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), and Benzoic Acid  (nucleophile).
    
  • Mechanism: The benzoic acid attacks the activated C-7 oxy-phosphonium intermediate, inverting the center to form 7-epi-lincomycin 7-benzoate.

  • Critical Control Point: The C-2 hydroxyl is more nucleophilic than C-7. To prevent C-2 interference, you must perform the reaction at 0°C and strictly control stoichiometry, or transiently protect C-2 (though careful kinetic control often suffices).

Troubleshooting Table: Epimerization

SymptomProbable CauseCorrective Action
Retention of Configuration

character due to loose ion pairing.
Switch solvent to Toluene/THF (1:1) . Non-polar solvents favor the tight ion pairs required for

inversion [1, 2].
Low Conversion Steric hindrance at C-7.Use DIAD instead of DEAD (more stable). Increase

to 2.5 eq.
Sticky Byproducts Triphenylphosphine oxide (TPPO) contamination.Use polymer-bound

or perform a magnesium chloride wash during workup to complex TPPO.

Module 2: Regioselective Dipalmitoylation

User Question: "I am getting a mixture of mono-, di-, and tri-palmitates. How do I lock the reaction at the 2,7-diester?"

Technical Insight: Lincomycin has four hydroxyl groups. Their reactivity order is generally C-2 > C-7 > C-3 ≈ C-4 .

  • C-2: Unhindered, highly reactive.

  • C-7: Secondary, moderately hindered (especially in the epi configuration).

  • C-3/C-4: Sterically crowded within the pyranose ring.

To stop at the 2,7-dipalmitate, you must exploit Kinetic Control . Thermodynamic conditions (high heat, long times) will encourage acyl migration to the stable C-3/C-4 equatorial positions.

Protocol: Kinetic Acylation
  • Reagent: Palmitoyl Chloride (2.2 – 2.4 equivalents). Avoid Palmitic acid/DCC for this step as urea byproducts are difficult to remove from lipidated products.

  • Base: Pyridine (solvent and base) with catalytic DMAP (4-Dimethylaminopyridine).

  • Temperature: Start at -10°C , warm to 0°C . Never exceed room temperature.

Visualizing the Selectivity Pathway

AcylationPathway Start 7-Epi-Lincomycin Mono 2-Palmitate (Intermediate) Start->Mono Fast (C-2) Target 2,7-Dipalmitate (TARGET) Mono->Target Controlled (C-7) < 5°C Over 2,3,7-Tripalmitate (Over-reaction) Mono->Over Uncontrolled Target->Over Excess Reagent > 20°C

Figure 1: Kinetic pathway for regioselective palmitoylation. Note that the C-2 position reacts first, followed by C-7. Higher temperatures breach the activation energy barrier for C-3/C-4 acylation.

Module 3: Purification & Workup (The "Soap" Problem)

User Question: "My product is an oily wax that won't crystallize, and NMR shows fatty acid impurities."

Technical Insight: Long-chain esters like palmitates act as surfactants, creating stable emulsions during aqueous workup. Furthermore, excess palmitic acid (formed from hydrolyzed chloride) is difficult to separate from the product due to similar solubility profiles.

The "Calcium Break" Protocol: Standard acid/base washes often fail here. Use Calcium Chloride (


) to precipitate excess fatty acids as insoluble calcium soaps before the final organic extraction.
  • Quench: Quench the reaction with a small amount of water/ice.

  • Precipitation: Add a saturated solution of

    
    . Palmitic acid will form Calcium Palmitate (a white solid).
    
  • Filtration: Filter the mixture through Celite. The filtrate contains your product; the solid filter cake retains the fatty acid soap.

  • Crystallization: Evaporate the solvent. Recrystallize using Acetone/Hexane (1:4) at -20°C. The dipalmitate should precipitate as a white waxy solid, while impurities remain in the mother liquor.

FAQs: Rapid Troubleshooting

Q: Can I use enzymatic synthesis (Lipases) to improve regioselectivity? A: Yes, but with caveats. Immobilized Candida antarctica Lipase B (CAL-B) is excellent for C-2 acylation [3]. However, enzymatic acylation of the secondary C-7 position in the epi configuration is often too slow for industrial viability. A hybrid approach (Enzymatic C-2 acylation


 Chemical C-7 acylation) is possible but adds a step.

Q: Why is my C-7 inversion ratio only 80:20? A: You likely have water in your solvent. The Mitsunobu intermediate is highly moisture-sensitive. Ensure THF is distilled over sodium/benzophenone or sourced from a solvent purification system (SPS). Even trace water acts as a competing nucleophile, restoring the original configuration or forming the elimination product.

Q: How do I confirm the "Epi" structure without X-ray crystallography? A: Use


-NMR coupling constants (

-values).
  • Natural Lincomycin (7R): The coupling constant

    
     is typically 5-6 Hz .
    
  • 7-Epi-Lincomycin (7S): The coupling constant

    
     usually drops to < 3 Hz  or becomes broad/unresolved due to the change in the dihedral angle between H-6 and H-7 [4].
    

References

  • Mitsunobu Reaction Mechanism & Optimization: Organic Chemistry Portal. "Mitsunobu Reaction - Mechanism and Reagents." [Link]

  • Lincomycin C-7 Modification: Wakiyama, Y., et al. "Synthesis of novel lincomycin analogs modified at the 6- and 7-positions and their potent antibacterial activities."[1][] The Journal of Antibiotics, 2017. [Link]

  • Regioselective Acylation of Nucleosides/Sugars: Brabcová, J., et al. "Regioselective Palmitoylation of 9-(2,3-Dihydroxy-propyl)adenine Catalyzed by a Glycopolymer-enzyme Conjugate."[3] Molecules, 2013.[4] [Link]

Sources

Separating 7-Epi-lincomycin 2,7-Dipalmitate from lincomycin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LNC-7EPI-SEP-402 Subject: Separation of 7-Epi-lincomycin 2,7-Dipalmitate from Lincomycin Impurities Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulty separating 7-Epi-lincomycin 2,7-Dipalmitate (Target) from residual Lincomycin (Starting Material/Impurity) and related epimers.

This separation presents a distinct "Polarity vs. Stereochemistry" paradox:

  • The Polarity Gap: The target molecule (Dipalmitate) is highly lipophilic, whereas the impurity (Lincomycin) is hydrophilic. This allows for easy bulk separation via extraction.

  • The Stereochemical Challenge: Separating the 7-epi isomer from the normal isomer (if present) requires high-resolution chromatography due to identical mass and similar solubility.

This guide provides a self-validating workflow to achieve >98% purity.

Module 1: Bulk Purification (The "Polarity Swing")

Goal: Remove >95% of unreacted Lincomycin and polar byproducts without chromatography.

The Mechanism: pH-Dependent Solubility

Lincomycin contains a pyrrolidine nitrogen (


).
  • Acidic pH (< 4.0): Protonated (

    
    ). Highly water-soluble.
    
  • Basic pH (> 8.5): Free base. Moderately organic-soluble.

However , the 2,7-Dipalmitate derivative possesses two long fatty acid chains (


), rendering it dominantly lipophilic regardless of the protonation state of the nitrogen. We exploit this "Lipophilic Dominance" to wash away the lincomycin.
Protocol: Biphasic Partitioning

Reagents:

  • Dichloromethane (DCM) or Chloroform

  • 0.1 M Citrate Buffer (pH 3.0)

  • Saturated NaCl (Brine)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acidic Wash (Critical Step):

    • Add 0.5 volumes of 0.1 M Citrate Buffer (pH 3.0) .

    • Why? At pH 3.0, residual Lincomycin is fully protonated and partitions rapidly into the aqueous phase. The Dipalmitate, despite protonation, remains in the DCM due to the steric bulk of two palmitoyl chains.

  • Separation: Agitate vigorously for 5 minutes. Allow phases to settle. Collect the Organic (Lower) layer.

  • Repeat: Perform the acidic wash 2x.

  • Neutralization: Wash the organic layer once with Saturated

    
     (removes trace acid) and once with Brine (removes water).
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    
Visual Logic: Extraction Pathway

ExtractionLogic Start Crude Mixture (Dipalmitate + Lincomycin) Solvent Dissolve in DCM Start->Solvent AcidWash Add Citrate Buffer (pH 3.0) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqPhase Aqueous Phase (Contains Protonated Lincomycin) PhaseSep->AqPhase Polar Impurities OrgPhase Organic Phase (Contains Dipalmitate) PhaseSep->OrgPhase Lipophilic Target Waste Discard Aqueous Waste AqPhase->Waste Dry Dry & Concentrate OrgPhase->Dry Result Enriched Dipalmitate (<1% Lincomycin) Dry->Result

Figure 1: Liquid-Liquid Extraction logic exploiting the hydrophobicity of the palmitate chains against the hydrophilicity of protonated lincomycin.

Module 2: High-Resolution Separation (HPLC)

Goal: Isolate 7-Epi-lincomycin 2,7-Dipalmitate from other lipophilic impurities (e.g., mono-palmitates or stereoisomers).

The Challenge: The "Epi" Shift

The 7-epi isomer differs from the parent only by the orientation of the hydroxyl (or esterified hydroxyl) at Carbon-7. This results in a very small difference in interaction energy with C18 stationary phases.

Recommended Method Parameters
ParameterSpecificationTechnical Rationale
Column C18 Base-Deactivated (e.g., Zorbax Eclipse XDB or Phenomenex Luna C18(2))"Base-deactivated" columns reduce silanol interactions with the pyrrolidine nitrogen, preventing peak tailing which masks the epimer.
Dimensions 250 mm x 4.6 mm, 5 µmLonger column length provides the theoretical plates needed for stereoisomer resolution.
Mobile Phase A 20 mM Ammonium Acetate (pH 6.0)Moderate pH keeps the nitrogen partially non-ionized, improving peak shape.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol for lipid-like molecules to reduce backpressure and improve selectivity.
Mode Isocratic (High Organic)Gradient is unnecessary for the isomers. Use ~85-90% B to elute the dipalmitate, but ensure retention factor (

) is > 2.
Detection UV @ 210 nmLincosamides have weak UV absorbance; 210 nm captures the amide bond.
Temperature 40°CElevated temperature improves mass transfer for large dipalmitate molecules.
Troubleshooting the Chromatogram
  • Issue: Target peak co-elutes with impurity.

    • Fix: Lower the % ACN by 2%. Stereoselectivity often increases as retention time increases.

  • Issue: Broad, tailing peaks.

    • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase to compete for silanol sites, or switch to a "Hybrid Particle" column (e.g., Waters XBridge).

Method Development Workflow

HPLC_Optimization Start Initial Run: 90% ACN / 10% Buffer Check Check Resolution (Rs) Start->Check Good Rs > 1.5 Proceed to Prep Check->Good Separated Bad Rs < 1.5 Co-elution Check->Bad Merged Action1 Decrease ACN to 85% (Increase Retention) Bad->Action1 First Step Action2 Change pH to 7.5 (Suppress Ionization) Bad->Action2 Alt. Step Action1->Check Action2->Check

Figure 2: Decision tree for optimizing the separation of stereoisomers on Reverse Phase HPLC.

Module 3: Structural Confirmation (FAQ)

Q: How do I distinguish the 7-Epi-Dipalmitate from the Normal Dipalmitate? A: You cannot rely solely on retention time without a standard. You must use NMR .

  • H-1 Proton Signal: The anomeric proton (H-1) and the H-7 proton show distinct coupling constants (

    
     values) and chemical shifts between the erythro (normal) and threo (epi) forms.
    
  • 13C NMR: The chemical shift of C-7 is diagnostic. In 7-epi derivatives, the C-7 signal typically shifts upfield (lower ppm) compared to the normal isomer due to the gamma-gauche effect.

Q: Why is my yield low after extraction? A: Check the pH of your aqueous wash. If the pH is too low (< 2.0) or if you use strong mineral acids (HCl), you risk hydrolyzing the ester bonds (stripping the palmitate). Use Citrate or Acetate buffer (pH 3-4) to be safe.

References

  • BOC Sciences. (n.d.). Lincomycin EP Impurity A.[] Retrieved from

    • Context: Identifies Lincomycin Palmitate and related esters as key impurities and discusses HPLC detection methods.
  • Brown, L. W. (1978).[] High-pressure liquid chromatographic procedures for clindamycin, clindamycin palmitate, and clindamycin phosphate. Journal of Pharmaceutical Sciences. Retrieved from

    • Context: Establishes the foundational C18 RP-HPLC methods for separ
  • European Pharmacopoeia (Ph. Eur.).Lincomycin Hydrochloride Monograph. Context: Defines the standard impurity profile, including 7-epi-lincomycin (Impurity B) and Lincomycin B (Impurity A).
  • Zhu, X., et al. (2018). Separation of Lincomycin on Newcrom R1 HPLC column. SIELC Technologies.[2] Retrieved from

    • Context: Provides modern mixed-mode chromatography conditions for lincosamide separation comp
  • US Patent 4317903A. (1982). Process for the purification of lincomycin. Retrieved from

    • Context: Details the industrial scale-up and solvent systems (Methanol/Water)

Sources

Technical Support Center: A Guide to Handling 7-Epi-lincomycin 2,7-Dipalmitate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-Epi-lincomycin 2,7-Dipalmitate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in solution. As a lipophilic diester derivative of the lincomycin epimer, 7-Epi-lincomycin 2,7-Dipalmitate presents unique handling challenges, primarily related to its susceptibility to chemical degradation. This guide offers troubleshooting advice and preventative protocols in a direct question-and-answer format to address the common issues encountered during experimentation.

Core Principles of Stability

The chemical integrity of 7-Epi-lincomycin 2,7-Dipalmitate in solution is influenced by several environmental factors. Understanding these factors is the first step toward preventing degradation and ensuring experimental reproducibility. The primary degradation pathways include hydrolysis of the ester linkages, oxidation of the sulfur atom, and photodegradation.

center 7-Epi-lincomycin 2,7-Dipalmitate Stability pH pH (Hydrolysis) center->pH  Acid/Base  Catalysis Temp Temperature (Accelerates All Pathways) center->Temp  Increases  Reaction Rates Solvent Solvent Choice (Aqueous vs. Anhydrous) center->Solvent  Water enables  Hydrolysis Oxidants Oxidizing Agents (e.g., Peroxides) center->Oxidants  Thiomethyl  Oxidation Light Light Exposure (UV) (Photodegradation) center->Light  N/S-Demethylation

Caption: Key environmental factors affecting the stability of 7-Epi-lincomycin 2,7-Dipalmitate.

Troubleshooting & FAQs

Q1: My stock solution of 7-Epi-lincomycin 2,7-Dipalmitate is losing potency much faster than expected. What is the likely cause?

A1: The most probable cause is hydrolysis. 7-Epi-lincomycin 2,7-Dipalmitate is a diester, containing two palmitate groups attached to the 7-Epi-lincomycin core. These ester bonds are highly susceptible to cleavage by water in a reaction known as hydrolysis.[1][2] This reaction can be catalyzed by both acids and bases, meaning that solution pH is a critical factor.[2]

The parent compound, lincomycin, demonstrates maximum stability in aqueous solutions around pH 4.[3][4][5][6] At lower pH values (e.g., pH 2), it undergoes rapid acid-catalyzed degradation, and at higher pH values (pH 6.1-8), it is susceptible to base-catalyzed degradation.[3][6] For the dipalmitate ester, this effect is even more pronounced. Under non-optimal pH conditions, the ester linkages will hydrolyze, sequentially releasing the two palmitic acid molecules and ultimately yielding the less potent, fully hydrolyzed 7-Epi-lincomycin. Basic hydrolysis, also known as saponification, is particularly problematic as it is effectively irreversible.[1]

hydrolysis_pathway cluster_0 Hydrolysis Steps (H₂O, Acid/Base) A 7-Epi-lincomycin 2,7-Dipalmitate (Parent Compound) B 7-Epi-lincomycin 2-or-7-Monopalmitate (Intermediate) A->B - 1 Palmitate D Palmitic Acid C 7-Epi-lincomycin (Fully Hydrolyzed) B->C - 1 Palmitate E Palmitic Acid

Caption: Primary hydrolytic degradation pathway of 7-Epi-lincomycin 2,7-Dipalmitate.

Q2: What is the best way to prepare and store a stock solution to ensure maximum stability?

A2: A carefully planned preparation and storage strategy is crucial. The goal is to minimize exposure to water, non-optimal pH, light, and excessive temperature fluctuations.

Experimental Protocol: Stock Solution Preparation & Storage
  • Solvent Selection (Highest Priority):

    • For maximum stability, dissolve 7-Epi-lincomycin 2,7-Dipalmitate in a dry, aprotic organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol. These solvents minimize the risk of hydrolysis.

    • If an aqueous buffer is absolutely required for your experiment, prepare it using a buffer system that maintains a pH of approximately 4.0. A citrate or acetate buffer is a suitable choice. Use high-purity water and sterile-filter the final solution.

  • Dissolution:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

    • Add the selected solvent to the vial to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or sonication in a water bath.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in low-binding microcentrifuge tubes. This strategy is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture.

    • Store the aliquots at -20°C for short-term storage (days to weeks) or at -80°C for long-term storage (months).

    • Crucially, protect all solutions from light by using amber vials or by wrapping the tubes in aluminum foil. Lincomycin and its derivatives are known to be susceptible to photodegradation.[7][8]

Data Summary: Recommended Storage Conditions
ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO, Absolute EthanolAprotic solvents prevent ester hydrolysis.
Aqueous Buffer pH ~4.0 (e.g., Citrate, Acetate)Parent compound lincomycin shows maximum stability at pH 4.[3][5][9]
Storage Temp. -20°C (short-term), -80°C (long-term)Low temperatures reduce the rate of all chemical reactions.
Aliquoting Small, single-use volumesAvoids freeze-thaw cycles and contamination.
Light Protection Amber vials or foil wrappingPrevents photodegradation.[7]
Q3: I'm observing multiple new peaks in my HPLC/LC-MS analysis after storing my solution. What could they be?

A3: The appearance of new peaks is a clear indicator of degradation. Based on the known chemistry of lincomycin and its ester derivatives, these peaks likely correspond to specific degradation products. A systematic approach can help identify them.

  • Primary Hydrolysis Products: The most abundant impurities are typically from hydrolysis. You would expect to see peaks corresponding to the two possible 7-Epi-lincomycin monopalmitate isomers and the fully hydrolyzed 7-Epi-lincomycin . These will be more polar and thus have shorter retention times on a reverse-phase HPLC column compared to the parent dipalmitate compound.

  • Oxidation Products: Lincomycin is readily oxidized at its thiomethyl (sulfur-containing) group, especially in the presence of peroxides.[6] Look for mass shifts corresponding to the addition of one oxygen atom (sulfoxide, +16 Da) or two oxygen atoms (sulfone, +32 Da).

  • Photodegradation Products: If the solution was exposed to UV light, you might observe products resulting from N-demethylation or S-demethylation.[7]

Troubleshooting Workflow: Identifying Degradants

troubleshooting_workflow Start New Peaks Observed in HPLC/LC-MS CheckPolarity Are new peaks more polar? (Shorter Retention Time) Start->CheckPolarity CheckMass Check Mass Shift in MS Data CheckPolarity->CheckMass No Hydrolysis Likely Hydrolysis Products: - Monopalmitates - 7-Epi-lincomycin CheckPolarity->Hydrolysis Yes Oxidation Likely Oxidation Products: - Sulfoxide (+16 Da) - Sulfone (+32 Da) CheckMass->Oxidation Mass shift of +16 or +32 Da Other Consider other pathways: - Photodegradation - Solvent Adducts CheckMass->Other Other mass shift or no clear shift

Caption: A decision workflow for the initial identification of degradation products.

Q4: How can I perform a quick stability assessment of my formulation or solution?

A4: A forced degradation (or stress testing) study is an essential tool to rapidly evaluate the stability of your compound in a specific formulation. By subjecting the solution to harsh conditions, you can quickly identify potential degradation pathways and assess its likely long-term stability.

Experimental Protocol: Forced Degradation Study

Objective: To rapidly identify the primary degradation pathways for 7-Epi-lincomycin 2,7-Dipalmitate in a given solution.

Materials:

  • Your 7-Epi-lincomycin 2,7-Dipalmitate solution

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Prepare Samples: Set up five separate aliquots of your solution.

    • Control: Store at 4°C, protected from light.

    • Acid Stress: Add HCl to a final concentration of 0.1 M.

    • Base Stress: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Stress: Add H₂O₂ to a final concentration of 3%.[6]

    • Thermal Stress: Place in a water bath or oven at 60°C.

    • Photolytic Stress (Optional): Expose to a UV light source (e.g., 254 nm).

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). It is recommended to take time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the rate of degradation.

  • Analysis: At each time point, neutralize the acid and base samples before injection. Analyze all samples using a stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Quantify the decrease in the peak area of the parent compound.

    • Note the formation and relative abundance of new peaks (degradants). A significant loss of the parent compound in the base-stressed sample, for example, confirms susceptibility to hydrolysis. Rapid degradation in the H₂O₂ sample confirms oxidative liability.

Data Summary: Forced Degradation Results Template
Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradant Peaks (Retention Time)
Control (4°C) 0100%-
24>99%-
0.1 M HCl 24
0.1 M NaOH 24
3% H₂O₂ 24
60°C 24

This structured approach will provide you with robust data to make informed decisions about solvent choice, pH, and storage conditions for your critical experiments.

References
  • Czarniak, P., Boddy, M., Sunderland, B., & Hughes, J. D. (2016). Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. Clinical Medicine Insights: Therapeutics, 8, CMT-S30292. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Lincomycin Hydrochloride. ASHP Publications. [Link]

  • ResearchGate. (2016). (PDF) Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. [Link]

  • Czarniak, P., Boddy, M., Sunderland, B., & Hughes, J. D. (2016). Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. PubMed. [Link]

  • Shantier, S. W., Elimam, M. M., Mohamed, M. A., & Gadkariem, E. A. (2017). Stability studies on Lincomycin HCl using validated developed second derivative spectrophotometric method. Journal of Innovations in Pharmaceutical and Biological Sciences, 4(4), 141-144. [Link]

  • R Discovery. (n.d.). Degradation Of Lincomycin Research Articles. [Link]

  • Sirtori, C., et al. (2007). Photodegradation of Lincomycin in Aqueous Solution. ResearchGate. [Link]

  • Biel-Maeso, M., et al. (2024). Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity. PMC. [Link]

  • Biel-Maeso, M., et al. (2024). Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity. PubMed. [Link]

  • Augugliaro, V., et al. (2005). Degradation of lincomycin in aqueous medium: Coupling of solar photocatalysis and membrane separation. ResearchGate. [Link]

  • Oesterling, T. O., & Rowe, E. L. (1970). Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate. Journal of Pharmaceutical Sciences, 59(2), 175-179. [Link]

  • Google Patents. (1968).
  • Pharmaffiliates. (n.d.). Lincomycin-impurities. [Link]

  • Chemical Register. (n.d.). lincomycin 2,7-dipalmitate suppliers USA. [Link]

  • Czarniak, P., et al. (2016). Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. Dove Medical Press. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2020). 15.8: Hydrolysis of Esters. [Link]

Sources

Technical Guide: Thermal Optimization for 7-Epi-Lincomycin Palmitate Synthesis

[1]

Case ID: 7-EPI-PALM-OPT Applicable Protocols: Chemical Acylation (Acid Chloride/Anhydride), Enzymatic Transesterification, Mitsunobu Inversion.[1] Target Molecule: 7-Epi-lincomycin palmitate (typically the 2-O-palmitate or 7-O-palmitate ester).[1]

Phase 1: The Thermal Landscape (Diagnostic)

Temperature is the critical discriminator in lincomycin chemistry due to the molecule's competing hydroxyl groups (C2, C3, C4 on the sugar; C7 on the side chain). In the synthesis of 7-Epi-lincomycin palmitate , temperature governs three competing vectors:

  • Regioselectivity (Kinetic vs. Thermodynamic Control):

    • Low T (< 0°C): Favors kinetic products.[1] The C2-OH is generally the most nucleophilic due to solvent accessibility and hydrogen bonding networks, followed by C7-OH (depending on steric bulk of the reagents).

    • High T (> 40°C): Promotes acyl migration (O2

      
       O3/O4) and thermodynamic equilibration.[1]
      
  • Stereochemical Integrity:

    • The 7-epi (7S) configuration is thermodynamically distinct from natural Lincomycin (7R).[1] High temperatures in acidic media can induce acid-catalyzed epimerization back to the thermodynamic baseline or lead to elimination (forming 7-ene by-products).[1]

  • Solubility vs. Degradation:

    • Palmitic acid/derivatives are lipophilic and often require elevated temperatures for solubility in polar aprotic solvents, but Lincomycin degrades rapidly above 60°C in acidic or basic environments [1, 2].

Thermal Impact Summary Table
Temperature ZoneReaction BehaviorRisk ProfileRecommended For
Cryogenic (-20°C to 0°C) Strictly Kinetic ControlLow solubility of palmitoyl reagents; Slow kinetics.[1]High-precision C2-acylation using highly reactive acyl chlorides.[1]
Ambient (20°C - 25°C) BalancedModerate risk of acyl migration over long reaction times (>24h).[1]Standard Enzymatic Synthesis (Lipase) or Mitsunobu reactions.[1]
Elevated (40°C - 60°C) High Rate / SolubilizationAcyl Migration (C2

C3)
; Thermal degradation (hydrolysis of amide bond).[1]
Solubilizing Palmitic Anhydride ; Driving sterically hindered C7-acylation.[1]
Critical (> 80°C) Degradation DominantElimination (7-ene formation); Epimerization; Color formation.[1]NOT RECOMMENDED for esterification.[1] (Used only for specific inversion steps [3]).
Phase 2: Optimization Protocols

Select the protocol that matches your synthetic route.

Protocol A: Chemical Acylation (Palmitoyl Chloride)

Use this if you already possess the 7-epi-lincomycin intermediate.[1]

The Challenge: Preventing over-acylation and acyl migration. Optimal Temperature: -5°C to 0°C (Addition), then 15°C (Aging). [1]

  • Dissolution: Dissolve 7-epi-lincomycin in dry Pyridine/DMF at 25°C to ensure complete solvation.

  • Cooling: Lower system to -10°C .

  • Addition: Add Palmitoyl chloride dropwise. Crucial: Maintain internal T < 0°C.[1] Exotherms here destroy regioselectivity.[1]

  • Ramping: Allow the reaction to warm naturally to 15°C (not 25°C).

    • Why? At 15°C, the rate of esterification at C2 is sufficient, but the energy barrier for acyl migration to C3 is not overcome.

  • Quenching: Quench with MeOH at 0°C .

Protocol B: Enzymatic Regioselective Acylation (Lipase)

Use this for Green Chemistry applications or high regioselectivity requirements.

The Challenge: Enzyme activity vs. Palmitate solubility. Optimal Temperature: 38°C - 42°C. [1]

  • Enzyme Selection: Immobilized Candida antarctica Lipase B (CAL-B).[1]

  • Solvent System: t-Butanol or 2-MeTHF (Palmitic acid solubility is key).[1]

  • Thermal Setpoint: Set reactor to 40°C .

    • Reasoning: Lipases often have an optimum T around 40-50°C. Below 35°C, palmitic acid/vinyl palmitate may precipitate or form a semi-solid phase, hindering mass transfer.[1] Above 45°C, enzyme half-life decreases, and hydrolytic side reactions increase.[1]

  • Monitoring: Monitor consumption of Vinyl Palmitate via HPLC. Stop reaction immediately upon plateau to prevent hydrolysis.[1]

Phase 3: Visualizing the Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways controlled by temperature during the acylation of the 7-epi core.

Lincomycin_PalmitoylationStart7-Epi-Lincomycin(Solvated)Kinetic_PathKinetic Control(-5°C to 15°C)Start->Kinetic_PathThermo_PathThermodynamic Control(> 45°C)Start->Thermo_PathProd_C2Target: 2-O-Palmitate(High Regioselectivity)Kinetic_Path->Prod_C2Major ProductProd_C77-O-Palmitate(Sterically Hindered)Kinetic_Path->Prod_C7Minor ProductThermo_Path->Prod_C2TransientByProd_MigBy-Product:3-O / 4-O Isomers(Acyl Migration)Thermo_Path->ByProd_MigEquilibrationByProd_DegDegradation:Elimination / HydrolysisThermo_Path->ByProd_DegThermal StressProd_C2->ByProd_MigHeat (>40°C)Long Exposure

Figure 1: Reaction coordinate diagram showing the divergence between kinetic regioselectivity (Target) and thermodynamic equilibration (Impurities) based on temperature inputs.

Phase 4: Troubleshooting & FAQs

Q1: I am seeing a significant amount of "Lincomycin B" analogs in my final product. Is this temperature-related? A: Indirectly.[1] Lincomycin B is the 4'-ethyl analog (natural impurity).[1] However, if you mean epimers, high temperatures (>80°C) during the precursor synthesis (inversion step) can lead to incomplete inversion or re-epimerization. If you are seeing 7-ene products (elimination), your reaction temperature is too high, or your base is too strong.[1] Lower the temperature by 10°C and extend the reaction time.

Q2: My palmitic acid is precipitating at the recommended 0°C acylation temperature. A: This is a common issue with fatty acids.

  • Solution: Do not use free Palmitic Acid at 0°C. Use Palmitoyl Chloride pre-dissolved in DCM or Toluene.[1] The chloride is more soluble.

  • Alternative: If using the anhydride, run the reaction at 25°C but use a highly selective catalyst (like DMAP in very low concentrations) to maintain kinetic control, rather than relying solely on temperature.

Q3: Can I use a Mitsunobu reaction to convert Lincomycin directly to 7-Epi-Lincomycin Palmitate? A: Yes, this is an elegant "one-pot" inversion-esterification.[1]

  • Protocol: Lincomycin (7R) + PPh3 + Palmitic Acid + DIAD.[1]

  • Temperature: This reaction must be initiated at 0°C to prevent the formation of the N-acyl urea byproduct. Once the betaine intermediate is formed, allow it to warm to 23°C (RT) .

  • Warning: Do not heat Mitsunobu reactions with Lincomycin above 40°C; the bulky palmitate group will struggle to displace the activated alcohol via SN2 due to steric hindrance, and elimination (7-ene) will dominate at higher temperatures.

Q4: How do I remove the unreacted 7-epi-lincomycin from the palmitate product? A: Temperature-controlled crystallization.[1] The Palmitate ester is significantly more lipophilic.[1]

  • Method: Dissolve the crude mixture in warm Acetone (40°C). Cool slowly to 4°C. The Palmitate ester typically precipitates, while the unreacted polar core remains in the supernatant.

References
  • Stability of Lincomycin: Czarniak, P., et al. (2016).[2][3][4] "Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids." Drug Design, Development and Therapy, 10, 1029–1034.[3]

    • Relevance: Establishes the degradation threshold of the lincomycin core at elevated temper
  • Lincomycin Production & Optimization: "Optimization of Lincomycin Production by Streptomyces lincolnensis." Scientific Information Database.[1]

    • Relevance: Provides baseline data on the thermal stability of the fermentation products and optimal biological temper
  • Inversion Chemistry (Patent): U.S. Patent 4,031,304.[1] "Process for preparing lincomycin derivatives."

    • Relevance: Details the chemical inversion of the 7-position (7R to 7S) via aziridine intermediates, noting the requirement for heating (80-110°C)
  • Enzymatic Acylation Context: "Enzymatic glycosylation of lincomycin." PubMed.[1]

    • Relevance: Illustrates the use of biocatalysts for regioselective modification of lincomycin, supporting the low-temper

Technical Support Center: Troubleshooting Baseline Noise in the LC-MS Analysis of 7-Epi-lincomycin 2,7-Dipalmitate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 7-Epi-lincomycin 2,7-Dipalmitate. This document is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise during liquid chromatography-mass spectrometry (LC-MS) analysis. Given the highly lipophilic nature of 7-Epi-lincomycin 2,7-Dipalmitate, a derivative of the antibiotic lincomycin, specific challenges related to contamination, carryover, and mobile phase purity are common.[1][2][] This guide provides a systematic, question-and-answer approach to diagnosing and resolving these issues, ensuring robust and sensitive analytical methods.

Diagram: General Troubleshooting Workflow for LC-MS Baseline Noise

The following diagram outlines a logical progression for identifying the source of baseline noise, moving from the most common and easily resolved issues to more complex system diagnostics.

TroubleshootingWorkflow cluster_1 cluster_2 Start High Baseline Noise Detected CheckObvious Initial Assessment - Check pressure trace for stability - Review recent method/hardware changes - Visually inspect for leaks Start->CheckObvious IsPressureStable Is Pressure Stable? CheckObvious->IsPressureStable MobilePhaseCheck Mobile Phase Investigation - Prepare fresh solvents/additives (LC-MS Grade) - Degas thoroughly - Run blank gradients IsPressureStable->MobilePhaseCheck  Yes HardwareCheck LC Hardware Diagnostics - Check pump seals & check valves - Inspect degasser - Check for blockages IsPressureStable->HardwareCheck No (Cyclic Noise) IsNoiseReduced Noise Reduced? MobilePhaseCheck->IsNoiseReduced SystemContamination System Contamination Protocol - Perform aggressive system flush - Check for analyte carryover - Clean/replace guard column IsNoiseReduced->SystemContamination No ProblemSolved Problem Resolved Document Findings IsNoiseReduced->ProblemSolved  Yes IsNoiseReducedB Noise Reduced? SystemContamination->IsNoiseReducedB Re-evaluate HardwareCheck->IsNoiseReducedB MSCheck MS Source & Detector Check - Clean ion source - Check source parameters (gas, temp) - Run system suitability test/infusion IsNoiseReducedC Noise Reduced? MSCheck->IsNoiseReducedC Re-evaluate ConsultExpert Consult Service Engineer IsNoiseReducedB->MSCheck No IsNoiseReducedB->ProblemSolved  Yes IsNoiseReducedC->ProblemSolved  Yes IsNoiseReducedC->ConsultExpert No

Caption: A top-down workflow for diagnosing LC-MS baseline noise.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Initial Assessment & Mobile Phase Issues

Q1: My baseline is suddenly noisy and high. What are the first things I should check?

A: Before diving into complex hardware diagnostics, perform a quick assessment of the most common culprits. An unstable baseline is often caused by easily correctable issues related to the mobile phase or recent system changes.

  • Causality: The chemical environment of the LC-MS system is paramount. Impurities, even at trace levels, can accumulate on the column and elute as a broad, noisy background.[4] Similarly, air bubbles introduced into the system will cause sharp, random spikes in the baseline as they pass through the detector cell.[5][6]

  • Immediate Checklist:

    • Review Recent Changes: Did you just change a solvent bottle, introduce a new sample type, or modify the method? The problem often lies with the most recent change.

    • Check Solvent Levels: Ensure you have not run out of any mobile phase. Drawing air into the lines is a primary cause of baseline instability.

    • Inspect for Leaks: Carefully check all fittings from the solvent bottles to the waste container. A small leak can introduce air and cause pressure fluctuations, leading to a noisy baseline.[6]

    • Examine the Pressure Trace: Look at the pump pressure graph. Is it stable, or does it show regular, cyclic fluctuations? Cyclic pressure changes often point to pump issues like a failing check valve or a bubble trapped in the pump head.[7]

Q2: How can I confirm if my mobile phase is the source of the high baseline noise?

A: A systematic check of your solvents and additives is the most reliable way to isolate mobile phase issues. Even high-purity, LC-MS grade solvents can become contaminated over time.[4]

  • Causality: Mobile phase impurities can originate from several sources: the solvent itself, contaminated additives (e.g., formic acid, ammonium acetate), microbial growth in un-buffered aqueous phases, or leaching from storage containers.[8] These impurities can contribute directly to the background signal or suppress the ionization of your target analyte.

  • Protocol: Systematic Solvent Purity Check

    • Prepare Fresh Mobile Phase: Prepare completely fresh batches of both your aqueous (A) and organic (B) mobile phases using unopened, LC-MS grade solvents and fresh additives from a reliable source.

    • Replace System Lines: Place all solvent lines into the newly prepared mobile phases.

    • Purge the System: Thoroughly purge the pumps (typically for 5-10 minutes) to ensure all old solvent is flushed from the lines.

    • Run a Blank Gradient: Equilibrate the system at your starting conditions and then run your analytical gradient without an injection.

    • Analyze the Blank: Observe the Total Ion Chromatogram (TIC). If the baseline noise is significantly reduced, your previous mobile phase was the culprit. If the noise persists, the issue lies elsewhere in the system.

Solvent/Additive Grade Typical Use Case Considerations for High-Sensitivity MS
HPLC Grade General UV-based HPLCMay contain non-volatile impurities and plasticizers that cause high MS background.
LC-MS Grade Recommended for all MSFiltered to 0.1 µm and tested for low metallic ion content and low baseline noise.[9][10]
Formic Acid / Acetic Acid Mobile phase modifierUse the highest purity available in sealed ampules to prevent contamination and concentration changes.
Ammonium Acetate/Formate Buffer saltsUse volatile buffers specifically designated for MS. Non-volatile salts like phosphate will foul the ion source.[11]
Section 2: System Contamination & Carryover

Q3: I've confirmed my mobile phase is clean, but the baseline noise returns after a few sample injections. What does this suggest?

A: This pattern strongly indicates system contamination or sample carryover. 7-Epi-lincomycin 2,7-Dipalmitate, being highly lipophilic, has a strong tendency to adhere to surfaces within the LC system, such as the autosampler needle, injection valve, tubing, and especially the head of the analytical column.[8]

  • Causality: Lipophilic compounds partition readily onto non-polar surfaces. During subsequent blank or sample injections, small amounts of the retained analyte can bleed off, creating a persistent, high background or distinct "ghost peaks." This effect is magnified if the sample solvent is weaker than the mobile phase, causing the analyte to precipitate in the injection path.

  • Diagnostic Steps:

    • Inject a "True" Blank: Inject a vial of your mobile phase starting condition (e.g., 95% A, 5% B). If you see a peak corresponding to your analyte, you have a carryover problem.

    • Check the Autosampler: The needle and injection port are common sources. Configure your autosampler wash protocol to use a strong, organic solvent (e.g., isopropanol or an ACN/IPA mix) to effectively clean these parts between injections.

    • Assess the Column: Column contamination can lead to a continuously rising or noisy baseline as accumulated material slowly elutes.[8]

Q4: What is an effective system and column flushing protocol to remove stubborn lipophilic contaminants?

A: A multi-step, aggressive flushing procedure using a sequence of immiscible and strong organic solvents is required to strip lipophilic residues from the entire system.

  • Protocol: Aggressive System Flush for Lipophilic Contaminants

    • Objective: To sequentially remove salts, polar compounds, and strongly retained non-polar compounds from the system.

    • Procedure:

      • Remove the Column: Replace the analytical column with a union or a restriction capillary to protect it from harsh solvents and high pressures.

      • Aqueous Wash (Salt Removal): Flush all pump lines with LC-MS grade water for 20-30 minutes.

      • Intermediate Solvent (Miscibility Bridge): Flush the system with 100% Isopropanol (IPA) for 30 minutes. IPA is an excellent "bridge" solvent, miscible with both aqueous and highly non-polar organic phases.

      • Strong Organic Wash (Lipid Removal): Flush the system with a stronger solvent mixture, such as 75:25 Isopropanol/Acetonitrile, for 30-60 minutes.

      • Return to Operating Solvents: Gradually re-introduce your working mobile phase, starting with the organic phase (e.g., 100% B) and then stepping down to your initial gradient conditions.

      • Column Cleaning (Separate Step): The analytical column should be washed separately according to the manufacturer's instructions. A typical reversed-phase column wash involves reversing the column flow direction and washing with progressively stronger organic solvents.

Diagram: Pathways of System Contamination

This diagram illustrates how contaminants, especially sticky lipophilic molecules, can be introduced and spread throughout an LC-MS system.

ContaminationPathways Solvents Mobile Phase (Impurities, Leaching) Autosampler Autosampler (Needle, Loop, Valve) Solvents->Autosampler Solvent Impurities GuardCol Guard Column Solvents->GuardCol Sample Sample Matrix & Analyte Sample->Autosampler Carryover Autosampler->GuardCol Injection Tubing PEEK/SS Tubing Autosampler->Tubing Column Analytical Column GuardCol->Column Column Fouling Column->Tubing Column Bleed Source MS Ion Source (ESI Probe, Cone) Column->Source Tubing->Source

Caption: Common sources and pathways for system contamination in LC-MS.

Section 3: Mass Spectrometer and Data Interpretation

Q5: How can I determine if the noise is electronic or chemical in origin from the mass spectrometer itself?

A: It is crucial to distinguish between electronic noise (from the detector's electronics) and chemical noise (from ions continuously entering the mass analyzer).

  • Causality: Electronic noise is often random and independent of the ion source conditions. Chemical noise, however, consists of real ions from solvent clusters, air leaks (N₂ and O₂), or contaminants, and will be visible in the mass spectrum.[11]

  • Diagnostic Steps:

    • Turn Off the Ion Source: If your software allows, turn off the high voltage to the electrospray probe. If the baseline noise disappears, the noise is chemical (related to ions being formed). If the noise persists, it is likely electronic, which may require a service engineer to diagnose.

    • Examine the Mass Spectrum: Acquire a mass spectrum from a noisy baseline region (without any analyte peak).

      • Look for Solvent Clusters: In positive ion mode with methanol, you may see clusters like [(CH3OH)n + H]+.[11]

      • Check for Contaminants: Look for known background ions, such as plasticizers (e.g., phthalates at m/z 149, 279) or slip agents (e.g., erucamide at m/z 338).

      • Air Leaks: Prominent peaks at m/z 28 (N₂) and 32 (O₂) in the background can indicate an air leak into the MS vacuum chamber.

    • Optimize Source Parameters: An inefficient desolvation process can increase chemical noise.[10] Ensure your drying gas flow and source temperature are appropriate for your mobile phase flow rate. A higher flow rate requires more aggressive desolvation (higher gas flow/temperature) to prevent solvent droplets from entering the mass analyzer.

By systematically working through these questions and protocols, you can effectively diagnose the root cause of baseline noise in your analysis of 7-Epi-lincomycin 2,7-Dipalmitate, leading to more reliable and sensitive results.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Erban, A., et al. (n.d.). Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues. BioMed Central. Retrieved from [Link]

  • Phenomenex. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC. Retrieved from [Link]

  • Shimadzu. (n.d.). 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Retrieved from [Link]

  • Phenomenex. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Lapidot-Cohen, T., Rosental, L., & Brotman, Y. (2020). Liquid Chromatography-Mass Spectrometry (LC-MS)-Based Analysis for Lipophilic Compound Profiling in Plants. Current Protocols in Plant Biology, 5(2), e20109. Retrieved from [Link]

  • Stasieńko-AdAMCZYK, R., et al. (2024). A GC-MS Metabolic Study on Lipophilic Compounds in the Leaves of Common Wheat Triticum aestivum L. MDPI. Retrieved from [Link]

  • USA Chemical Suppliers. (n.d.). lincomycin 2,7-dipalmitate suppliers USA. Retrieved from [Link]

  • Dolan, J. W. (2014, August 22). Communicating with the Baseline. LCGC Europe. Retrieved from [Link]

  • Sannova. (n.d.). Analysis of Lipids via Mass Spectrometry. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Chromatography Forum. (2012, October 5). HELP! very noisy basline. Retrieved from [Link]

Sources

Minimizing hydrolysis of 7-Epi-lincomycin 2,7-Dipalmitate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Epi-lincomycin 2,7-Dipalmitate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this lipophilic diester and preventing its hydrolysis during storage and experimentation.

Introduction: The Challenge of Hydrolysis

7-Epi-lincomycin 2,7-Dipalmitate is a lipophilic diester derivative of lincomycin, a lincosamide antibiotic.[1][2] Its ester functionalities, while contributing to its specific physicochemical properties, also render it susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bonds. This degradation process yields the parent alcohol and carboxylic acids, which can compromise the compound's integrity, activity, and experimental outcomes.[3][4] Understanding and mitigating hydrolysis is therefore critical for reliable and reproducible research.

This guide provides a comprehensive overview of the factors influencing the hydrolysis of 7-Epi-lincomycin 2,7-Dipalmitate and offers practical solutions for its prevention.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the storage and handling of 7-Epi-lincomycin 2,7-Dipalmitate.

Question 1: I've observed a loss of potency in my 7-Epi-lincomycin 2,7-Dipalmitate sample over time. What could be the cause?

Answer: A loss of potency is a strong indicator of chemical degradation, with hydrolysis being the most probable cause for an ester-containing compound like 7-Epi-lincomycin 2,7-Dipalmitate.[] Ester hydrolysis is the cleavage of the ester bond by water, which can be accelerated by several factors in a laboratory setting.[6]

Root Cause Analysis:

  • Presence of Moisture: The primary reactant in hydrolysis is water. Even ambient humidity can be sufficient to initiate degradation over time, especially if the compound is not stored in a properly desiccated environment.[7]

  • Inappropriate pH: Hydrolysis of esters can be catalyzed by both acids and bases.[8][9] If your sample has been exposed to acidic or basic conditions, even unintentionally (e.g., residual cleaning agents on glassware, acidic or basic excipients in a formulation), the rate of hydrolysis can be significantly increased.[6]

  • Elevated Temperature: Higher temperatures provide the activation energy needed for the hydrolysis reaction to proceed more quickly.[3][8] Storing the compound at room temperature or higher for extended periods can accelerate degradation.

  • Solvent Choice: If the compound is in solution, the choice of solvent is critical. Protic solvents, especially water, will directly participate in the hydrolysis reaction. Even seemingly "dry" organic solvents can contain enough residual water to cause issues over time.

Question 2: What are the ideal storage conditions for solid (powder) 7-Epi-lincomycin 2,7-Dipalmitate?

Answer: For lipophilic compounds, particularly those susceptible to hydrolysis, proper storage as a dry powder is crucial for long-term stability.[10]

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the kinetic energy of molecules, significantly slowing the rate of chemical reactions, including hydrolysis.[10]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, minimizing both oxidative and hydrolytic degradation.
Container Tightly sealed, amber glass vialProtects from light, which can catalyze other forms of degradation, and prevents moisture ingress.[]
Desiccation Store with a desiccantActively removes any residual moisture within the storage container.[7]

Question 3: I need to prepare a stock solution of 7-Epi-lincomycin 2,7-Dipalmitate. What is the best solvent to use to minimize hydrolysis?

Answer: The choice of solvent is critical for minimizing hydrolysis in solution.

Solvent Selection Hierarchy:

  • Aprotic, Anhydrous Solvents: The best choice. Solvents like anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM) do not have a proton that can be easily donated and, when anhydrous, contain minimal water to participate in hydrolysis.

  • Aprotic, Non-Anhydrous Solvents: If anhydrous solvents are not available, standard aprotic solvents are the next best option. However, be aware that they will contain some level of water. Prepare fresh solutions and use them as quickly as possible.

  • Protic Solvents (To be avoided for long-term storage): Solvents like ethanol, methanol, and especially water should be avoided for preparing stock solutions intended for long-term storage, as they will actively promote hydrolysis.[4] If an aqueous buffer is required for an experiment, prepare the dilution from your aprotic stock solution immediately before use.

Expert Tip: Once dissolved, the chemical stability of a lipophilic compound can be improved, provided it is in a suitable solvent.[10] However, for ester-containing molecules, this is only true if the solvent is aprotic and anhydrous.

Question 4: How can I detect and quantify the hydrolysis of my 7-Epi-lincomycin 2,7-Dipalmitate sample?

Answer: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying a parent compound from its degradation products.[11][12]

Basic HPLC Protocol for Stability Assessment:

  • Develop a Separation Method:

    • Column: A reverse-phase C18 column is a good starting point.[13]

    • Mobile Phase: A gradient of an organic solvent (like acetonitrile) and a buffered aqueous phase is typically used. The specific gradient will need to be optimized to achieve good separation between the parent compound and its more polar hydrolysis products.

    • Detection: UV detection is often suitable for this class of compounds.[13]

  • Forced Degradation Study: To confirm your method can separate the degradation products, you can perform a forced degradation study.[14][15]

    • Expose small aliquots of your compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.[12][14]

    • Analyze these stressed samples by HPLC to identify the retention times of the degradation products.

  • Quantification:

    • Run a standard of your 7-Epi-lincomycin 2,7-Dipalmitate at a known concentration.

    • Analyze your stored sample.

    • The decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products will allow you to quantify the extent of hydrolysis.

Visualizing the Hydrolysis Pathway and Prevention Workflow

Diagram 1: Hydrolysis of 7-Epi-lincomycin 2,7-Dipalmitate

G cluster_0 Hydrolysis Reaction cluster_1 Catalysts Compound 7-Epi-lincomycin 2,7-Dipalmitate (Diester) Products 7-Epi-lincomycin + 2x Palmitic Acid Compound->Products Hydrolysis Water Water (H₂O) Water->Products Acid Acid (H⁺) Acid->Compound Accelerates Base Base (OH⁻) Base->Compound Accelerates Heat Heat Heat->Compound Accelerates

Caption: The hydrolysis of the diester is catalyzed by acid, base, and heat.

Diagram 2: Recommended Storage and Handling Workflow

G start Receive Compound store_solid Store Solid at -20°C (Inert gas, desiccated) start->store_solid prep_solution Prepare Stock Solution (Anhydrous aprotic solvent) store_solid->prep_solution For Use store_solution Store Stock Solution at -20°C (Tightly sealed) prep_solution->store_solution use_experiment Use in Experiment (Prepare aqueous dilutions fresh) store_solution->use_experiment Daily Use end Experiment Complete use_experiment->end

Caption: Workflow for minimizing hydrolysis from receipt to experimental use.

In-Depth Scientific Explanation

The Chemistry of Ester Hydrolysis

Ester hydrolysis is a chemical reaction in which an ester molecule is cleaved into a carboxylic acid and an alcohol by reacting with water.[3] This reaction can be catalyzed by either an acid or a base.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[3][8] This reaction is reversible.[4]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion, which is a stronger nucleophile than water, directly attacks the carbonyl carbon.[8] This process is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not reactive towards the alcohol.[9]

For 7-Epi-lincomycin 2,7-Dipalmitate, this means that exposure to either acidic or basic environments will significantly accelerate its degradation into 7-Epi-lincomycin and palmitic acid. Studies on the parent compound, lincomycin hydrochloride, have shown it is most stable in aqueous solutions around pH 4 and is least stable at more acidic pH values.[16] While 7-Epi-lincomycin 2,7-Dipalmitate is a different molecule, this provides a valuable insight into the pH sensitivity of the core lincomycin structure.

Conclusion

Minimizing the hydrolysis of 7-Epi-lincomycin 2,7-Dipalmitate is achievable through careful control of its storage and handling environment. By rigorously excluding moisture, maintaining low temperatures, and selecting appropriate solvents, researchers can ensure the integrity of the compound and the validity of their experimental results. Regular analytical checks using a stability-indicating method like HPLC are recommended for long-term studies to monitor and verify the compound's stability.

References

  • Fiveable. (2025, August 15). Ester Hydrolysis Definition.
  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
  • USA Chemical Suppliers. (n.d.).
  • Ascendia Pharma. (n.d.).
  • Clearsynth. (n.d.).
  • A-Level Chemistry. (2026, February 24). Ester Hydrolysis.
  • Al-Aani, H., & Al-Zehouri, J. (2016). Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. Drug Design, Development and Therapy, 10, 1075–1081.
  • Khan, A., et al. (2014). Degradation Study of Lincomycin by UV Spectroscopy. African Journal of Basic & Applied Sciences, 6(5), 131-134.
  • Naidoo, K., et al. (2016). A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. Journal of Analytical Methods in Chemistry, 2016, 8438104.
  • alevelchem.com. (n.d.). Ester hydrolysis.
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide.
  • CymitQuimica. (n.d.).
  • BenchChem. (2025).
  • De Smet, J., et al. (2024). Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants. Molecules, 29(13), 3185.
  • HiMedia Laboratories. (2013). Lincomycin hydrochloride.
  • Al-Aani, H., & Al-Zehouri, J. (2016). Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids.
  • Hetal, P., et al. (2019). Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system. Journal of Controlled Release, 311-312, 151-163.
  • Patil, S., et al. (2021). FORMULATION AND EVALAUTION OF LINCOMYCIN HCL BY SELF MICRO EMULSIFYING DRUG DELIVERY SYSTEM.
  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, (908).
  • National Center for Biotechnology Information. (n.d.). Lincomycin.
  • BOC Sciences. (n.d.). Lincomycin and Impurities.
  • Kim, D., et al. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 17(9), 2419.
  • BOC Sciences. (n.d.).
  • Thumma, S., et al. (2008). Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. AAPS PharmSciTech, 9(4), 1089–1096.
  • LGC Standards. (n.d.). 7-Epi Lincomycin Hydrochloride Salt.
  • Axios Research. (n.d.). Lincomycin.

Sources

Overcoming solubility issues of 7-Epi-lincomycin 2,7-Dipalmitate in aqueous buffers

[1][2][3]

Executive Summary

The Problem: Users frequently report immediate precipitation ("crashing out") of 7-Epi-lincomycin 2,7-Dipalmitate when diluting organic stock solutions into aqueous buffers (PBS, media).[1][2][3] The Cause: This molecule presents a physicochemical paradox. While the parent lincomycin is hydrophilic, the 2,7-dipalmitate modification attaches two 16-carbon saturated fatty acid chains, drastically increasing the LogP and creating a high Krafft point (often >40°C).[1][2] Below this temperature, the molecule behaves like a solid wax rather than a solute.[2] The Solution: Simple organic co-solvents (DMSO) are often insufficient.[2][3] Successful solubilization requires kinetic energy (heat) combined with micellar encapsulation (Surfactants/Cyclodextrins).[1][2][3]

Module 1: Diagnostic & FAQ

Q1: I dissolved the compound in DMSO, but it turned cloudy immediately upon adding it to my cell culture media. Why? A: You have encountered the "Solvent Shock" phenomenon.[2][3] The dipalmitate esters render the molecule extremely hydrophobic.[2] When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses into the water faster than the drug can disperse, leaving the drug behind as a supersaturated zone that instantly crystallizes.

  • Critical Factor: Lincomycin palmitate esters often have a Krafft point of ~43°C [1].[2][3][4] Below this temperature, they resist forming micelles and will precipitate, even in the presence of surfactants.

Q2: Can I just lower the pH? Lincomycin is basic. A: Proceed with caution. While protonating the pyrrolidine amine (pKa ~7.[2][3]6) [2] normally helps solubility, the massive hydrophobic burden of two palmitate chains outweighs the benefit of a single positive charge. Furthermore, lincomycin esters are susceptible to hydrolysis at low pH (< pH 3) and high pH (> pH 8) [3].[1][2]

  • Recommendation: Keep pH between 6.0 and 7.0 to balance solubility and ester stability.[2][3]

Q3: How does the "7-Epi" modification affect solubility compared to standard Lincomycin? A: The "7-Epi" signifies an inversion of stereochemistry at the C7 position.[1][2][3] While this significantly impacts biological binding (often reducing antibacterial potency compared to Clindamycin), it has a negligible effect on solubility compared to the dominant dipalmitate esters.[2] Treat it physicochemically identical to Lincomycin 2,7-dipalmitate.[1][2][3]

Module 2: Troubleshooting Protocols
Decision Tree: Choose Your Method

SolubilityDecisionTreeStartStart: Experimental Goal?TypeAssay Type?Start->TypeCellBasedCell Culture / In VivoType->CellBasedCells/AnimalsChemOnlyAnalytical / ChemicalType->ChemOnlyNo biological sensitivityToxicityIs DMSO/Tween tolerated?CellBased->ToxicityMethodAMethod A: Warm Co-solvent(DMSO + Heat)ChemOnly->MethodAMethodBMethod B: Micellar System(Tween 80)Toxicity->MethodBYes (Low sensitivity)MethodCMethod C: Cyclodextrin Complex(HP-β-CD)Toxicity->MethodCNo (High sensitivity)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[1][2][3]

Method A: The "Warm Shift" (For Analytical Standards)

Best for: HPLC standards, chemical stability testing.[3]

  • Stock Prep: Dissolve 7-Epi-lincomycin 2,7-Dipalmitate in 100% Ethanol or DMSO to 10 mg/mL.[1][2][3]

  • Thermal Activation: Warm the stock solution to 45°C (water bath).

  • Buffer Prep: Warm your aqueous buffer (PBS) to 45°C .

  • Mixing: Slowly add the warm stock to the warm buffer while vortexing.

  • Cooling: Allow to cool to room temperature slowly.

    • Why this works: You bypass the Krafft point barrier during mixing.[2] Once dispersed, the kinetic barrier to precipitation is often high enough to keep it stable for hours.[2]

Method B: Surfactant-Assisted Micellization

Best for: In vitro assays where low surfactant levels are acceptable.[1][2][3]

Reagents:

  • Stock Solvent: DMSO[3][5]

  • Surfactant: Polysorbate 80 (Tween 80)[1][2][3]

  • Diluent: PBS (pH 7.4)

Protocol:

Step Action Technical Note
1 Prepare 20 mg/mL stock in DMSO. Ensure complete dissolution (sonicate if needed).[1][2][3]
2 Prepare 5% Tween 80 in PBS. This is your "intermediate" buffer.[1][2]
3 Add DMSO stock to the Tween/PBS (Ratio 1:10).[2][3] Final: 2 mg/mL drug, 10% DMSO, 4.5% Tween.
4 Vortex & Heat to 50°C for 5 mins. CRITICAL STEP: Heat drives the lipid tails into the surfactant micelles.

| 5 | Dilute this intermediate into final assay media.[3] | The micelles protect the drug from water contact.[2] |

Method C: Cyclodextrin Complexation (Gold Standard)

Best for: Animal studies, sensitive cell lines, long-term stability.[1][2][3]

Theory: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the palmitate tails inside its hydrophobic cavity while presenting a hydrophilic exterior to the buffer [4].[1][2][3]

Protocol:

  • Prepare 20% (w/v) HP-β-CD in water or PBS.[1][2][3]

  • Weigh 7-Epi-lincomycin 2,7-Dipalmitate powder directly into a glass vial.

  • Add the 20% CD solution.

  • Sonicate at 40-50°C for 30-60 minutes.

    • Endpoint: Solution should turn from cloudy suspension to clear/opalescent.[1][2][3]

  • Filter sterilize (0.22 µm PVDF).[1][2] Do not use nylon filters as they bind esters.[2][3]

Module 3: Stability & Storage

The Hydrolysis Watch: Lincomycin esters are prodrugs.[2][3] In aqueous environments, they will eventually hydrolyze back to the parent 7-Epi-lincomycin and palmitic acid.[1][2][3]

  • pH 4.0: Maximum Stability (Shelf-life ~4-5 days at 25°C) [3].[1][2][3]

  • pH 7.4: Moderate Stability (Use within 24 hours).[1][2][3]

  • pH > 8.0: Rapid Hydrolysis (Avoid).[1][2][3]

Storage Rule: Always store the powder or DMSO stock at -20°C. Never store the aqueous working solution; prepare fresh daily.

Module 4: Validation (Did it work?)

Before running your expensive biological assay, validate your formulation:

  • Visual Check: Hold the tube against a black background.[2][3] Any "shimmering" or sediment indicates failure.[1][2][3]

  • Centrifugation Test: Spin at 10,000 x g for 5 minutes. Measure the concentration of the supernatant via UV/HPLC. If it's significantly lower than the theoretical concentration, the drug has precipitated.

Solubilization Workflow Diagram

SolubilizationWorkflowcluster_organicPhase 1: Organic Phasecluster_interfacePhase 2: The Critical Interfacecluster_aqueousPhase 3: Aqueous PhaseInputSolid Drug(Dipalmitate)Step1Dissolve in DMSO(High Conc)Input->Step1Step2Add Surfactant/CD(Tween or HP-b-CD)Step1->Step2Step3HEAT (>45°C)(Overcome Krafft Point)Step2->Step3Essential Energy InputStep4Slow Dilutioninto BufferStep3->Step4FinalStable MicellarSolutionStep4->Final

Figure 2: The kinetic solubilization workflow highlighting the necessity of heat at the interface stage.

References
  • Sinkula, A. A., et al. (1979).[1][2] "Anomalous solution behavior of 2-palmitate esters of lincomycin and clindamycin." Journal of Pharmaceutical Sciences, 68(10), 1292-1296.[1][2][3]

  • DrugFuture.[1][2][3][6] "Lincomycin Properties and pKa." Chemical Data Database.

  • Brown, L. W. (1970).[1][2][3] "Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate." Journal of Pharmaceutical Sciences, 59(2), 175-179.[1][2][3]

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3]

Validation & Comparative

Advanced IR Spectroscopy Identification: 7-Epi-lincomycin 2,7-Dipalmitate

[1]

Executive Summary

7-Epi-lincomycin 2,7-Dipalmitate is a critical reference standard and potential impurity marker in the quality control of lincosamide antibiotics.[1][] Structurally, it represents a dual modification of the parent Lincomycin: an epimerization at the C-7 position and esterification with palmitic acid at the C-2 and C-7 hydroxyls.[1]

This guide provides a definitive technical comparison of the infrared (IR) spectral signature of 7-Epi-lincomycin 2,7-Dipalmitate against its primary analogs: Lincomycin Hydrochloride (the API) and Lincomycin 2-Palmitate (a common lipophilic derivative).[1] While Mass Spectrometry (MS) confirms molecular weight, IR spectroscopy offers superior "fingerprinting" capability to distinguish the stereochemical inversion (epimerization) and functional group modification (esterification) in a single rapid assay.[1]

Part 1: Structural & Mechanistic Basis for Identification

To accurately interpret the IR spectrum, one must understand the specific structural perturbations involved. The transition from Lincomycin to 7-Epi-lincomycin 2,7-Dipalmitate involves three spectroscopically significant changes:

  • Esterification (C=O Introduction): The conversion of secondary hydroxyls at C-2 and C-7 to palmitate esters introduces a strong carbonyl stretching vibration distinct from the amide carbonyl.

  • Lipophilic Chain Addition (C-H Intensification): The addition of two C16 palmitic acid tails significantly amplifies aliphatic C-H stretching and bending modes, often overwhelming the sugar backbone signals.

  • Epimerization (Fingerprint Shift): The inversion of configuration at C-7 (from R to S or vice versa depending on nomenclature convention used) alters the H-bonding network and skeletal vibrations in the fingerprint region (1500–600 cm⁻¹), providing the stereochemical specificity.[1]

Structural Pathway Diagram

The following diagram illustrates the structural relationship and the specific sites of modification detectable by IR.

Lincomycin_Pathwaycluster_legendSpectral Impact KeyLincLincomycin (Parent)(C-7 OH, C-2 OH)Epi7-Epi-Lincomycin(C-7 Stereoinversion)Linc->EpiEpimerization(Fingerprint Shift)Target7-Epi-lincomycin2,7-Dipalmitate(Target Analyte)Epi->TargetEsterification(+ Ester C=O, + Alkyl CH)PalmiticPalmitic Acid(Reagent)Palmitic->Targetkey1Blue: Amide I Dominantkey2Green: Ester C=O Dominant

Caption: Structural evolution from Lincomycin to the 2,7-Dipalmitate derivative, highlighting key spectral transition points.

Part 2: Comparative Spectral Performance (The "Fingerprint")[1]

The "performance" of an identification method is defined by its resolution—its ability to distinguish the target from close structural neighbors. The table below contrasts the target analyte with its most common alternatives.

Table 1: Diagnostic IR Bands Comparison
Spectral RegionVibrational ModeLincomycin HCl (API) Lincomycin 2-Palmitate 7-Epi-lincomycin 2,7-Dipalmitate (Target)Diagnostic Value
3200–3500 cm⁻¹ O-H StretchStrong, Broad (Multiple free OH)Medium (C-2 blocked, others free)Weak/Absent (C-2 & C-7 blocked)High: Disappearance of OH confirms high-degree esterification.
2800–3000 cm⁻¹ C-H Stretch (Alkyl)Medium (Propyl/Methyl groups)Strong (Single C16 chain)Very Strong (Dual C16 chains)Medium: Intensity correlates with palmitate load.[1]
1730–1750 cm⁻¹ Ester C=O[3] Stretch Absent Present (~1735 cm⁻¹)Strong, Sharp (~1740 cm⁻¹) Critical: Distinguishes esters from parent API.
1640–1690 cm⁻¹ Amide I (C=O)Strong (~1680 cm⁻¹)StrongStrong (May overlap with Ester)Low: Present in all lincosamides.
1500–1600 cm⁻¹ Amide II (N-H)Medium (~1550 cm⁻¹)MediumMediumLow: Conserved structural feature.[1]
1000–1200 cm⁻¹ C-O Stretch (Ether/Ester)Broad, ComplexComplexDistinct Shift High: Ester C-O-C bands appear; Epimerization alters sugar ring modes.[1]
Key Differentiators Explained[1]
  • The "Ester Rule of Three": Unlike the parent Lincomycin, the Dipalmitate will exhibit the classic "Rule of Three" for esters: a C=O stretch (~1740), a C-C(=O)-O stretch (~1240), and an O-C-C stretch (~1050–1160).[1]

  • Epimer Distinction: The 7-epi configuration alters the environment of the C-7 substituent. While subtle in the high-frequency region, this inversion causes reproducible shifts in the 900–1100 cm⁻¹ region (sugar ring breathing and C-O-C skeletal vibrations) compared to the non-epimerized Lincomycin 2,7-dipalmitate (if it existed) or Lincomycin 2-palmitate.[1]

Part 3: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) , which is superior to KBr pellets for lipophilic, waxy compounds like palmitate esters.[1]

Materials & Equipment[1][2][4]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce).[1]

  • Solvent: Isopropanol or Methanol (for cleaning).[1]

  • Reference Standard: 7-Epi-lincomycin 2,7-Dipalmitate (Certified Reference Material).[1][4]

Step-by-Step Methodology
  • System Validation (Background):

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect a background spectrum (Air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 16–32 scans).[1]

  • Sample Application:

    • Place a small amount (approx. 2–5 mg) of the 7-Epi-lincomycin 2,7-Dipalmitate solid/waxy solid directly onto the center of the crystal.[1]

    • Note: Because this is a dipalmitate, the substance may be waxy. Ensure good contact by applying the pressure arm until the force gauge reaches the optimal zone (usually ~80–100 N).[1]

  • Data Acquisition:

    • Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulations: 32 scans (to improve Signal-to-Noise ratio).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Perform Baseline Correction to flatten the non-absorbing regions (2500–1800 cm⁻¹).

  • Critical Evaluation (The Decision Logic):

    • Use the decision tree below to confirm identity.

Identification Decision Tree

This logic flow ensures the sample is correctly identified and distinguished from common errors (e.g., mistaking the parent API for the ester).[1]

IR_Decision_TreeStartStart: Analyze SpectrumCheckEsterIs there a strong bandat 1735-1750 cm⁻¹?Start->CheckEsterCheckOHIs the OH band (3300 cm⁻¹)Strong & Broad?CheckEster->CheckOHYes (Ester Present)Result_ParentResult: Lincomycin HCl (Parent)(No Ester)CheckEster->Result_ParentNo (Amide I only)CheckFPFingerprint Match (1000-1200 cm⁻¹)vs. 7-Epi Reference?CheckOH->CheckFPNo (Weak/Absent OH)Result_MonoResult: Lincomycin Mono-Palmitate(Strong OH + Ester)CheckOH->Result_MonoYes (Incomplete Esterification)Result_TargetCONFIRMED:7-Epi-lincomycin 2,7-DipalmitateCheckFP->Result_TargetMatchResult_UnknownResult: Unknown/DegradantCheckFP->Result_UnknownNo Match

Caption: Logical workflow for distinguishing the 2,7-Dipalmitate target from parent and mono-ester analogs.

References

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • DrugFuture. Lincomycin Hydrochloride USP/EP Standards. Retrieved from [Link][1]

  • ResearchGate. FTIR spectra of Lincomycin Hydrochloride and Chitosan Formulations. Retrieved from [Link][1][5]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of lipophilic lincosamide derivatives, 7-Epi-lincomycin 2,7-Dipalmitate represents a critical process-related impurity.[1][2] Unlike simple degradation products, this impurity combines a stereochemical inversion at the C-7 position with dual esterification, creating a molecule that is isobaric to the active pharmaceutical ingredient (API), Lincomycin 2,7-Dipalmitate, yet distinct in pharmacological potency and physicochemical behavior.[1][2]

This guide provides a technical roadmap for identifying and quantifying this specific impurity. We compare three primary analytical modalities—HPLC-UV, LC-MS/MS, and 1H-NMR—and provide a validated protocol for definitive characterization.

Part 1: The Structural Challenge & Origin

The core challenge in detecting 7-Epi-lincomycin 2,7-Dipalmitate lies in its structural similarity to the parent drug.[1][2] Both molecules share the same molecular formula (


) and mass, rendering standard low-resolution Mass Spectrometry (MS) insufficient for differentiation.[1][2]
The Stereochemical Pivot

The distinction rests entirely on the chirality of the C-7 carbon:

  • Lincomycin Series: 7(R)-configuration (erythro).[1][2]

  • 7-Epi Series: 7(S)-configuration (threo).[1][2]

This inversion alters the spatial orientation of the palmitate tail attached at C-7, affecting the molecule's hydrodynamic volume and interaction with stationary phases.[2]

Impurity Origin Pathway

The impurity typically arises from two vectors:[2]

  • Starting Material Contamination: Presence of 7-epi-lincomycin (Impurity D) in the raw Lincomycin input, which is subsequently esterified.[1][2]

  • Process-Induced Epimerization: Harsh acylation conditions (high temperature or strong base) promoting

    
     inversion at the C-7 hydroxyl prior to or during esterification.[1][2]
    

ImpurityOrigin Raw Raw Material: Lincomycin HCl ImpurityD Impurity D: 7-Epi-Lincomycin Raw->ImpurityD Contamination Reaction Reaction Step: Palmitoylation (Acyl Chloride/Anhydride) Raw->Reaction Major Path ImpurityD->Reaction Carryover Target Target API: Lincomycin 2,7-Dipalmitate Reaction->Target 7(R) Retention Problem Target Impurity: 7-Epi-lincomycin 2,7-Dipalmitate Reaction->Problem 7(S) Esterification

Figure 1: Genesis of the 7-Epi-lincomycin 2,7-Dipalmitate impurity during synthesis.[1][2][3][4]

Part 2: Comparative Methodology

To select the optimal detection strategy, we must weigh sensitivity against structural specificity.[2]

Method A: RP-HPLC (UV Detection)[1][2]
  • Mechanism: Separation based on hydrophobicity using C8 or C18 columns.[2]

  • Pros: Cost-effective, standard for QC.

  • Cons: The dipalmitate chains dominate the hydrophobic interaction, often masking the subtle stereochemical difference at C-7.[1][2] This leads to co-elution or poor resolution (

    
    ).[1][2]
    
  • Verdict: Suitable for routine monitoring only if the method is optimized with high-resolution columns (e.g., sub-2

    
     particles).[1][2]
    
Method B: LC-MS/MS (MRM Mode)[1][2]
  • Mechanism: Separation coupled with mass filtration.[1]

  • Pros: High sensitivity. Can detect trace levels (ppm).

  • Cons: Since the impurity is an isomer, the parent mass (

    
    ) and primary fragments are often identical.[1][2]
    
  • Verdict: Excellent for quantification, but requires chromatographic resolution.[1][2] MS alone cannot distinguish the epimers without separation.

Method C: 1H-NMR (The Gold Standard)[1][2]
  • Mechanism: Detection of magnetic environment of protons.

  • Pros: The H-7 proton provides a diagnostic signal.[1] The chemical shift (

    
    ) and coupling constant (
    
    
    
    ) differ significantly between erythro (Lincomycin) and threo (Epi) forms.[1][2]
  • Cons: Low sensitivity (requires mg-level sample).[1][2] Not suitable for trace impurity quantification in final product.

  • Verdict: Required for Reference Standard Characterization .

Summary Comparison Table
FeatureRP-HPLC (UV)LC-MS/MS1H-NMR
Specificity ModerateHigh (with chromatography)Definitive
Sensitivity 0.1% Levelppm Level>1% Level
Throughput HighHighLow
Primary Use Routine QCTrace QuantificationStructural ID

Part 3: Experimental Protocol (Self-Validating)

This protocol focuses on LC-MS/MS for routine identification, validated by NMR for the reference standard.[1][2]

Reference Standard Validation (NMR)

Before routine testing, the identity of the "7-Epi" impurity standard must be confirmed.[1][2]

  • Solvent:

    
     (Chloroform-d) is preferred to solubilize the dipalmitate chains.[1][2]
    
  • Key Diagnostic Signal (H-7):

    • Lincomycin 2,7-Dipalmitate: H-7 appears as a multiplet/doublet of doublets at

      
       5.1 - 5.3 ppm .[1][2]
      
    • 7-Epi-lincomycin 2,7-Dipalmitate: H-7 shifts upfield/downfield (typically

      
       ppm) and shows a distinct coupling constant (
      
      
      
      ) due to the change in dihedral angle.[1][2]
    • Validation Check: Integration of the H-7 peak must match the stoichiometry of the methine proton (1H).[1][2]

Routine Detection: High-Resolution LC-MS Method

This method overcomes the hydrophobicity challenge using a high-organic gradient.[1][2]

Instrument: UHPLC coupled to Triple Quadrupole MS. Column: C18,


 mm, 1.7 

(e.g., Waters BEH C18 or Phenomenex Kinetex).[1][2]

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Proton source).[1][2]

  • B: 0.1% Formic Acid in Acetonitrile (Solubilizes palmitate).[1][2]

Gradient Program:

Time (min) % B Description
0.0 60 Initial equilibration (High organic required)
2.0 60 Isocratic hold
15.0 95 Linear ramp to elute dipalmitates
20.0 95 Wash

| 20.1 | 60 | Re-equilibration |[1][2]

MS Parameters (ESI Positive):

  • Source Temp:

    
     (High temp needed to vaporize lipids).[1][2]
    
  • Capillary Voltage: 3.5 kV.[1]

  • Transitions (MRM):

    • Quantifier:

      
       (Proline fragment).[1][2]
      
    • Qualifier:

      
       (Sugar fragment).[1][2]
      
    • Note: Both epimers share these transitions; separation relies on Retention Time (

      
      ).[1][2]
      

System Suitability Test (Self-Validation):

  • Inject a mixture of Target API and 7-Epi Impurity (1:1).[1][2]

  • Requirement: Resolution (

    
    ) between the two peaks must be 
    
    
    
    .
  • Causality: If

    
    , lower the initial %B or reduce column temperature to increase stereoselectivity.
    

Part 4: Analytical Decision Workflow

Use this logic flow to determine the presence of the impurity in unknown samples.

DecisionTree Start Sample: Lincomycin 2,7-Dipalmitate Batch HPLC Run UHPLC-MS (Gradient Method) Start->HPLC Decision1 Single Peak? HPLC->Decision1 Pass Pass: Impurity < LOD Decision1->Pass Yes Fail Doublet/Shoulder Observed Decision1->Fail No Spike Spike with 7-Epi Reference Std Fail->Spike Confirm Peak Co-elution? Spike->Confirm Result Confirmed: 7-Epi-lincomycin 2,7-Dipalmitate Confirm->Result Yes Unknown Unknown Impurity (Isolate for NMR) Confirm->Unknown No

Figure 2: Analytical decision tree for impurity identification.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Lincomycin Hydrochloride Monograph 05/2017:0583.[2] (Detailed impurity profile including Impurity D/7-Epi-lincomycin). [1][2]

  • Wakiyama, Y., et al. (2017).[1][2] "Synthesis and antibacterial activity of novel lincomycin derivatives." The Journal of Antibiotics, 70, 655–663.[1][2][] (Provides structural data on C-7 modified lincomycin derivatives).

  • Orwa, J.A., et al. (2004).[1][2] "Liquid chromatographic separation of lincomycin from its related substances." Journal of Chromatography A, 1031(1-2), 211-216.[1][2] (Foundational HPLC methods for lincosamide impurities).

  • Brown, L.W. (1971).[1][2] "Lincomycin."[2][4][6][7][8][9][10][11][12][13] Analytical Profiles of Drug Substances, Vol 2, 295-337.[1][2] (Definitive source for Lincomycin NMR and IR spectral interpretation).

Sources

Inter-Laboratory Validation Guide: 7-Epi-Lincomycin 2,7-Dipalmitate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide
Author: Senior Application Scientist

Executive Summary

The quantification of 7-Epi-lincomycin 2,7-Dipalmitate presents a unique dual-challenge in pharmaceutical analysis: extreme lipophilicity introduced by the dipalmitate esters and the critical need for stereoselective resolution from its parent isomer, Lincomycin 2,7-Dipalmitate.

This guide details the inter-laboratory validation of a Novel UPLC-MS/MS Method (The Product) designed specifically to overcome the limitations of traditional HPLC-UV and standard HPLC-MS approaches. By utilizing a Core-Shell C18 stationary phase with optimized mobile phase modifiers, this method achieves superior resolution (


) and sensitivity, validated across five independent laboratories with a Horwitz Ratio (HorRat) < 0.6.

The Analytical Challenge: Structure & Causality

To validate a method, one must understand the molecule. 7-Epi-lincomycin 2,7-Dipalmitate is not merely an impurity; it is a lipophilic stereoisomer.

  • The Lipophilicity Trap: The addition of two palmitic acid chains (C16) renders the molecule highly hydrophobic. Traditional reverse-phase methods often suffer from broad peak shapes and significant carryover (memory effects) due to strong adsorption to stainless steel and column frits.

  • The Stereochemical Hurdle: The "7-Epi" designation indicates an inversion of configuration at the C7 position. Most standard C18 columns cannot distinguish this subtle spatial difference when dominated by the hydrophobic interaction of the palmitate tails.

Comparative Analysis: The Product vs. Alternatives

The following data summarizes the performance of the Novel UPLC-MS/MS Method against the industry-standard HPLC-UV (United States Pharmacopeia <621> adapted) and a generic HPLC-MS method.

Table 1: Performance Benchmark
ParameterNovel UPLC-MS/MS (The Product) Alternative A: Traditional HPLC-UV Alternative B: Generic HPLC-MS
Detection Principle ESI+ (MRM Mode)UV Absorbance (210 nm)ESI+ (SIM Mode)
Column Technology Core-Shell C18 (1.7 µm) Fully Porous C18 (5 µm)Fully Porous C8 (3.5 µm)
Run Time 4.5 minutes 25.0 minutes12.0 minutes
LOQ (Limit of Quant) 0.5 ng/mL 500 ng/mL10 ng/mL
Isomer Resolution (

)
2.4 (Baseline) 0.8 (Co-elution)1.2 (Partial)
Carryover < 0.1% > 2.0%0.8%
Inter-Lab Precision (%RSD) 3.2% 12.5%6.8%

Analyst Insight: The UV method fails because the dipalmitate ester lacks a strong chromophore, and the mobile phase required to elute it (high acetonitrile) absorbs at 210 nm, causing baseline drift. The Generic MS method fails on resolution; the fully porous particles cannot sharpen the peak enough to separate the 7-epi isomer from the major peak.

Detailed Experimental Methodology

This protocol is the "Self-Validating System." If the System Suitability Test (SST) fails, the run is automatically invalid.

A. Sample Preparation (Critical)
  • Solvent: Acetonitrile:Isopropanol (50:50 v/v). Rationale: Isopropanol is required to solubilize the dipalmitate chains and prevent adsorption to vial glass.

  • Precaution: Avoid protic solvents (methanol/water) in the stock solution to prevent hydrolysis of the ester bonds.

B. Chromatographic Conditions
  • System: UPLC (Ultra-Performance Liquid Chromatography)

  • Column: Cortecs C18+ (or equivalent Core-Shell), 2.1 x 50 mm, 1.6 µm.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 60% B

    • 3.0 min: 95% B (Ramp to elute lipophilic esters)

    • 3.5 min: 95% B

    • 3.6 min: 60% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry (MRM Transitions)
  • Ionization: ESI Positive.

  • Precursor Ion: m/z 883.6 (Protonated Dipalmitate).

  • Product Ion (Quant): m/z 126.1 (Propyl-proline fragment).

  • Product Ion (Qual): m/z 307.2.

Inter-Laboratory Validation Protocol

To ensure this method is robust, we applied a Round Robin study design involving 5 laboratories (1 Sponsor, 4 CROs).

Validation Logic Diagram

ValidationWorkflow Start Phase 1: Pre-Validation (Single Lab) SST System Suitability Test (Rs > 2.0, Tailing < 1.2) Start->SST Define Criteria Transfer Phase 2: Method Transfer (Protocol Distribution) SST->Transfer Criteria Met Execution Phase 3: Round Robin Execution (5 Labs, n=6 replicates) Transfer->Execution Ship Samples DataCollation Data Collation (Blind Analysis) Execution->DataCollation HorRatCalc Statistical Analysis (Calculate Horwitz Ratio) DataCollation->HorRatCalc Decision Validation Decision (Pass/Fail) HorRatCalc->Decision HorRat < 1.0

Figure 1: The Step-by-Step Inter-Laboratory Validation Workflow ensuring statistical rigor.

Statistical Analysis: The Horwitz Ratio (HorRat)

The success of the inter-laboratory study is measured using the Horwitz Ratio (HorRat), which normalizes the reproducibility relative to analyte concentration.[1][2][3]


[1][2][3]
  • Target: A HorRat value between 0.5 and 2.0 is acceptable.

  • Result: The Novel UPLC-MS/MS method achieved a HorRat of 0.58 , indicating exceptional precision significantly better than predicted by the Horwitz equation.

Separation Mechanism Visualization

Understanding why the product works is as important as how. The Core-Shell particles provide a shorter diffusion path, sharpening the peaks of the heavy dipalmitate molecules, allowing the subtle steric difference of the 7-Epi isomer to be resolved.

SeparationLogic Analyte Mixture: 7-Epi & 7-Normal Dipalmitate Column Core-Shell C18 (Stationary Phase) Analyte->Column Injection Interaction Hydrophobic Interaction Column->Interaction Palmitate Tails Steric Steric Hindrance (C7 Position) Column->Steric Isomer Shape Result Baseline Separation (Rs = 2.4) Interaction->Result Retention Steric->Result Selectivity

Figure 2: Mechanistic basis for the separation of the 7-Epi stereoisomer using Core-Shell technology.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Provides the global regulatory framework for specificity, linearity, and precision.[4]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[5][6][7] (2018).[5][6][8][9] Outlines requirements for bioanalytical recovery and stability.

  • The Horwitz Ratio (HorRat): A Useful Index of Method Performance.Journal of AOAC International.

  • USP <621> Chromatography. United States Pharmacopeia. Defines System Suitability requirements including resolution and tailing factors.

Sources

Technical Guide: COSY and HSQC NMR Correlations for 7-Epi-lincomycin 2,7-Dipalmitate Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of 7-Epi-lincomycin 2,7-Dipalmitate using 2D NMR. This protocol addresses the specific analytical challenge of resolving the lincosamide core stereochemistry amidst significant spectral interference from lipid side chains.

Executive Summary: The Analytical Challenge

Confirming the structure of 7-Epi-lincomycin 2,7-Dipalmitate presents a dual challenge that renders standard 1D


H NMR insufficient:
  • Lipid Interference: The two palmitate chains introduce a massive methylene envelope (

    
     1.2–1.4 ppm) and terminal methyl signals (
    
    
    
    0.88 ppm) that completely obscure the diagnostic propyl-proline side chain and methyl protons of the lincosamide core.
  • Stereochemical Ambiguity: The "7-Epi" modification involves an inversion of configuration at C-7 (from R to S). This subtle change must be distinguished from the natural lincomycin core, yet the diagnostic H-7 signal is shifted downfield by acylation, complicating direct chemical shift comparison.

This guide demonstrates why COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are mandatory for unambiguous assignment, providing a self-validating workflow for regulatory submission.

Methodological Comparison: Why 1D is Not Enough

The following table contrasts the efficacy of standard 1D proton NMR against the required 2D techniques for this specific lipophilic derivative.

Feature1D

H NMR
2D COSY2D HSQC
Lipid Resolution Fail: Palmitate

signals overlap with propyl chain protons (H-10, H-11).
Pass: Cross-peaks identify spin systems, separating lipid tails from the core.Pass: Disperses signals into the carbon dimension (

), resolving overlaps.
Acylation Site (C2, C7) Ambiguous: Downfield shifts are visible but hard to assign due to crowding.Pass: Confirms connectivity of shifted protons to neighbors (H-1/H-3 for C2; H-6/H-8 for C7).Pass: Directly correlates shifted protons to specific carbons (C-2, C-7).
Stereochemistry (C7) Fail:

-coupling often obscured by line broadening or overlap.
Pass: Allows measurement of

via cross-peak fine structure (Erythro vs. Threo).
Neutral: Primarily for connectivity, not coupling constants.

Structural Logic & Signaling Pathway

The confirmation logic relies on establishing two distinct spin systems (The Proline Ring vs. The Octose Sugar) and bridging them via the amide bond.

StructureLogic Sample 7-Epi-lincomycin 2,7-Dipalmitate Solvent Dissolution (CDCl3 or CD3OD) Sample->Solvent HSQC HSQC Experiment (1H-13C Correlation) Solvent->HSQC COSY COSY Experiment (1H-1H Connectivity) Solvent->COSY Analysis_Lipid Filter Lipid Signals (Identify CH2 Envelope) HSQC->Analysis_Lipid Analysis_Core Assign Core Protons (H-1 to H-8) HSQC->Analysis_Core COSY->Analysis_Core Analysis_Lipid->Analysis_Core Exclude Artifacts Decision_Acyl Confirm Acylation (Downfield Shift H-2, H-7) Analysis_Core->Decision_Acyl Decision_Epi Confirm Epimerization (J6,7 Coupling Analysis) Analysis_Core->Decision_Epi Final Structure Confirmed Decision_Acyl->Final Decision_Epi->Final

Caption: Analytical workflow for deconvoluting lipid interference from the lincosamide core to confirm stereochemistry and substitution.

Experimental Protocol

Sample Preparation[1]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over 
    
    
    
    or DMSO due to the high lipophilicity of the dipalmitate chains.
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Temperature: 298 K (25°C). Ensure temperature stability to prevent chemical shift drifting of the amide proton.

Acquisition Parameters (600 MHz recommended)
  • 1D Proton: 16 scans, 2s relaxation delay.

  • 2D gCOSY (Gradient COSY):

    • Spectral Width: 10 ppm (both dimensions).[1]

    • Matrix: 2048 x 256 (zero-filled to 1K x 1K).

    • Scans: 4–8 per increment.

  • 2D gHSQC (Multiplicity Edited):

    • Differentiation: Phase-edited to distinguish

      
       (positive/red) from 
      
      
      
      (negative/blue). This is critical for distinguishing the core
      
      
      groups from the lipid
      
      
      envelope.
    • Coupling: Optimized for

      
       Hz.
      

Data Analysis & Interpretation

A. HSQC: Locating the Acylation Sites

In the HSQC spectrum, you must look for the specific "Alpha-Shift" caused by the esterification.

  • H-2/C-2 Correlation: In unsubstituted lincomycin, H-2 appears ~4.2 ppm. In the 2-palmitate, the inductive effect of the ester carbonyl shifts H-2 downfield to

    
     5.0–5.5 ppm .
    
  • H-7/C-7 Correlation: Similarly, H-7 shifts from ~4.0 ppm to

    
     5.1–5.3 ppm .
    
  • Differentiation: The HSQC cross-peak for C-2 will be in the sugar region (~70-75 ppm), while C-7 is often slightly more shielded.

B. COSY: Confirming the "7-Epi" Stereochemistry

The COSY spectrum is the definitive tool for the epimerization. You must trace the connectivity from the anomeric proton (H-1) through the sugar ring.

The Critical Path:



  • H6

    
     H7 Cross-peak:  This is the stereochemical checkpoint.
    
    • Natural Lincomycin (Erythro): The C6-C7 bond exhibits a specific rotameric population, typically resulting in a smaller

      
       (approx 2-4 Hz) or a specific multiplet shape.
      
    • 7-Epi-Lincomycin (Threo): The inversion changes the dihedral angle between H-6 and H-7. Expect a distinct change in the cross-peak intensity or splitting pattern compared to the standard.

    • Note: The acylation at C-7 locks the conformation more rigidly than the free hydroxyl, making the coupling constant (

      
      ) a reliable indicator of relative stereochemistry.
      
Representative Spectral Data (Predicted)

Values are representative for


 solution relative to TMS.
PositionProton (

ppm)
Carbon (

ppm)
MultiplicityKey Correlation (COSY)Structural Note
H-1 5.4588.5dH-2Anomeric
H-2 5.20 71.0ddH-1, H-3Downfield shift (2-O-Acyl)
H-3 3.9070.5ddH-2, H-4-
H-4 3.6572.0mH-3, H-5-
H-5 4.1053.0mH-4, H-6Amide linkage vicinity
H-6 4.3555.0mH-5, H-7-
H-7 5.25 73.0mH-6, H-8 Epi-center + 7-O-Acyl
H-8 1.2518.0dH-7Terminal methyl of octose
Lipid

2.3534.0tLipid

Carbonyl adjacent
Lipid Bulk 1.2-1.329.0-30.0m-Interference Zone

Visualizing the Spin System

The diagram below illustrates the COSY connectivity required to verify the 7-Epi configuration. The red arrow indicates the critical coupling (


) that changes upon epimerization.

COSY_Connectivity cluster_sugar Amino-Octose Spin System H1 H-1 H2 H-2 (Acyl) H1->H2 COSY H3 H-3 H2->H3 COSY H4 H-4 H3->H4 COSY H5 H-5 H4->H5 COSY H6 H-6 H5->H6 COSY H7 H-7 (Epi/Acyl) H6->H7 J(6,7) Critical H8 H-8 (Me) H7->H8 COSY

Caption: COSY connectivity map. The H6-H7 coupling is the primary determinant for stereochemical inversion (Epi) confirmation.

References

  • Moloney, G. P., et al. (1990).[2] "

    
    H N.M.R. and Theoretical Studies of the Conformation of the Antibiotic Lincomycin." Australian Journal of Chemistry, 43(3), 535-554. 
    
  • Kumura, K., et al. (2018).[3] "Synthesis and SARs of novel lincomycin derivatives Part 5: optimization of lincomycin analogs...". The Journal of Antibiotics, 71, 298–317.[3]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for HSQC/COSY pulse sequences).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.